Microcin J25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VGIGTPIFSYGGGAGHVPEYF |
Origin of Product |
United States |
Foundational & Exploratory
Microcin J25: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcin (B1172335) J25 (MccJ25) is a potent antimicrobial peptide produced by Escherichia coli with a unique "lasso" structure that confers remarkable stability and a novel mechanism of action. This document provides a comprehensive technical overview of MccJ25, from its initial discovery and isolation to its genetic basis, biosynthesis, and dual mechanisms of antibacterial activity. Detailed experimental protocols for its purification and quantitative data on its efficacy are presented to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development.
Discovery and Physicochemical Properties
First described in 1992, Microcin J25 was isolated from an Escherichia coli strain found in neonatal feces.[1][2][3] It is a 21-amino acid, ribosomally synthesized and post-translationally modified peptide (RiPP).[1][3] The peptide sequence is G¹-G-A-G-H⁵-V-P-E-Y-F¹⁰-V-G-I-G-T¹⁵-P-I-S-F-Y²⁰-G.[4][5]
MccJ25's most distinctive feature is its threaded lasso structure.[6] An isopeptide bond between the N-terminal glycine (B1666218) (Gly1) and the side-chain carboxyl group of glutamate (B1630785) at position 8 (Glu8) forms an eight-residue macrolactam ring.[1][7] The C-terminal tail (residues 9-21) is threaded through this ring and is locked in place by the bulky side chains of phenylalanine at position 19 (Phe19) and tyrosine at position 20 (Tyr20).[1][6][8] This unique topology, a[4]rotaxane, imparts exceptional stability to MccJ25, making it resistant to thermal degradation, extreme pH, and various proteases such as trypsin, chymotrypsin, and pepsin.[1][7]
| Property | Value | Reference |
| Amino Acid Residues | 21 | [4][5] |
| Molecular Weight | 2107 Da | [9][10] |
| Structure | Lariat protoknot ([4]rotaxane) | [11][12] |
| Isopeptide Bond | Gly1 (α-amino) - Glu8 (γ-carboxyl) | [1][7] |
| Steric Locks | Phe19, Tyr20 | [1][7] |
| Stability | High thermal and pH stability; protease resistant | [1][7] |
Biosynthesis and Genetic Determinants
The production and immunity of MccJ25 are encoded by a plasmid-borne gene cluster, mcjABCD.[5][13][14]
-
mcjA : This gene encodes the 58-amino acid precursor peptide, which includes a 37-residue N-terminal leader peptide and the 21-residue C-terminal core peptide that becomes the mature MccJ25.[5][14][15]
-
mcjB and mcjC : These genes encode the processing enzymes responsible for the post-translational modification of the McjA precursor. McjB is a protease, and McjC is an ATP/Mg2+-dependent enzyme that catalyzes the formation of the lactam ring.[5][15][16]
-
mcjD : This gene encodes an ABC transporter that confers immunity to the producing cell by actively exporting the mature MccJ25, thereby keeping the intracellular concentration below a toxic level.[5][13]
The biosynthesis of MccJ25 is a tightly regulated process that typically commences as the producing bacterial cells enter the stationary phase of growth.[17]
Caption: Biosynthesis of this compound from the mcjABCD gene cluster.
Mechanism of Action
MccJ25 exhibits a dual mechanism of action against susceptible Gram-negative bacteria.[4][18] The uptake into the target cell is an active process requiring the outer membrane receptor FhuA and the inner membrane proteins TonB, ExbD, ExbB, and SbmA.[1][5][18]
Inhibition of RNA Polymerase
The primary intracellular target of MccJ25 is the bacterial RNA polymerase (RNAP).[4][5] MccJ25 binds to the secondary channel of the RNAP, a pore through which nucleoside triphosphates (NTPs) are thought to enter to reach the enzyme's active site.[5][19] By obstructing this channel, MccJ25 effectively blocks transcription, leading to a cessation of cellular processes and ultimately cell death.[5][19]
Induction of Oxidative Stress
In addition to inhibiting transcription, MccJ25 can also act on the bacterial cell membrane.[4] It has been shown to inhibit the respiratory chain and stimulate the production of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂·⁻).[4][18] This increase in oxidative stress contributes to damage to the membrane's respiratory components and is an independent mechanism of cell killing.[4][18]
Caption: Dual mechanism of action of this compound in susceptible bacteria.
Antibacterial Activity
MccJ25 demonstrates potent activity against a range of Gram-negative bacteria, particularly those closely related to E. coli, including pathogenic strains of Salmonella and Shigella.[4][5] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| E. coli O157:H7 | 1.0 | 100 | [20] |
| E. coli K99 | 0.03 | - | [10] |
| E. coli 987P | 0.03 | - | [10] |
| E. coli CVCC1522 (ETEC) | 0.03 | - | [10] |
| Salmonella Pullorum CVCC1791 | 0.03 | 0.25 | [10][21] |
| Salmonella Pullorum CVCC534 | 8.0 | 8.0 | [21] |
| Salmonella Typhimurium ATCC14028 | 16.0 | 4.0 | [21] |
| Salmonella Newport | 25 µM (approx. 52.7 µg/mL) | - | [22] |
Note: MIC and MBC values can vary based on the specific strain and experimental conditions.
Experimental Protocols: Isolation and Purification of this compound
The following is a consolidated protocol for the isolation and purification of MccJ25 from an overproducing E. coli strain (e.g., MC4100 carrying the pTUC202 plasmid).[4][7][11]
Caption: Experimental workflow for the isolation and purification of this compound.
Materials and Reagents
-
E. coli strain harboring the MccJ25 expression plasmid (e.g., pTUC202).
-
Minimal medium (e.g., M9 or M63) supplemented with glucose, MgSO₄, thiamine, and appropriate antibiotics.[7][11]
-
Solid-phase extraction resin (e.g., Amberlite XAD-16 or Sep-Pak C18).[7][11]
-
Methanol (MeOH), Acetonitrile (ACN), Trifluoroacetic acid (TFA).
-
Reverse-Phase HPLC system with a C18 column.
-
Centrifuge, rotary evaporator.
Step-by-Step Methodology
-
Bacterial Culture: Inoculate an overnight culture of the MccJ25-producing E. coli strain into a large volume (e.g., 2-6 Liters) of minimal medium. Incubate at 37°C with shaking for 48-72 hours, or until the culture reaches the stationary phase.[4][7][11]
-
Harvesting the Supernatant: Centrifuge the culture at high speed (e.g., 8,000 x g for 20 minutes at 4°C) to pellet the bacterial cells. Carefully decant and collect the supernatant, which contains the secreted MccJ25.[11]
-
Solid-Phase Extraction (SPE):
-
Add a solid-phase extraction resin (e.g., Amberlite XAD-16) to the supernatant and stir for at least 1 hour to allow MccJ25 to bind to the resin.[7]
-
Alternatively, pass the supernatant through a pre-conditioned C18 cartridge (e.g., Sep-Pak).[11]
-
Wash the resin or cartridge with water to remove salts and other hydrophilic impurities.[7][11]
-
-
Elution: Elute the bound MccJ25 from the resin or cartridge using an organic solvent, such as methanol or an acetonitrile/water mixture (e.g., 30% v/v ACN with 0.1% TFA).[7][11]
-
Concentration: Remove the organic solvent from the eluate using a rotary evaporator. This will yield a concentrated, crude extract of MccJ25.[7]
-
Purification by RP-HPLC:
-
Resuspend the dried extract in a small volume of a suitable solvent (e.g., 50% MeOH in water).[7]
-
Clarify the resuspended extract by centrifugation or filtration.
-
Inject the clarified extract onto a preparative or semi-preparative C18 RP-HPLC column.
-
Elute MccJ25 using a linear gradient of acetonitrile (or methanol) in water with 0.1% TFA.
-
Collect the fractions corresponding to the MccJ25 peak, which can be identified by its characteristic retention time.
-
-
Analysis and Verification:
-
Assess the purity of the collected fractions using analytical RP-HPLC.
-
Confirm the identity and mass of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass is approximately 2107 Da.[4]
-
Conclusion
This compound stands out as a promising antimicrobial agent due to its unique structural stability and potent, dual-action mechanism against pathogenic Gram-negative bacteria. The detailed understanding of its biosynthesis and the robust protocols for its isolation provide a solid foundation for further research. This guide offers the necessary technical information for scientists to explore MccJ25's full potential, from fundamental studies of its mechanism to its development as a next-generation therapeutic.
References
- 1. The lasso structure, biosynthesis, bioactivities and potential applications of this compound: A novel antibacterial agent with unique mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pearl jubilee of this compound: thirty years of research on an exceptional lasso peptide - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. The pearl jubilee of this compound: thirty years of research on an exceptional lasso peptide - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. journals.asm.org [journals.asm.org]
- 5. The structure and biological aspects of peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 10. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 12. deepdyve.com [deepdyve.com]
- 13. Sequence analysis of the four plasmid genes required to produce the circular peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Engineered gene clusters for the production of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wanglab-test.lassp.cornell.edu [wanglab-test.lassp.cornell.edu]
- 20. Antibacterial Activity Evaluation of this compound against Diarrheagenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Comprehensive Antimicrobial Activity Evaluation of the Recombinant this compound Against the Foodborne Pathogens Salmonella and E. coli O157:H7 by Using a Matrix of Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
A Technical Guide to the Unique "Lasso" Structure of Microcin J25
Abstract
Microcin (B1172335) J25 (MccJ25) is a ribosomally synthesized antimicrobial peptide produced by certain strains of Escherichia coli. It is distinguished by its unique and exceptionally stable "lasso" or "lariat protoknot" topology. This structure consists of an 8-residue macrolactam ring through which the C-terminal portion of the peptide is threaded and irreversibly trapped. MccJ25 exhibits potent bactericidal activity against a range of Gram-negative bacteria, including pathogenic species of Salmonella and E. coli. Its mechanism of action is twofold: it inhibits bacterial transcription by physically obstructing the secondary channel of RNA polymerase, and it induces oxidative stress by stimulating the production of superoxide (B77818) radicals. The remarkable stability and specific mode of action of MccJ25 make it a compelling scaffold for the development of novel antimicrobial agents. This document provides a detailed overview of the structure, biosynthesis, mechanism of action, and experimental characterization of Microcin J25 for researchers and drug development professionals.
The Lasso Structure of this compound
The defining feature of MccJ25 is its threaded lasso structure, which is responsible for its extraordinary stability against proteases, extreme temperatures, and denaturing agents.[1][2][3] This unique fold was elucidated through a combination of mass spectrometry, NMR spectroscopy, and biochemical analyses.[4][5]
Primary and Secondary Structure
MccJ25 is a 21-amino acid peptide.[4][6] Its structure is characterized by two key features:
-
Lariat (B8276320) Ring: An isopeptide bond (lactam linkage) forms between the α-amino group of the N-terminal Glycine (Gly1) and the γ-carboxyl group of the Glutamic acid side chain at position 8 (Glu8).[4][5] This creates a stable 8-residue macrolactam ring.
-
Threaded Tail: The C-terminal segment of the peptide (residues 9-21) passes through this lariat ring.[4][7]
-
Steric Locks: The tail is topologically trapped by the bulky side chains of Phenylalanine at position 19 (Phe19) and Tyrosine at position 20 (Tyr20).[5][7] These residues are positioned on opposite sides of the ring, acting as steric locks that prevent the tail from unthreading without covalent bond cleavage.[4][7]
The structure is further stabilized by two short, antiparallel β-sheets, one involving residues in the ring and the threaded tail (residues 6–7 and 19–20) and another forming a β-hairpin in the loop region (residues 10–11 and 15–16).[8]
Biosynthesis and Genetics
The production of MccJ25 is directed by a set of four genes, typically located on a plasmid: mcjA, mcjB, mcjC, and mcjD.[9][10]
-
mcjA : Encodes the 58-residue precursor peptide, McjA, which consists of a 37-residue N-terminal leader peptide and the 21-residue C-terminal core peptide that becomes the mature MccJ25.[1][9][11]
-
mcjB and mcjC : These genes encode the processing enzymes. McjB is a peptidase that cleaves the leader peptide, and McjC is believed to catalyze the formation of the lactam bond between Gly1 and Glu8.[1][9]
-
mcjD : Encodes an ABC transporter responsible for exporting the mature MccJ25 out of the producer cell, which also confers immunity to the producer strain.[1][10]
Mechanism of Action
MccJ25 has two distinct and independent mechanisms of antibacterial action once it enters the target cell.[6][12]
Cellular Uptake
MccJ25 hijacks the ferrichrome-iron transporter system to enter Gram-negative bacteria.[6] The process involves:
-
Outer Membrane Receptor: Recognition and binding to the FhuA receptor.[6][13]
-
Inner Membrane Transport: Translocation across the periplasm and inner membrane, which requires the TonB-ExbB-ExbD complex and the SbmA transporter.[6][12]
Dual Intracellular Targets
Once inside the cytoplasm, MccJ25 acts on two primary targets:
-
RNA Polymerase (RNAP) Inhibition: MccJ25 binds deep within the secondary channel of the bacterial RNAP.[5] This channel is the entry path for nucleotide triphosphates (NTPs) to reach the enzyme's active site.[13][14] By physically blocking this channel, MccJ25 acts as a "cork in a bottle," preventing transcription and leading to cell death.[15] This binding also sterically hinders the movement of the catalytically essential trigger loop.
-
Induction of Oxidative Stress: MccJ25 stimulates the production of reactive oxygen species (ROS), specifically superoxide (O₂·⁻).[6][12] This leads to damage of the membrane respiratory chain and inhibition of oxygen consumption, constituting a second, independent lethal mechanism.[6][16]
Quantitative Data and Structure-Activity Relationships
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | G-G-A-G-H-V-P-E-Y-F-V-G-I-G-T-P-I-S-F-Y-G | [6][10] |
| Residue Count | 21 | [4][6] |
| Molecular Weight | ~2107 Da | [17] |
| Topology | Lariat Protoknot (Lasso) | [4][18] |
| Ring Composition | 8 residues (Gly1-Glu8) | [4][5] |
| Tail Composition | 13 residues (Tyr9-Gly21) | [4][18] |
| Covalent Linkage | Isopeptide bond (Gly1 α-NH₂ to Glu8 γ-COOH) |[4][5] |
Table 2: Antimicrobial Activity (MIC/MBC) of this compound against Various Bacteria
| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Reference |
|---|---|---|---|
| S. Pullorum CVCC1791 | 0.03 | 0.25 | [19] |
| S. Pullorum CVCC534 | 8 | 8 | [19] |
| S. Pullorum CVCC1811 | 8 | 8 | [19] |
| S. Typhimurium ATCC14028 | 16 | 4 | [19] |
| E. coli O157:H7 | 16 | 8 | [19] |
| E. coli K99 (Standard) | 0.03 | Not Reported | [20] |
| E. coli 987P (Standard) | 0.03 | Not Reported | [20] |
| E. coli CVCC1522 (ETEC) | 0.03 | Not Reported |[20] |
Table 3: Key Residues in this compound Function Identified by Mutational Scanning
| Function | Key Residues | Rationale | Reference |
|---|---|---|---|
| Production/Stability | Gly1, Gly2, Glu8, Tyr20 | Gly1 and Glu8 are essential for ring formation. Gly2 and Tyr20 are critical for precursor processing or stability. | [18][21] |
| RNAP Inhibition | Gly4, Pro7, Tyr9, Phe10, Ile17, Phe19 | These residues in the ring and threaded tail are crucial for binding within the RNAP secondary channel. |[18][21] |
Key Experimental Protocols
Structural Characterization Protocols
Mass Spectrometry for Structural Elucidation
-
Objective: To confirm the molecular weight and identify the non-linear structure, specifically the lactam linkage.
-
Instrumentation: Matrix-Assisted Laser Desorption/Ionization Quadrupole-Quadrupole Time-of-Flight (MALDI-QqTOF) or Quadrupole Ion Trap mass spectrometer.[4]
-
Sample Preparation: Aliquots of purified MccJ25 solution (0.1-0.5 pmol/μL) are mixed with a saturated matrix solution (e.g., 2,5-dihydroxybenzoic acid - DHB) on a MALDI plate and allowed to air dry.[4]
-
Methodology:
-
MS (B15284909) Scan: Acquire a full mass spectrum to determine the accurate mass of the intact peptide.
-
MS/MS (Tandem MS): Select the parent ion of MccJ25 for fragmentation. The fragmentation pattern of the lasso structure is distinct from a simple cyclic or linear peptide. The inability to linearize the peptide through typical fragmentation confirms the threaded nature.
-
MS³ Analysis: Further fragmentation of specific product ions can be used to verify specific bonds, such as the labile bond between Val6 and Pro7, which upon dissociation can lead to the release of a tail fragment, providing evidence for the lasso topology.[4]
-
NMR Spectroscopy for 3D Structure Determination
-
Objective: To determine the three-dimensional solution structure of MccJ25.
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Lyophilized, purified MccJ25 (1-1.5 mg) is dissolved in a deuterated solvent (e.g., 600 µL of methanol-d₃) to a final concentration of ~1 mM.[8]
-
Methodology:
-
1D ¹H Spectrum: Acquire a standard proton spectrum to assess sample purity and folding.
-
2D TOCSY (Total Correlated Spectroscopy): Used to identify amino acid spin systems. A mixing time of ~70 ms is typical.[8]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify protons that are close in space (<5 Å), providing distance restraints for structure calculation. A mixing time of ~250 ms is used to observe sequential and long-range NOEs.[8] Strong NOEs observed between the Gly1 amide proton and Glu8 side chain protons are direct evidence of the lactam linkage.
-
Structure Calculation: The sequential assignments and distance restraints obtained from NOESY data are used in molecular modeling software to calculate a family of structures consistent with the experimental data.
-
Biological Activity Assay Protocols
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of MccJ25 that inhibits the visible growth of a target bacterium.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, purified MccJ25 solution.
-
Methodology:
-
Prepare serial two-fold dilutions of MccJ25 in MHB directly in the wells of a 96-well plate.[17][20] Concentrations may range from 256 µg/mL down to <0.01 µg/mL.
-
Grow the target bacterial strain overnight in MHB at 37°C.
-
Adjust the bacterial culture to a standardized concentration (e.g., an optical density at 625 nm of 0.08–0.1) and then dilute it to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.[8][20]
-
Include a positive control (bacteria in broth, no MccJ25) and a negative control (broth only).
-
The MIC is determined as the lowest concentration of MccJ25 in which no visible bacterial growth (turbidity) is observed.
-
In Vitro Transcription Inhibition Assay (Abortive Initiation)
-
Objective: To directly measure the inhibitory effect of MccJ25 on the enzymatic activity of RNA polymerase.
-
Materials: Purified bacterial RNA polymerase, DNA template containing a suitable promoter, CpA primer, radiolabeled NTP (e.g., [α-³²P]UTP), unlabeled NTPs, MccJ25.
-
Methodology:
-
Incubate RNAP with the DNA template to allow the formation of open promoter complexes.
-
Add MccJ25 at various concentrations to the reaction mixtures and incubate to allow binding. A control reaction without MccJ25 is run in parallel.
-
Initiate transcription by adding the CpA primer and the NTP mix, including the radiolabeled UTP.[4]
-
Allow the reaction to proceed for a set time at 37°C. In this assay, RNAP synthesizes and releases a short RNA product (CpA-U).
-
Stop the reaction and analyze the products using denaturing polyacrylamide gel electrophoresis followed by autoradiography.
-
Inhibition is quantified by the reduction in the amount of the radiolabeled trinucleotide product in the presence of MccJ25 compared to the control.[4]
-
Conclusion and Future Directions
This compound represents a fascinating example of a natural product with a highly complex and stable architecture that confers a potent and specific antimicrobial activity. Its unique lasso structure provides a rigid scaffold that is exceptionally resistant to degradation, a highly desirable trait for therapeutic agents. The dual mechanism of action, targeting both transcription and cellular respiration, may reduce the likelihood of rapid resistance development. The detailed understanding of its structure and function opens avenues for the rational design of new MccJ25-based inhibitors with improved potency, broader spectrum of activity, or alternative cellular targets, making it a promising lead for the next generation of antimicrobial drugs.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Structure-Activity Analysis of this compound: Distinct Parts of the Threaded Lasso Molecule Are Responsible for Interaction with Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 15. Antibacterial peptide this compound inhibits transcription by binding within and obstructing the RNA polymerase secondary channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 18. Systematic structure-activity analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Comprehensive Antimicrobial Activity Evaluation of the Recombinant this compound Against the Foodborne Pathogens Salmonella and E. coli O157:H7 by Using a Matrix of Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The "Cork in a Bottle": An In-depth Technical Guide to the Mechanism of Action of Microcin J25 on RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microcin (B1172335) J25 (MccJ25), a 21-amino acid lasso peptide antibiotic, presents a unique and potent mechanism for inhibiting bacterial growth by targeting the essential enzyme, RNA polymerase (RNAP). This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of MccJ25 binding to bacterial RNAP. Through a synthesis of genetic, biochemical, and structural data, we detail how MccJ25 acts as a physical impediment to transcription, effectively "corking" a critical channel for nucleotide entry. This guide summarizes key quantitative data, outlines experimental methodologies used to elucidate this mechanism, and provides visual representations of the underlying molecular processes to inform future research and drug development efforts.
Introduction: The Unique Structure and Target of Microcin J25
This compound is a ribosomally synthesized and post-translationally modified peptide produced by certain strains of Escherichia coli.[1][2][3][4] Its defining feature is a unique "lariat protoknot" structure, where the C-terminal tail of the peptide is threaded through and sterically trapped within a macrolactam ring formed between the N-terminal glycine (B1666218) and the side chain of glutamate (B1630785) at position eight.[5][6][7] This compact and highly stable structure is crucial for its antibacterial activity.[5][7]
The primary intracellular target of MccJ25 is the bacterial DNA-dependent RNA polymerase, a multi-subunit enzyme responsible for transcription.[1][2][3][8][9][10] MccJ25 also exhibits a secondary mechanism of action by stimulating the production of superoxide (B77818) radicals, leading to oxidative stress.[11][12][13] However, these two mechanisms are independent, and the primary bactericidal effect in many species is attributed to the potent inhibition of transcription.[11][12][13]
Mechanism of Transcriptional Inhibition
MccJ25 inhibits transcription by physically obstructing the secondary channel of RNA polymerase.[8][14][15][16] This channel is the primary entry pathway for nucleoside triphosphates (NTPs) to reach the enzyme's active site.[8][17] By binding deep within this channel, MccJ25 acts as a "cork in a bottle," effectively blocking NTP uptake and stalling the transcription process.[14][15]
Binding Site within the RNAP Secondary Channel
Genetic and structural studies have precisely mapped the MccJ25 binding site. Mutations conferring resistance to MccJ25 are predominantly found in the rpoC gene, which encodes the β' subunit of RNAP, and to a lesser extent in the rpoB gene (β subunit).[1][2][8][9] These resistance mutations cluster in conserved regions of the β' and β subunits that line the secondary channel.[2][8][15]
Crystal structures of the MccJ25-RNAP complex have provided a high-resolution view of this interaction.[16] MccJ25 binds deep within the secondary channel, burying a significant surface area and making extensive contacts with residues of the β' and β subunits.[16] The Tyr9 residue of MccJ25 is particularly critical, making extensive interactions with the RNAP and is essential for inhibition.[16]
Functional Consequences of MccJ25 Binding
The physical blockage of the secondary channel by MccJ25 has several key consequences for transcription:
-
Inhibition of Abortive Initiation and Elongation: MccJ25 inhibits both the initial synthesis of short, abortive RNA transcripts and the processive elongation of the full-length RNA.[2][15] This indicates that the blockage of the NTP uptake channel affects all stages of transcription that require nucleotide addition.
-
Partial Competitive Inhibition with Respect to NTPs: The inhibitory effect of MccJ25 can be partially overcome by high concentrations of NTPs.[2][15][16] This is characteristic of a partial competitive inhibition mechanism, where the inhibitor binds to a site distinct from the substrate-binding site but allosterically increases the Michaelis constant (KM) for the substrate.[2][15][16] MccJ25 does not directly compete with NTPs for the active site, but rather restricts their access to it.
-
Steric Blockage of Trigger Loop Folding: The binding of MccJ25 within the secondary channel sterically hinders the folding of the trigger loop, a mobile element of RNAP that is essential for efficient catalysis of phosphodiester bond formation.[16]
-
Impediment of Transcript Cleavage and Backtracking: MccJ25 inhibits the activity of Gre factors, which are involved in rescuing stalled RNAP by promoting transcript cleavage.[18] It also impedes backtracking of the RNAP, a process where the enzyme moves backward along the DNA and the 3' end of the nascent RNA is extruded through the secondary channel.[18]
Quantitative Data on MccJ25-RNAP Interaction
The following tables summarize key quantitative data from various studies on the inhibitory activity of MccJ25.
| Parameter | Value | Organism/System | Reference |
| Inhibition of In Vitro Transcription | |||
| IC50 (Full-length product) | ~2 µM | E. coli RNAP | [1] |
| Inhibition at 10 µM MccJ25 | Significant | E. coli RNAP | [17] |
| Inhibition at 100 µM MccJ25 | 94% (full-length product) | E. coli RNAP | [2] |
| Inhibition at 100 µM MccJ25 | 86% (abortive products) | E. coli RNAP | [2] |
| Binding Affinity | |||
| Kd (unlabeled MccJ25) | 1.2 ± 0.3 µM | E. coli RNAP | [15] |
| Minimum Inhibitory Concentration (MIC) | |||
| MIC Range | 0.003125 to 256 µg/mL | Various pathogenic E. coli | [19] |
Table 1: Quantitative Analysis of this compound Inhibition of RNA Polymerase.
| Mutation Site (β' subunit) | Amino Acid Change | Resistance Phenotype | Reference |
| Codon 931 | Threonine to Isoleucine | Complete resistance | [1][2][9] |
| Conserved Regions F, G, G' | Various substitutions | MccJ25 resistance | [8] |
Table 2: Key MccJ25-Resistance Mutations in the rpoC Gene of E. coli RNAP.
Experimental Protocols
The elucidation of the MccJ25 mechanism of action has relied on a combination of genetic, biochemical, and structural biology techniques. Below are detailed methodologies for key experiments.
In Vitro Transcription Assay
This assay is used to directly measure the effect of MccJ25 on the activity of purified RNAP.
-
Reaction Setup: A standard reaction mixture contains purified E. coli RNAP holoenzyme, a DNA template containing a promoter (e.g., T7 A1 or lacUV5), and a buffer solution with appropriate salts and cofactors.[17]
-
Open Complex Formation: The RNAP and DNA template are pre-incubated to allow the formation of the transcriptionally competent open promoter complex.[2]
-
Initiation of Transcription: Transcription is initiated by the addition of a mixture of NTPs, one of which is radioactively labeled (e.g., [α-32P]UTP), and in some cases a dinucleotide primer (e.g., CpA).[17] Reactions are performed in the presence and absence of varying concentrations of MccJ25.[2][17]
-
Reaction Termination and Product Analysis: After incubation at 37°C, the reactions are stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[2][17]
-
Visualization and Quantification: The radiolabeled RNA products are visualized by autoradiography or phosphorimaging, and the band intensities are quantified to determine the extent of inhibition.[2][20]
Isolation and Characterization of MccJ25-Resistant Mutants
This genetic approach is crucial for identifying the molecular target of an antibiotic.
-
Mutagenesis: A culture of MccJ25-sensitive E. coli is treated with a mutagen (e.g., error-prone PCR of the rpoC gene) to generate a library of random mutations.[2]
-
Selection: The mutagenized cells are plated on a medium containing a concentration of MccJ25 that is lethal to wild-type cells.[1] Colonies that grow are selected as potentially resistant mutants.
-
Genetic Mapping: The location of the resistance mutation is mapped to a specific gene (e.g., rpoC) using techniques like P1 transduction.[1][11]
-
Sequence Analysis: The candidate gene from the resistant mutant is sequenced to identify the specific nucleotide and amino acid changes responsible for the resistance phenotype.[1][9]
-
Confirmation: The identified mutation is often cloned into a plasmid and transformed into a sensitive strain to confirm that it confers resistance.[1][9]
X-ray Crystallography of the MccJ25-RNAP Complex
This structural biology technique provides a high-resolution three-dimensional structure of the inhibitor bound to its target.
-
Protein Expression and Purification: Large quantities of highly pure E. coli RNAP and MccJ25 are produced and purified.
-
Complex Formation: The purified RNAP and MccJ25 are mixed in an appropriate molar ratio to form a stable complex.
-
Crystallization: The MccJ25-RNAP complex is subjected to a wide range of crystallization screening conditions to obtain well-ordered crystals.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data are collected.[16] The data are then processed to determine the electron density map and build an atomic model of the complex.[16][21]
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.
Caption: Mechanism of MccJ25 inhibition of RNA polymerase.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Antibacterial Peptide this compound (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure of this compound, a peptide inhibitor of bacterial RNA polymerase, is a lassoed tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mutations of bacterial RNA polymerase leading to resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Escherichia coli RNA Polymerase Is the Target of the Cyclopeptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Activity Analysis of this compound: Distinct Parts of the Threaded Lasso Molecule Are Responsible for Interaction with Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial peptide this compound inhibits transcription by binding within and obstructing the RNA polymerase secondary channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 16. pnas.org [pnas.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular mechanism of transcription inhibition by peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. vetmed.hokudai.ac.jp [vetmed.hokudai.ac.jp]
The Antimicrobial Spectrum of Microcin J25 Against Gram-negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcin (B1172335) J25 (MccJ25) is a ribosomally synthesized antimicrobial peptide with a unique "lasso" structure that confers remarkable stability. It exhibits potent activity against a narrow spectrum of Gram-negative bacteria, primarily targeting pathogenic species of Escherichia coli and Salmonella. Its mechanism of action involves a multi-step process initiated by recognition and uptake via the outer membrane receptor FhuA, followed by intracellular inhibition of RNA polymerase. This technical guide provides a comprehensive overview of the antimicrobial spectrum of MccJ25, detailing its quantitative activity, the experimental protocols for its assessment, and its molecular mechanism of action.
Antimicrobial Spectrum and Potency
Microcin J25 demonstrates significant inhibitory effects against various Gram-negative bacteria, with particularly low Minimum Inhibitory Concentrations (MICs) observed for Escherichia coli and Salmonella species.[1][2][3] The peptide's efficacy is underscored by its ability to inhibit the growth of multidrug-resistant (MDR) strains of these pathogens.[4]
Quantitative Antimicrobial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of MccJ25 against a range of Gram-negative bacteria as reported in various studies.
| Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli AZ1 | 1.0 | ~0.47 | [2] |
| Escherichia coli K99 | 0.03 | ~0.014 | [5] |
| Escherichia coli 987P | 0.03 | ~0.014 | [5] |
| Escherichia coli CVCC1522 (ETEC) | 0.03 | ~0.014 | [5] |
| Escherichia coli CVCC1543 (ETEC) | 0.03 | ~0.014 | [5] |
| Escherichia coli ATCC 25922 | 1.0 | ~0.47 | [2] |
| Escherichia coli (MDR clinical isolate) | >128 | >60.7 | [3] |
| Salmonella CVCC519 | 0.5 | ~0.24 | [2] |
| Salmonella Newport | Not specified | 0.03 | [6] |
| Salmonella enterica ATCC 13076 | 32 | ~15.2 | [3] |
| Salmonella enterica (MDR clinical isolate) | 64 | ~30.4 | [3] |
| Salmonella pullorum CVCC1791 | 0.03 | ~0.014 | [5] |
Note: Molar concentrations are approximated based on the molecular weight of this compound (~2107 g/mol ).
Mechanism of Action: A Two-Step Process
The bactericidal activity of this compound against susceptible Gram-negative bacteria is a well-orchestrated process involving entry into the cell and subsequent inhibition of a critical intracellular target.[7][8]
Cellular Entry via the FhuA Receptor
The initial and crucial step for MccJ25 activity is its recognition and uptake by the outer membrane protein FhuA.[7][9][10][11] FhuA is an iron-siderophore transporter that MccJ25 hijacks to gain entry into the periplasmic space.[10][11][12] This interaction is highly specific, and the Val11-Pro16 β-hairpin region of MccJ25 has been identified as essential for this recognition.[10][11] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex.[7][8][10][11] Subsequently, the inner membrane protein SbmA is required for translocation of the peptide into the cytoplasm.[8][13]
Intracellular Target: RNA Polymerase
Once inside the cytoplasm, this compound targets the bacterial RNA polymerase (RNAP).[8][14][15][16] It binds within the secondary channel of the RNAP, a pore through which nucleoside triphosphates (NTPs) are thought to enter to reach the enzyme's active site.[14][16][17] By physically obstructing this channel, MccJ25 acts as a "cork in a bottle," effectively blocking transcription and leading to cell death.[14][17]
Secondary Mechanism: Induction of Oxidative Stress
In addition to inhibiting transcription, this compound has been shown to have a secondary mechanism of action in E. coli and Salmonella enterica serovars.[8][18] This involves the disruption of the bacterial respiratory chain, leading to an increase in the production of superoxide (B77818) radicals (O₂·⁻).[8][18] This stimulation of reactive oxygen species (ROS) production contributes to cellular damage and the overall bactericidal effect of the peptide.[18]
Experimental Protocols
The determination of the antimicrobial spectrum of this compound relies on standardized and reproducible experimental protocols. The broth microdilution method is a cornerstone technique for quantifying the potency of antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][6][19]
Materials:
-
Pure this compound
-
Susceptible Gram-negative bacterial strains
-
Mueller-Hinton Broth (MHB), cation-adjusted[19]
-
Sterile 96-well polypropylene (B1209903) microtiter plates[19]
-
Sterile 0.01% acetic acid or sterile deionized water (for peptide dissolution)[19]
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Preparation of this compound Dilutions:
-
A stock solution of MccJ25 is prepared in a suitable solvent.
-
Serial two-fold dilutions of the MccJ25 stock solution are prepared in MHB directly in the 96-well microtiter plate.[2]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of MccJ25 at which there is no visible growth of the bacteria.[2] This can be assessed visually or by measuring the optical density at 600 nm.
-
Conclusion
This compound represents a promising antimicrobial peptide with a highly specific and potent activity against key Gram-negative pathogens. Its unique lasso structure provides exceptional stability, and its dual mechanism of action, targeting both transcription and inducing oxidative stress, makes it an attractive candidate for further drug development. The detailed understanding of its antimicrobial spectrum and the standardized protocols for its evaluation are crucial for advancing its potential therapeutic applications in an era of growing antibiotic resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Antimicrobial Peptide this compound on Growth Performance, Immune Regulation, and Intestinal Microbiota in Broiler Chickens Challenged with Escherichia coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Modification of this compound Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portlandpress.com [portlandpress.com]
- 11. The iron-siderophore transporter FhuA is the receptor for the antimicrobial peptide this compound: role of the microcin Val11-Pro16 beta-hairpin region in the recognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchwithnj.com [researchwithnj.com]
- 14. Antibacterial peptide this compound inhibits transcription by binding within and obstructing the RNA polymerase secondary channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Antibacterial Peptide this compound (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 18. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 21. Determination of antimicrobial peptide MICs. [bio-protocol.org]
Microcin J25: A Dual-Threat Peptide Targeting RNA Polymerase and Inducing Oxidative Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Topic: Microcin (B1172335) J25 Mode of Action and Superoxide (B77818) Production
This technical guide provides a comprehensive overview of the antimicrobial peptide Microcin J25 (MccJ25), focusing on its unique dual-pronged mechanism of action against Gram-negative bacteria. MccJ25, a 21-amino acid lasso peptide, exhibits potent bactericidal activity through two independent pathways: the well-characterized inhibition of RNA polymerase (RNAP) and the more recently elucidated induction of superoxide production via disruption of the electron transport chain.[1][2] This document details the molecular interactions, summarizes key quantitative data, provides detailed experimental protocols for studying its activity, and visualizes the critical pathways and workflows.
The Dual and Independent Mechanisms of Action
This compound exerts its antimicrobial effects through two distinct and independent intracellular targets: RNA polymerase and the membrane respiratory chain.[1][2] This dual-targeting strategy likely contributes to its potent activity and may reduce the likelihood of rapid resistance development.
Inhibition of Bacterial RNA Polymerase
The primary and most extensively studied mechanism of MccJ25 is the inhibition of bacterial transcription.[3] Following its uptake into the bacterial cell, MccJ25 directly binds to the β' subunit of RNA polymerase.[4] This binding occurs within the secondary channel of the enzyme, a critical passage for incoming nucleotide triphosphates (NTPs) to reach the catalytic site.[3][4] By physically obstructing this channel, MccJ25 acts as a "cork in a bottle," effectively blocking NTP uptake and preventing RNA synthesis, which ultimately leads to cell death.[3] The mode of inhibition with respect to NTPs has been characterized as partial competitive.[4]
Induction of Superoxide Production
In addition to its effects on transcription, MccJ25 also targets the bacterial respiratory chain, leading to a surge in cytotoxic reactive oxygen species (ROS), specifically superoxide (O₂⁻).[1][2] This activity is particularly evident in strains with higher uptake of the peptide.[1][2] MccJ25 is believed to perturb the natural reaction of respiratory chain enzymes with oxygen, leading to the incomplete reduction of oxygen and the generation of superoxide radicals.[1] This increase in oxidative stress damages the membrane respiratory chain and contributes significantly to the peptide's bactericidal effect.[1] The two mechanisms—inhibition of RNAP and induction of superoxide production—have been shown to be independent of each other.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data on the activity of this compound from various studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µM) | Reference |
| Escherichia coli MC4100 | >2.0 mM (Resistant) | [5] |
| Escherichia coli AB1133 | Not specified, but sensitive | [1] |
| Salmonella enterica serovar Newport | Submicromolar range | [6] |
| Escherichia coli K88 | 0.03 µg/mL | [7] |
| Escherichia coli K99 | 0.03 µg/mL | [7] |
| Salmonella pullorum CVCC1791 | 0.03 µg/mL | [7] |
Table 2: Effects of this compound on Enzymatic Activities of the Respiratory Chain in E. coli membranes.
| Enzyme | MccJ25 Concentration (µM) | Inhibition (%) | Reference |
| NADH dehydrogenase | 10 | 21 ± 2.0 | [1] |
| Lactate dehydrogenase | 10 | 44 ± 6.0 | [1] |
| Succinate dehydrogenase | 10 | No inhibition | [1] |
| NADH oxidase | 10 | Not specified, but inhibited | [1] |
| Lactate oxidase | 10 | Not specified, but inhibited | [1] |
| Succinate oxidase | 10 | Not specified, but inhibited | [1] |
Table 3: Kinetic Parameters for RNA Polymerase Inhibition by this compound.
| Parameter | Value | Reference |
| Kᵢ (Inhibition constant) | 1.2 ± 0.3 µM | [4] |
| α (Partial competitive factor) | 8.7 ± 2 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mode of action of this compound.
Measurement of Superoxide Production (Cytochrome c Reduction Assay)
This protocol is adapted from studies measuring superoxide production in bacterial membranes.[8]
Principle: Superoxide radicals reduce ferricytochrome c to ferrocytochrome c, which can be quantified spectrophotometrically by measuring the increase in absorbance at 550 nm. The specificity of the reaction is confirmed by its inhibition with superoxide dismutase (SOD).
Materials:
-
Bacterial membranes (prepared as in section 3.4)
-
50 mM Phosphate buffer, pH 7.8
-
40 µM Cytochrome c solution
-
This compound solution (e.g., 20 µM)
-
10 mM Succinate solution (or other respiratory substrate)
-
Superoxide dismutase (SOD) solution (e.g., 30 units/mL)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Bacterial membranes (1 mg protein/mL)
-
40 µM Cytochrome c
-
50 mM Phosphate buffer, pH 7.8
-
-
For the control, prepare an identical mixture containing SOD.
-
Incubate the mixtures at 37°C.
-
Add this compound to the experimental cuvettes to the desired final concentration (e.g., 20 µM).
-
Initiate the reaction by adding the respiratory substrate (e.g., 10 mM succinate).
-
Immediately begin monitoring the reduction of cytochrome c by measuring the absorbance at 550 nm over time.
-
Calculate the rate of superoxide production from the SOD-inhibitable rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c (Δε₅₅₀ = 21 mM⁻¹ cm⁻¹).
Determination of Minimum Inhibitory Concentration (MIC) - Spot-on-Lawn Assay
This method provides a semi-quantitative measure of the antimicrobial activity of MccJ25.[1]
Materials:
-
This compound stock solution (e.g., 2 mM in methanol)
-
Double-distilled water with 0.1% Tween 80
-
M9 medium plates with 0.2% tryptone
-
Soft agar (B569324) (0.6%)
-
Overnight culture of the bacterial strain to be tested
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare serial doubling dilutions of the MccJ25 stock solution in double-distilled water containing 0.1% Tween 80.
-
Spot 10 µL of each dilution onto the surface of an M9 medium plate.
-
Allow the spots to dry completely.
-
Inoculate 4 mL of molten soft agar with 30 µL of an overnight culture of the test bacterium.
-
Overlay the M9 plate with the inoculated soft agar.
-
Incubate the plates for 12 hours at 37°C.
-
The MIC is determined as the lowest concentration of MccJ25 that produces a clear or turbid zone of growth inhibition.[1]
In Vitro RNA Polymerase Inhibition Assay (Abortive Initiation Assay)
This assay measures the effect of MccJ25 on the initial stages of transcription.[4]
Principle: In the presence of a specific promoter DNA template and a limited subset of NTPs (including a radiolabeled one), RNA polymerase produces short, "abortive" transcripts. The inhibition of this process by MccJ25 can be quantified.
Materials:
-
Purified E. coli RNA polymerase holoenzyme
-
DNA fragment containing a strong promoter (e.g., lacUV5)
-
Radiolabeled NTP (e.g., [α-³²P]UTP)
-
Non-radiolabeled NTPs
-
This compound solution
-
Transcription buffer
-
Urea-polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager
Procedure:
-
Pre-incubate RNAP holoenzyme with the promoter DNA fragment in transcription buffer to form open promoter complexes.
-
Add MccJ25 to the desired final concentrations to the experimental reactions.
-
Initiate transcription by adding the mixture of NTPs, including the radiolabeled NTP.
-
Allow the reaction to proceed for a defined time (e.g., 5 minutes) at 37°C.
-
Stop the reaction by adding a stop solution containing urea (B33335) and a tracking dye.
-
Separate the RNA products by urea-PAGE.
-
Visualize and quantify the radiolabeled abortive transcripts using a phosphorimager.
-
Compare the amount of product in the presence and absence of MccJ25 to determine the extent of inhibition.
Preparation of Bacterial Membranes
This protocol is a general guide for isolating bacterial membranes for enzyme assays.
Materials:
-
Overnight bacterial culture
-
Phosphate-buffered saline (PBS)
-
Lysozyme
-
DNase I
-
Protease inhibitors
-
Ultrasonicator or French press
-
Ultracentrifuge
Procedure:
-
Harvest bacterial cells from an overnight culture by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in PBS containing lysozyme, DNase I, and protease inhibitors.
-
Incubate on ice to allow for enzymatic digestion of the cell wall.
-
Disrupt the cells by ultrasonication on ice or by passing them through a French press.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove intact cells and large debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 150,000 x g) to pellet the membrane fraction.
-
Discard the supernatant (cytosolic fraction) and wash the membrane pellet with PBS.
-
Repeat the ultracentrifugation step.
-
Resuspend the final membrane pellet in a suitable buffer for subsequent enzyme assays.
-
Determine the protein concentration of the membrane preparation.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the mode of action of this compound.
Caption: Dual mode of action of this compound.
Caption: Workflow for superoxide measurement.
Caption: Workflow for RNAP inhibition assay.
Conclusion
This compound represents a fascinating and potent antimicrobial peptide with a sophisticated dual mechanism of action. By simultaneously targeting two essential and distinct cellular processes—transcription and respiration—MccJ25 presents a formidable challenge to bacterial survival. The induction of superoxide production is a key feature of its activity, contributing to membrane damage and overall cytotoxicity. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially exploit the unique properties of this promising antimicrobial agent. Understanding these dual mechanisms is critical for the rational design of new MccJ25-based therapeutics and for strategies to combat the growing threat of antibiotic resistance.
References
- 1. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial peptide this compound inhibits transcription by binding within and obstructing the RNA polymerase secondary channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Peptide this compound (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and Quantification of Superoxide Formed within the Periplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Intricate Architecture of Microcin J25: A Technical Guide to its NMR Structural Determination
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Nuclear Magnetic Resonance (NMR) Structural Determination of the Potent Antimicrobial Peptide, Microcin (B1172335) J25.
This whitepaper provides an in-depth exploration of the methodologies and data integral to elucidating the unique "lariat protoknot" structure of Microcin J25 (MccJ25), a 21-amino acid peptide with significant antibacterial properties. Initially misidentified as a simple cyclic peptide, its true, intricate architecture was revealed through a combination of biochemical studies, mass spectrometry, and advanced NMR spectroscopy. This guide serves as a technical resource, detailing the experimental protocols and quantitative data that have been pivotal in defining its three-dimensional form.
This compound, produced by Escherichia coli, exhibits potent activity against Gram-negative bacteria by inhibiting the bacterial RNA polymerase.[1][2] Its remarkable stability to heat, extreme pH, and proteases is attributed to its unique lassoed-tail structure.[3][4] This structure consists of an eight-residue ring formed by a lactam linkage between the α-amino group of Glycine-1 and the γ-carboxyl group of Glutamate-8.[1][2] The C-terminal tail of the peptide then threads through this ring, creating a sterically trapped, non-covalent architecture.[1][2]
Experimental Protocols
The determination of MccJ25's solution structure by NMR involved a series of meticulous experimental steps, from sample preparation to data acquisition and computational analysis.
Sample Preparation
-
Purification: this compound is typically produced in E. coli strains harboring the necessary plasmid-borne synthesis and maturation genes. The peptide is then purified from the culture supernatant.
-
Sample Formulation for NMR: For NMR analysis, purified MccJ25 is dissolved in a deuterated solvent, commonly methanol-d3 (B56482) (CD3OD), to a concentration suitable for NMR spectroscopy, typically in the range of 0.86 mM to 1.2 mM.[5] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.[5]
NMR Data Acquisition
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to obtain the necessary structural information. All spectra are typically acquired at 298K (25°C).[5]
-
1D ¹H NMR: Provides an initial overview of the sample's proton signals and can indicate the presence of a well-structured molecule through significant chemical shift dispersion.
-
2D Total Correlated Spectroscopy (TOCSY): This experiment is used to identify the spin systems of individual amino acid residues by revealing correlations between all protons within a given residue.[5] A typical mixing time for TOCSY experiments is 70-80 ms.[5]
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for determining the three-dimensional structure. They identify protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence.[5] NOE cross-peaks provide the distance constraints used in structure calculations. NOESY spectra are often acquired with varying mixing times (e.g., 100 ms, 175 ms, 250 ms) to account for spin diffusion and to accurately translate cross-peak intensities into distance restraints.[2]
-
Triple-Resonance NMR Experiments: Experiments such as HNCACB and CBCAcoNH are employed to confirm the unusual backbone-side-chain amide linkage between Gly1 and Glu8.[6] These experiments trace the connectivity between atoms through covalent bonds.
Structure Calculation and Refinement
The data obtained from the NMR experiments are used as constraints in computational structure calculations.
-
Constraint Generation:
-
Distance Restraints: NOESY cross-peak intensities are translated into upper distance limits between pairs of protons. These are often categorized as strong (e.g., 1.8-2.8 Å), medium (e.g., 1.8-3.4 Å), and weak (e.g., 1.8-5.0 Å).
-
Dihedral Angle Restraints: ³JNHCαH coupling constants, obtained from high-resolution 1D or 2D spectra, are used to restrain the phi (φ) backbone dihedral angles.[7]
-
Hydrogen Bond Restraints: Information on slowly exchanging amide protons, identified in hydrogen-deuterium exchange experiments, can be used to infer the presence of hydrogen bonds, which are then included as distance restraints in the calculations.[7]
-
-
Structure Calculation Software: Programs such as XPLOR and CNS are commonly used for structure calculations.[7] These programs utilize computational algorithms like distance geometry and simulated annealing to generate a family of structures consistent with the experimental restraints.
-
Ensemble Analysis: A large number of structures (e.g., 75) are typically calculated, and a subset of the lowest energy structures (e.g., 20) that do not violate the experimental constraints are selected to represent the solution structure of the peptide. The precision of the structure is assessed by calculating the root-mean-square deviation (RMSD) of the backbone and heavy atoms of the ensemble.
Quantitative Data Summary
The following tables summarize the quantitative data used in the NMR structural determination of this compound from various studies.
| Parameter | Blond et al. (2001)[7] | Bayro et al. (2003) / Rosengren et al. (2003)[6] |
| NMR Spectrometer | Not explicitly stated | Bruker DPX400 |
| Solvent | Methanol | d3-CD3OD |
| Total NOE Restraints | 190 | 192 |
| Intra-residue | Not specified | 79 |
| Sequential ( | i-j | =1) |
| Medium-range ( | i-j | <4) |
| Long-range ( | i-j | ≥4) |
| Dihedral Angle Restraints | 11 φ backbone angles, 9 χ1 side-chain angles | Not explicitly used in the same way |
| Hydrogen Bonds | 3 | Not explicitly used as direct restraints |
| Structure Calculation Program | XPLOR | CNS |
| Number of Calculated Structures | Not specified | 75 |
| Number of Final Structures | Not specified | 20 |
| Structural Statistics | Bayro et al. (2003)[6] |
| Backbone RMSD (well-defined regions) | 0.91 ± 0.24 Å |
| Heavy Atom RMSD (well-defined regions) | 1.36 ± 0.27 Å |
| NOE Violations (>0.5 Å) | None |
| Ramachandran Plot (Most favored regions) | 46.2% |
| Ramachandran Plot (Additionally allowed regions) | 46.1% |
Visualizing the Process and Structure
To better illustrate the workflow and the unique structural features of this compound, the following diagrams are provided.
Caption: Experimental workflow for the NMR structural determination of this compound.
Caption: Schematic representation of the this compound lariat protoknot structure.
This guide consolidates the critical technical details for understanding the NMR-based structural elucidation of this compound. The unique "lassoed tail" motif, determined through these rigorous methods, provides a foundation for future drug development efforts targeting novel antibacterial agents.
References
- 1. Structure of this compound, a peptide inhibitor of bacterial RNA polymerase, is a lassoed tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Modification of this compound Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.bu.edu [people.bu.edu]
- 7. Solution structure of this compound, the single macrocyclic antimicrobial peptide from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gateway to Inhibition: A Technical Guide to the Microcin J25 Receptor and Uptake Mechanism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms governing the entry of the antimicrobial peptide Microcin (B1172335) J25 (MccJ25) into target bacterial cells. Understanding this intricate process is paramount for the development of novel antimicrobial strategies and the rational design of MccJ25 analogues with enhanced therapeutic potential. This document details the key protein players, the energetics of transport, and the experimental methodologies used to elucidate this pathway.
The Multi-Stage Journey of Microcin J25 into the Bacterial Cytoplasm
The bactericidal activity of this compound is contingent upon its successful translocation across both the outer and inner membranes of susceptible Gram-negative bacteria, such as Escherichia coli and Salmonella species. This journey is not a passive diffusion but a highly specific, energy-dependent process that hijacks existing bacterial transport machinery. The uptake mechanism can be dissected into three critical stages:
-
Outer Membrane Recognition and Binding: The initial and highly specific interaction occurs at the cell surface, where MccJ25 recognizes and binds to its primary receptor.
-
Energy-Dependent Translocation across the Outer Membrane: Following binding, the peptide is actively transported across the outer membrane into the periplasmic space.
-
Inner Membrane Transport: Finally, MccJ25 traverses the inner membrane to reach its ultimate intracellular target, the RNA polymerase.[1][2][3][4][5][6][7]
Key Molecular Components of the MccJ25 Uptake Machinery
The successful entry of MccJ25 is orchestrated by a series of proteins located in both the outer and inner bacterial membranes.
FhuA: The Outer Membrane Receptor
The primary receptor for this compound on the outer membrane is the ferrichrome-iron transporter, FhuA.[3][5][8][9][10][11] FhuA is a multifunctional protein that also serves as a receptor for the siderophore ferrichrome, the antibiotic albomycin, and bacteriophages T1, T5, and φ80.[11][12] The interaction between MccJ25 and FhuA is a critical determinant of bacterial susceptibility.
The Val11–Pro16 β-hairpin region of the MccJ25 molecule has been identified as a key structural motif for the recognition by FhuA.[8][9] Disruption of this region abrogates the binding and, consequently, the antimicrobial activity of the peptide.[8]
The TonB-ExbB-ExbD Complex: Powering Outer Membrane Transport
The translocation of MccJ25 through the FhuA channel is not a spontaneous process. It is an active transport mechanism fueled by the proton motive force of the cytoplasmic membrane.[1][13][14] This energy is transduced to the outer membrane by the TonB-ExbB-ExbD complex.[2][3][4][8][9][15] The TonB protein, anchored in the inner membrane, physically interacts with FhuA, inducing conformational changes that facilitate the passage of MccJ25 into the periplasm.[1]
SbmA: The Inner Membrane Transporter
Once in the periplasm, MccJ25 is shuttled across the inner membrane by the SbmA protein.[1][2][4][13][15][16][17][18][19] SbmA is an integral inner membrane protein that functions as a proton-driven transporter.[16][17][19] Genetic studies have shown that mutations in the sbmA gene confer resistance to MccJ25, highlighting its essential role in the uptake process.[1][8] The His5 residue located in the lariat (B8276320) ring of MccJ25 is thought to be important for the interaction with SbmA.[1]
Quantitative Analysis of MccJ25-Receptor Interaction
The affinity of MccJ25 for its outer membrane receptor, FhuA, has been quantified using biophysical techniques. This data is crucial for understanding the initial binding event and for the development of MccJ25 variants with improved receptor engagement.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 1.2 µM | Isothermal Titration Calorimetry (ITC) | [9] |
| Stoichiometry (MccJ25:FhuA) | ~2:1 | Isothermal Titration Calorimetry (ITC) | [9] |
Experimental Protocols for Studying MccJ25 Uptake
The elucidation of the MccJ25 uptake mechanism has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.
Antibacterial Activity Assays
These assays are fundamental for determining the susceptibility of bacterial strains to MccJ25 and for screening MccJ25 analogues.
-
Prepare a lawn of the target bacterial strain by overlaying a nutrient agar (B569324) plate with soft agar containing a bacterial culture.
-
Spot serial dilutions of the MccJ25 solution onto the surface of the agar.
-
Incubate the plate overnight at 37°C.
-
Observe and measure the zones of growth inhibition around the spots.[2]
-
Prepare an agar plate seeded with the target bacterial strain.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the MccJ25 solution to each well.
-
Incubate the plate overnight at 37°C.
-
Measure the diameter of the inhibition zones around the wells.[20]
-
Prepare two-fold serial dilutions of MccJ25 in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target bacterial strain.
-
Incubate the plate overnight at 37°C.
-
The MIC is defined as the lowest concentration of MccJ25 that completely inhibits visible bacterial growth.[21]
In Vitro Phage T5 DNA Ejection Inhibition Assay
This assay provides in vitro evidence for the direct interaction of MccJ25 with its receptor, FhuA.
-
Purify the FhuA protein.
-
Pre-incubate the purified FhuA with varying concentrations of MccJ25.
-
Add bacteriophage T5 to the mixture.
-
Monitor the release of phage DNA using a fluorescent DNA intercalating dye, such as YO-PRO-1.
-
Binding of MccJ25 to FhuA will inhibit the interaction of phage T5 with its receptor, resulting in a decrease in DNA ejection and a corresponding reduction in fluorescence.[8][12][22]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the thermodynamic parameters of binding interactions.
-
Load a solution of purified FhuA protein into the sample cell of the ITC instrument.
-
Load a concentrated solution of MccJ25 into the injection syringe.
-
Perform a series of small injections of the MccJ25 solution into the FhuA solution.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[8][9]
SbmA-Mediated Transport Assay in E. coli Cells
This assay directly measures the uptake of MccJ25 into the cytoplasm via the SbmA transporter.
-
Synthesize a fluorescently labeled MccJ25 analogue (e.g., with a BODIPY dye).
-
Use E. coli strains that are deficient in sbmA as a negative control and strains overexpressing SbmA for enhanced signal.
-
Incubate the bacterial cells with the fluorescently labeled MccJ25.
-
At various time points, wash the cells to remove unbound peptide.
-
Measure the intracellular fluorescence using a fluorometer or flow cytometry to quantify the amount of transported peptide.[19]
Proton Transport Assay in SbmA-Reconstituted Liposomes
This in vitro assay confirms the proton-driven nature of the SbmA transporter.
-
Purify the SbmA protein and reconstitute it into artificial lipid vesicles (liposomes) containing a pH-sensitive fluorescent dye (e.g., pyranine).
-
Create a potassium ion gradient across the liposome (B1194612) membrane.
-
Add valinomycin, a potassium ionophore, to generate a membrane potential (inside negative).
-
Add the substrate (e.g., MccJ25 or another SbmA substrate like bleomycin) to the external medium.
-
The transport of protons into the liposomes, coupled to substrate import, will cause a change in the internal pH, which is detected as a change in the fluorescence of the entrapped dye.[16][17]
Visualizing the MccJ25 Uptake Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes and experimental setups described in this guide.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The structure and biological aspects of peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial peptide this compound inhibits transcription by binding within and obstructing the RNA polymerase secondary channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The iron–siderophore transporter FhuA is the receptor for the antimicrobial peptide this compound: role of the microcin Val11–Pro16 β-hairpin region in the recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The iron-siderophore transporter FhuA is the receptor for the antimicrobial peptide this compound: role of the microcin Val11-Pro16 beta-hairpin region in the recognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanism of Bactericidal Activity of Microcin L in Escherichia coli and Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Siderophore-Microcins in Escherichia coli: Determinants of Digestive Colonization, the First Step Toward Virulence [frontiersin.org]
- 15. Structure-Activity Analysis of this compound: Distinct Parts of the Threaded Lasso Molecule Are Responsible for Interaction with Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanism of SbmA, a promiscuous transporter exploited by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. Functional Characterization of SbmA, a Bacterial Inner Membrane Transporter Required for Importing the Antimicrobial Peptide Bac7(1-35) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Purification and structural and functional characterization of FhuA, a transporter of the Escherichia coli outer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Machinery of Microcin J25 Production: A Technical Guide to the Roles of mcjA, mcjB, mcjC, and mcjD
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcin (B1172335) J25 (MccJ25) is a potent lasso peptide antibiotic with a unique threaded structure that confers remarkable stability and specific antimicrobial activity against Gram-negative bacteria. Its biosynthesis is a complex, multi-step process orchestrated by a dedicated set of four genes: mcjA, mcjB, mcjC, and mcjD. This technical guide provides an in-depth exploration of the distinct and coordinated roles of these four genes in the production of MccJ25. We will dissect the function of each gene product, from the ribosomal synthesis of the precursor peptide to the final export and self-immunity mechanism. This guide consolidates key quantitative data, details relevant experimental methodologies, and provides visual representations of the biosynthetic pathway and associated experimental workflows to serve as a comprehensive resource for researchers in microbiology, natural product synthesis, and antibiotic development.
Introduction
Microcin J25 is a 21-amino-acid, ribosomally synthesized and post-translationally modified peptide (RiPP) produced by certain strains of Escherichia coli.[1][2] Its unique "lariat protoknot" structure, where the C-terminal tail is threaded through and sterically locked within a macrolactam ring, is responsible for its exceptional resistance to proteolysis and thermal denaturation.[2] MccJ25 exerts its antimicrobial effect by inhibiting bacterial RNA polymerase, making it a promising candidate for the development of novel antibiotics.[3] The genetic determinants for MccJ25 production are encoded on a plasmid-borne gene cluster, mcjABCD.[1][4] Understanding the precise function of each component of this system is crucial for harnessing its potential for therapeutic applications.
The Roles of the mcj Genes in this compound Biosynthesis
The production of mature, extracellular MccJ25 is a four-step process involving ribosomal synthesis of a precursor peptide, enzymatic maturation, and export. Each of the mcj genes plays a critical and non-redundant role in this pathway.
mcjA: The Precursor Peptide
The mcjA gene encodes the 58-amino-acid precursor peptide, McjA.[1][5] This precursor consists of two distinct domains:
-
N-terminal Leader Peptide: A 37-residue sequence that is crucial for the recognition by the maturation enzymes.[1][6]
-
C-terminal Core Peptide: A 21-residue sequence that corresponds to the final, mature MccJ25.[1][6]
The primary structure of McjA is the foundational element upon which the subsequent enzymatic modifications occur.
mcjB and mcjC: The Maturation Enzymes
The maturation of McjA into the complex lasso structure of MccJ25 is catalyzed by the coordinated action of two enzymes, McjB and McjC.[6][7][8] These two proteins are functionally interdependent and likely form a complex to carry out the post-translational modifications.[8][9]
-
mcjB: This gene encodes a protease responsible for the cleavage of the leader peptide from the core peptide of McjA.[6][10] McjB recognizes a specific sequence at the junction of the leader and core peptides.[10] The proteolytic activity of McjB is dependent on the presence of McjC.[6][8]
-
mcjC: This gene encodes a lactam synthetase that catalyzes the formation of an isopeptide bond between the N-terminal glycine (B1666218) and the side chain of a glutamate (B1630785) residue within the core peptide, forming the characteristic macrolactam ring.[6][11] This cyclization step is essential for the formation of the lasso topology.
mcjD: The Exporter and Immunity Protein
The mcjD gene product is an ATP-binding cassette (ABC) transporter that plays a dual role in the MccJ25 system:[1][12]
-
Export: McjD is responsible for the secretion of mature MccJ25 from the producer cell into the extracellular environment.[1][4]
-
Immunity: By actively exporting the antibiotic, McjD prevents the accumulation of MccJ25 in the cytoplasm of the producer cell, thereby conferring immunity to its own antimicrobial action.[1][4] This efflux mechanism keeps the intracellular concentration of MccJ25 below a toxic level.
Quantitative Data Summary
The following tables summarize key quantitative data related to the mcj gene products and this compound.
| Gene | Encoded Protein | Size (amino acids) | Predicted Molecular Weight (kDa) | Proposed Function |
| mcjA | McjA | 58 | ~6.5 | Precursor peptide |
| mcjB | McjB | 208 | ~23.5 | Protease (leader peptide cleavage) |
| mcjC | McjC | 425 | ~48.5 | Lactam synthetase (cyclization) |
| mcjD | McjD | 621 | ~69.5 | ABC transporter (export and immunity) |
| Table 1: Characteristics of the mcj Gene Products.[13] |
| Parameter | Value | Reference Strain(s) |
| MIC of MccJ25 against E. coli O157:H7 | 1 µg/mL | E. coli O157:H7 |
| MBC of MccJ25 against E. coli O157:H7 | 100 µg/mL | E. coli O157:H7 |
| MccJ25 Neutralization of LPS (1 µg/mL) | 47.83% | In vitro assay |
| MccJ25 Neutralization of LPS (8 µg/mL) | 92.59% | In vitro assay |
| Table 2: Antimicrobial and Biological Activity of this compound.[10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mcj gene cluster and this compound production.
Heterologous Expression and Purification of McjB and McjC
Objective: To produce and purify the McjB and McjC enzymes for in vitro studies.
Protocol:
-
Cloning: The mcjB and mcjC genes are amplified by PCR and cloned into an appropriate expression vector (e.g., pET series) with an N-terminal His6-tag or a fusion partner like Maltose Binding Protein (MBP) to enhance solubility.[14][15]
-
Transformation: The expression constructs are transformed into a suitable E. coli expression strain, such as BL21(DE3) or C43(DE3).[14][16]
-
Expression:
-
Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of Terrific Broth (TB) medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-20°C) for 16-24 hours to improve protein folding and solubility.[15]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
-
-
Purification:
-
Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[15]
-
Analyze the fractions by SDS-PAGE to assess purity.
-
For further purification, perform size-exclusion chromatography.
-
In Vitro this compound Maturation Assay
Objective: To reconstitute the maturation of McjA into MccJ25 in a test tube.
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine the following components:
-
Purified McjA precursor peptide.
-
Purified McjB and McjC enzymes.
-
ATP and MgCl2 (as ATP is required for the activity of McjC).[17]
-
A suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl).
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for several hours.
-
Analysis:
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of MccJ25 that inhibits the visible growth of a target bacterium.
Protocol:
-
Bacterial Culture: Grow the target bacterial strain (e.g., E. coli) overnight in Mueller-Hinton Broth (MHB).[1]
-
Serial Dilutions: Prepare a series of twofold dilutions of purified MccJ25 in MHB in a 96-well microtiter plate.
-
Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add an equal volume to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of MccJ25 in which no visible bacterial growth is observed.[1]
Site-Directed Mutagenesis of mcjA
Objective: To introduce specific mutations into the mcjA gene to study the role of individual amino acids in McjA recognition and MccJ25 activity.
Protocol:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[8][9]
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase), the plasmid containing the wild-type mcjA gene as a template, and the mutagenic primers.
-
Use a thermocycler program with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.[9]
-
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) DNA intact.[9]
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.
-
Screening and Sequencing: Screen the resulting colonies for the desired mutation by colony PCR and confirm the mutation by Sanger sequencing of the plasmid DNA.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular and experimental workflows described in this guide.
Caption: The biosynthetic pathway of this compound.
Caption: Workflow for the in vitro maturation of this compound.
Conclusion
The mcjA, mcjB, mcjC, and mcjD genes constitute a highly efficient and specialized system for the production of the potent antimicrobial peptide, this compound. Each gene product performs a discrete and essential function, from providing the primary amino acid sequence to catalyzing complex post-translational modifications and ensuring the safe export of the final product. A thorough understanding of this biosynthetic machinery, facilitated by the experimental approaches detailed in this guide, is paramount for the rational engineering of MccJ25 and the development of novel lasso peptide-based therapeutics. The continued investigation into this and similar biosynthetic pathways will undoubtedly uncover new enzymatic mechanisms and provide novel tools for synthetic biology and drug discovery.
References
- 1. Chemical Modification of this compound Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the Maturation Steps of the Lasso Peptide this compound in vitro | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Site-Directed Mutagenesis [protocols.io]
- 9. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 12. Maturation of McjA precursor peptide into active microcin MccJ25 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sequence Analysis of the Four Plasmid Genes Required To Produce the Circular Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 16. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dissecting the maturation steps of the lasso peptide this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unyielding Stability of a Lassoed Peptide: A Technical Guide to the Thermal and pH Resilience of Microcin J25
For Immediate Release
[City, State] – Microcin (B1172335) J25 (MccJ25), a 21-amino acid lasso peptide, exhibits extraordinary thermal and pH stability, positioning it as a highly promising candidate for next-generation antimicrobial drug development. This technical guide provides an in-depth analysis of the structural fortitude of MccJ25, presenting key quantitative data, detailed experimental methodologies, and visual representations of its unique architecture and the workflows used to characterize its stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable properties of this potent bacteriocin.
The Lasso Structure: A Feat of Molecular Engineering
Microcin J25's remarkable stability is a direct consequence of its unique three-dimensional structure, known as a lassoed tail or[1]rotaxane topology.[2] This intricate fold consists of an eight-residue N-terminal macrolactam ring formed by an isopeptide bond between the α-amino group of Gly1 and the γ-carboxyl group of Glu8. The C-terminal 13-residue tail is threaded through this ring and is sterically trapped by the bulky side chains of Phe19 and Tyr20, which act as "plugs," preventing the tail from unthreading.[2][3] This mechanically interlocked architecture confers a highly rigid and compact structure, rendering MccJ25 exceptionally resistant to denaturation by heat, extreme pH, and proteolytic enzymes.[2][4]
Caption: Schematic of the this compound lasso structure.
Quantitative Stability Analysis
The stability of MccJ25 has been rigorously tested under various conditions. The following tables summarize the quantitative data on its thermal and pH stability, primarily assessed through the retention of its antimicrobial activity.
Thermal Stability
MccJ25 demonstrates exceptional resistance to high temperatures, retaining full antimicrobial activity even after autoclaving.
| Temperature (°C) | Incubation Time | Activity Retained | Reference |
| 95 | 4 hours | Stable | [5] |
| Up to 95 | 20 minutes | No significant effect | [6] |
| 121 | 20 minutes | No significant effect | [7] |
pH Stability
The peptide maintains its structural integrity and biological function across a wide pH range.
| pH Range | Incubation Time | Activity Retained | Reference |
| 2.0 - 9.0 | 2 hours | No significant effect | [6][7] |
| 1.7 (Simulated Gastric) | 60 minutes | Stable | [1][2] |
| 6.3 (Simulated Duodenal) | 30-120 minutes | Degraded | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the stability of this compound.
Thermal and pH Stability Assays
These protocols are designed to assess the impact of temperature and pH on the antimicrobial activity of MccJ25.
Caption: Workflow for thermal and pH stability testing.
Protocol:
-
Preparation of MccJ25 Stock Solution: Dissolve purified MccJ25 in sterile distilled water or an appropriate buffer to a known concentration.
-
Thermal Treatment: Aliquot the MccJ25 solution into separate tubes. Incubate each tube at a specific temperature (e.g., 25, 37, 50, 75, 95, 121°C) for a defined period (e.g., 20 minutes).[6] An untreated control is kept at 4°C.
-
pH Treatment: Adjust the pH of the MccJ25 solution using HCl or NaOH to desired values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0). Incubate the samples at a constant temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).[6] An untreated control at neutral pH is also prepared.
-
Antimicrobial Activity Assay:
-
Agar Well Diffusion Method: Inoculate a sensitive indicator strain (e.g., E. coli K88, Salmonella Newport) into molten LB agar and pour into petri dishes.[8][9] Once solidified, create wells and add the heat- or pH-treated MccJ25 samples and the untreated control.[8][9] Incubate at 37°C for 18-24 hours and measure the diameter of the inhibition zones.[2][10]
-
Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) Determination: Perform serial dilutions of the treated and untreated MccJ25 samples in a 96-well microtiter plate with Mueller-Hinton broth.[8] Inoculate each well with the indicator strain.[8] Incubate at 37°C for 24 hours. The MIC is the lowest concentration with no visible growth.[8] To determine the MBC, plate the contents of the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial count.[11]
-
-
Data Analysis: Compare the inhibition zones or MIC/MBC values of the treated samples to the untreated control to determine the percentage of retained activity.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is used to quantify the amount of intact MccJ25 remaining after stability testing.
Caption: HPLC workflow for MccJ25 quantification.
Protocol:
-
Sample Preparation: After thermal or pH treatment, centrifuge the samples to remove any precipitates. The supernatant may require a clean-up step, such as solid-phase extraction (e.g., Sep-Pak C18 cartridge), especially for complex matrices like simulated intestinal fluid.[1]
-
HPLC System and Column: Use a reverse-phase HPLC system with a C18 column (e.g., Aeris™ 3.6 µm, PEPTIDE XB-C18, 250 × 4.6 mm).[1][2]
-
Mobile Phase and Gradient:
-
Detection: Monitor the absorbance at 230 nm and 280 nm.[1][2]
-
Quantification: Generate a standard curve by injecting known concentrations of purified MccJ25.[1][2] Calculate the concentration of MccJ25 in the treated samples by comparing their peak areas to the standard curve.[1][2]
Degradation Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is employed to identify and characterize the degradation products of MccJ25.
Protocol:
-
Sample Preparation: Prepare samples as described for HPLC analysis.
-
LC System and Column: Use a high-resolution LC system coupled to a mass spectrometer. A C18 or polar advantage column is typically used for separation (e.g., Acclaim RSLC Polar Advantage II, 2.2 µm, 2.1 × 100 mm).[2]
-
Mobile Phase and Gradient:
-
Mass Spectrometry:
-
Data Analysis: Identify degradation products by comparing their mass-to-charge ratios and fragmentation patterns to that of intact MccJ25. Molecular networking can be a powerful tool for visualizing and identifying related degradation products.[4]
Conclusion
The unique lassoed architecture of this compound confers a level of thermal and pH stability that is exceptional among peptides. This inherent resilience, coupled with its potent antimicrobial activity against Gram-negative pathogens, makes MccJ25 a compelling scaffold for the development of novel therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to further explore and exploit the remarkable properties of this fascinating molecule. The ability to withstand harsh conditions that would denature most other peptides opens up a wide range of potential applications, from oral drug delivery to use as a food preservative. Further research into the structure-stability-activity relationships of MccJ25 will undoubtedly pave the way for the design of even more robust and effective antimicrobial agents.
References
- 1. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 2. Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of thermolysin cleaved this compound: extreme stability of a two-chain antimicrobial peptide devoid of covalent links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Modification of this compound Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Antimicrobial Activity Evaluation of the Recombinant this compound Against the Foodborne Pathogens Salmonella and E. coli O157:H7 by Using a Matrix of Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of the Peptide this compound Produced by Escherichia coli - Medical Laboratory Journal [mlj.goums.ac.ir]
- 11. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
An In-depth Technical Guide on the Early Research into the Inhibitory Effects of Microcin J25
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the inhibitory mechanisms of Microcin (B1172335) J25 (MccJ25), a potent antimicrobial peptide. The document synthesizes early findings on its mode of action, presents quantitative inhibitory data, and provides detailed experimental protocols from seminal studies. Visualizations of key pathways and workflows are included to facilitate a comprehensive understanding of this unique antimicrobial agent.
Core Inhibitory Mechanism: A "Cork in a Bottle"
Early research definitively identified bacterial DNA-dependent RNA polymerase (RNAP) as the primary intracellular target of Microcin J25.[1][2] The peptide exerts its inhibitory effect by binding within the secondary channel of the RNAP, a crucial passage for nucleoside triphosphates (NTPs) to reach the enzyme's active site.[1] This physical obstruction effectively blocks transcription, leading to bacterial cell death. Molecular modeling and biochemical evidence support this "cork in a bottle" mechanism of action.[1] The binding site for MccJ25 is an extensive determinant, involving more than 50 amino acid residues within the RNAP secondary channel.[1]
A Dual-Pronged Attack: Targeting Respiration
In addition to its well-documented inhibition of transcription, early studies revealed a second, independent mechanism of action for MccJ25 in certain bacteria. In Salmonella enterica, MccJ25 was found to disrupt the membrane potential and inhibit oxygen consumption.[3][4] This effect is attributed to the stimulation of reactive oxygen species (ROS) production, specifically superoxide (B77818) (O₂·⁻), which damages the membrane respiratory chain.[3][4] While initially thought to be absent in Escherichia coli, subsequent research demonstrated that this respiratory inhibition could be observed in E. coli strains with higher expression of the FhuA receptor, which facilitates MccJ25 uptake.[3][4]
Quantitative Inhibitory Data
The following tables summarize the minimum inhibitory concentration (MIC) and other quantitative data from early research on this compound's activity against various bacterial strains.
| Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Escherichia coli | K99 | 0.03 | ~0.014 | [5] |
| Escherichia coli | 987P | 0.03 | ~0.014 | [5] |
| Escherichia coli | CVCC1522 (ETEC) | 0.03 | ~0.014 | [5] |
| Escherichia coli | CVCC1543 (ETEC) | 0.03 | ~0.014 | [5] |
| Salmonella pullorum | CVCC1791 | 0.03 | ~0.014 | [5] |
| Salmonella enterica serovar Newport | ATCC 6962 | - | 0.03 | [6] |
| Assay Type | Condition | Concentration | Result | Reference |
| In vitro transcription (E. coli RNAP) | - | 50 µM | Nearly complete inhibition of transcription | |
| In vitro transcription (E. coli RNAP) | - | 50 µg/mL | ~15% residual transcription | [2] |
| In vitro transcription (mutant RNAP T931I) | - | 50 µg/mL | ~60% residual activity | [2] |
Key Experimental Protocols
The MIC of MccJ25 was typically determined using a broth microdilution method.
-
Bacterial Culture: Target bacterial strains were grown overnight in a suitable broth medium (e.g., Luria-Bertani broth).
-
Inoculum Preparation: The overnight culture was diluted to a standardized concentration, typically 5 x 10⁶ colony-forming units (CFU)/mL.[5]
-
Serial Dilution: MccJ25 was serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.[5][7]
-
MIC Determination: The MIC was recorded as the lowest concentration of MccJ25 that completely inhibited visible bacterial growth.
This assay was crucial in demonstrating the direct inhibition of RNAP by MccJ25.
-
Reaction Mixture: A reaction mixture was prepared containing purified E. coli RNAP holoenzyme, a DNA template (e.g., a promoter-containing fragment), and a dinucleotide primer (e.g., CpA).
-
Inhibitor Addition: MccJ25 was added to the experimental reactions at various concentrations. A control reaction without MccJ25 was also prepared.
-
Initiation of Transcription: Transcription was initiated by the addition of [α-³²P]-UTP.
-
Incubation: The reaction was incubated for a set period to allow for the synthesis of the short abortive transcript (e.g., CpApU).
-
Quenching and Analysis: The reaction was stopped, and the products were analyzed by techniques such as polyacrylamide gel electrophoresis and autoradiography to visualize and quantify the synthesized transcript.
This experiment demonstrated the effect of MccJ25 on transcription within living bacterial cells.
-
Cell Culture: Bacterial cells were grown to the early exponential phase in a defined medium (e.g., M9 medium).
-
Labeling: [³H]uridine was added to the cell suspension to label newly synthesized RNA.
-
MccJ25 Treatment: MccJ25 was added to the experimental culture. A control culture without the peptide was run in parallel.
-
Sampling: Aliquots were taken at different time points (e.g., 0 and 30 minutes).
-
Precipitation and Filtration: The samples were treated with cold trichloroacetic acid to precipitate macromolecules, including RNA. The precipitate was then collected on filters.
-
Quantification: The amount of incorporated [³H]uridine was measured using a scintillation counter to determine the rate of RNA synthesis.[3]
Visualizing the Mechanisms and Workflows
Caption: MccJ25 uptake and inhibition of RNA polymerase.
Caption: MccJ25-induced inhibition of the respiratory chain.
References
- 1. Antibacterial peptide this compound inhibits transcription by binding within and obstructing the RNA polymerase secondary channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Analysis of this compound: Distinct Parts of the Threaded Lasso Molecule Are Responsible for Interaction with Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions [frontiersin.org]
- 7. This compound Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Threaded Topology of Microcin J25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcin (B1172335) J25 (MccJ25) is a ribosomally synthesized antimicrobial peptide produced by certain strains of Escherichia coli. It exhibits potent activity against a narrow range of Gram-negative bacteria, including pathogenic species of Salmonella and Shigella. The unique threaded topology of MccJ25, known as a lariat (B8276320) protoknot, confers remarkable stability and dictates its mechanism of action. This technical guide provides an in-depth exploration of the core aspects of MccJ25, including its structure, biosynthesis, mechanism of action, and relevant experimental methodologies. Quantitative data are summarized for comparative analysis, and key processes are visualized through signaling and workflow diagrams.
The Lariat Protoknot Structure of Microcin J25
This compound is a 21-amino-acid peptide with the sequence G¹-G-A-G-H⁵-V-P-E-Y-F¹⁰-V-G-I-G-T¹⁵-P-I-S-F-Y²⁰-G. Its defining feature is a unique "lariat protoknot" or "threaded lasso" structure.[1][2][3][4] This architecture consists of an eight-residue ring formed by an isopeptide bond between the N-terminal glycine (B1666218) (Gly1) and the γ-carboxyl group of glutamic acid at position 8 (Glu8).[1][2][4] The C-terminal 13-residue tail then loops back and threads through this ring.[1][2] The bulky side chains of Phenylalanine-19 (Phe19) and Tyrosine-20 (Tyr20) act as steric "barbs" that prevent the tail from unthreading, effectively locking the molecule in its compact, threaded conformation.[4][5] This rigid structure is exceptionally resistant to proteases, extreme pH, and high temperatures.
Biosynthesis of this compound
The production of MccJ25 is governed by a plasmid-encoded gene cluster, mcjABCD.[6][7]
-
mcjA : Encodes the 58-residue precursor peptide, McjA, which consists of a 37-residue N-terminal leader peptide and the 21-residue C-terminal core peptide that will become mature MccJ25.[6][7]
-
mcjB and mcjC : These genes encode the processing enzymes. McjB is a protease that recognizes and cleaves the leader peptide from the McjA precursor.[7][8] McjC is a cyclase that catalyzes the formation of the isopeptide bond between Gly1 and Glu8 of the core peptide, creating the characteristic lariat ring.[7][8]
-
mcjD : Encodes an ABC transporter that provides immunity to the producing cell by actively exporting the mature MccJ25.[6][7]
Biosynthetic Pathway of this compound
Caption: Biosynthesis and export pathway of this compound.
Mechanism of Action
MccJ25 exerts its antimicrobial effect through a multi-step process involving uptake into the target cell followed by the disruption of essential cellular processes.
Cellular Uptake
The uptake of MccJ25 into susceptible Gram-negative bacteria is an active process that hijacks the cell's own transport machinery.[9]
-
Outer Membrane Receptor Binding : MccJ25 initially binds to the outer membrane ferric hydroxamate uptake receptor, FhuA.[9][10]
-
Translocation across the Outer Membrane : This interaction facilitates the translocation of MccJ25 across the outer membrane, a process that is dependent on the TonB-ExbB-ExbD energy-transducing complex.[6][9]
-
Inner Membrane Transport : Once in the periplasm, MccJ25 is transported across the inner membrane into the cytoplasm by the SbmA transporter.[9]
Intracellular Targets and Dual Mechanism
Once inside the cytoplasm, MccJ25 has two independent mechanisms of action:
-
Inhibition of RNA Polymerase (RNAP) : MccJ25 directly binds to the secondary channel of bacterial RNA polymerase.[11] This channel is crucial for the uptake of nucleotide triphosphates (NTPs) to the active site of the enzyme. By physically obstructing this channel, MccJ25 acts as a "cork in a bottle," preventing transcription and ultimately leading to cell death.[11]
-
Induction of Oxidative Stress : MccJ25 can also stimulate the production of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻).[9] This leads to damage of the cell membrane's respiratory chain and contributes to the bactericidal activity of the peptide.[9]
Signaling Pathway: MccJ25 Uptake and Action
Caption: Cellular uptake and dual mechanism of action of this compound.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| E. coli K99 | 0.03 | [1] |
| E. coli 987P | 0.03 | [1] |
| E. coli CVCC1522 (ETEC) | 0.03 | [1] |
| E. coli CVCC1543 (ETEC) | 0.03 | [1] |
| S. pullorum CVCC1791 | 0.03 | [1] |
| E. coli (clinically resistant) | 0.03 | [1] |
| Salmonella (clinically resistant) | 0.03 | [1] |
Table 2: Binding Affinity of this compound.
| Binding Partner | Technique | Dissociation Constant (Kd) | Reference |
| FhuA Receptor | Isothermal Titration Calorimetry | 1.2 µM | [8][12] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method.[2]
Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Bacterial Culture Preparation : Grow the test bacterial strains in Mueller-Hinton Broth (MHB) overnight at 37°C with shaking.
-
Standardization of Inoculum : Adjust the optical density of the overnight culture to an OD₆₂₅ of 0.08–0.1. Dilute this standardized culture 1:100 in fresh MHB.
-
Peptide Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of MccJ25 in MHB.
-
Inoculation : Add 5 µL of the diluted bacterial suspension to each well containing the MccJ25 dilutions.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of MccJ25 that completely inhibits visible bacterial growth.
In Vitro Transcription Inhibition Assay
This protocol assesses the ability of MccJ25 to inhibit bacterial RNA polymerase.[5][10]
Methodology:
-
Reaction Mixture : Prepare a reaction mixture containing E. coli RNA polymerase holoenzyme, a DNA template with a suitable promoter (e.g., T7 A1 promoter), and a CpA primer.
-
Addition of MccJ25 : Add varying concentrations of MccJ25 to the reaction mixtures. A control reaction without MccJ25 should be included.
-
Initiation of Transcription : Start the transcription reaction by adding a mixture of NTPs, including a radiolabeled NTP (e.g., [α-³²P]UTP).
-
Incubation : Incubate the reactions at 37°C for a defined period (e.g., 10 minutes).
-
Termination : Stop the reactions by adding a stop solution (e.g., formamide (B127407) loading buffer).
-
Analysis : Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization : Visualize the radiolabeled RNA products by autoradiography. The inhibition of transcription is observed as a decrease in the amount of RNA product in the presence of MccJ25.
Isothermal Titration Calorimetry (ITC) for MccJ25-FhuA Binding
This protocol measures the thermodynamic parameters of the interaction between MccJ25 and its receptor FhuA.[8]
Methodology:
-
Sample Preparation : Prepare solutions of purified FhuA and MccJ25 in the same buffer. Degas both solutions thoroughly.
-
Instrument Setup : Set up the ITC instrument (e.g., a VP-ITC calorimeter) at a constant temperature (e.g., 25°C).
-
Titration : Load the FhuA solution into the sample cell and the MccJ25 solution into the injection syringe.
-
Data Acquisition : Perform a series of injections of the MccJ25 solution into the FhuA solution, measuring the heat change after each injection.
-
Data Analysis : Integrate the heat-change peaks to obtain the heat of reaction for each injection. Plot the heat of reaction against the molar ratio of MccJ25 to FhuA. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
This protocol outlines the general steps for determining the three-dimensional structure of MccJ25 in solution.[2]
Methodology:
-
Sample Preparation : Dissolve a high concentration of purified MccJ25 in a suitable deuterated solvent (e.g., methanol-d₃).
-
NMR Data Acquisition : Acquire a series of 1D and 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy) : To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing distance constraints.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate proton and carbon resonances.
-
-
Resonance Assignment : Assign the observed NMR signals to specific atoms in the MccJ25 sequence.
-
Structural Calculations : Use the distance constraints from NOESY data and dihedral angle constraints from other NMR experiments as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
-
Structure Validation : Evaluate the quality of the calculated structures using various geometric and energetic criteria.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol measures the MccJ25-induced production of superoxide anions.[4]
Methodology:
-
Bacterial Membrane Preparation : Isolate bacterial membranes from a suitable E. coli strain.
-
Reaction Mixture : Prepare a reaction mixture containing the bacterial membranes, a substrate for the respiratory chain (e.g., succinate), and a detector molecule for superoxide, such as cytochrome c.
-
Addition of MccJ25 : Add MccJ25 to the reaction mixture. A control without MccJ25 should be run in parallel.
-
Measurement : Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.
-
Specificity Control : To confirm that the observed cytochrome c reduction is due to superoxide, perform a parallel experiment in the presence of superoxide dismutase (SOD), which will quench the superoxide-mediated reduction.
Conclusion
The threaded lasso topology of this compound is a fascinating example of nature's ability to create highly stable and potent antimicrobial agents. Its unique structure underpins its dual mechanism of action, targeting both transcription and cellular respiration. The detailed understanding of its biosynthesis and mechanism of action, facilitated by the experimental protocols outlined in this guide, provides a solid foundation for the rational design of novel MccJ25-based therapeutics to combat the growing threat of antibiotic resistance. The provided quantitative data and visual workflows serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development.
References
- 1. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The iron–siderophore transporter FhuA is the receptor for the antimicrobial peptide this compound: role of the microcin Val11–Pro16 β-hairpin region in the recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Peptide this compound (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The iron-siderophore transporter FhuA is the receptor for the antimicrobial peptide this compound: role of the microcin Val11-Pro16 beta-hairpin region in the recognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Microcin J25 as a ribosomally synthesized and post-translationally modified peptide (RiPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcin (B1172335) J25 (MccJ25) is a ribosomally synthesized and post-translationally modified peptide (RiPP) with potent antimicrobial activity against Gram-negative bacteria, including pathogenic species of Escherichia coli and Salmonella.[1][2] Its unique "lasso" structure, where the C-terminal tail is threaded through and trapped within a macrolactam ring, confers remarkable stability against thermal and chemical denaturation and proteolytic degradation.[3][4] MccJ25 exerts its primary antibacterial effect by inhibiting bacterial RNA polymerase (RNAP), representing a promising candidate for the development of novel antibiotics.[5][6] This technical guide provides an in-depth overview of the biosynthesis, structure, mechanism of action, and key experimental methodologies related to Microcin J25.
Introduction
Ribosomally synthesized and post-translationally modified peptides (RiPPs) are a diverse class of natural products with a wide range of biological activities.[3] Among these, lasso peptides are characterized by a unique lariat (B8276320) knot-like topology.[7] this compound, a 21-amino acid peptide, is the archetypal member of this family.[8][9] It is produced by certain strains of Escherichia coli and is encoded by a plasmid-borne gene cluster.[10][11] The remarkable stability and specific mode of action of MccJ25 have generated significant interest in its potential as a therapeutic agent.[4][12]
Biosynthesis and Genetic Organization
The production and maturation of this compound are orchestrated by a dedicated gene cluster, typically found on a plasmid.[7][13] This cluster contains four key genes: mcjA, mcjB, mcjC, and mcjD.[8][14]
-
mcjA : Encodes the 58-amino acid precursor peptide, McjA, which consists of a 37-residue N-terminal leader peptide and a 21-residue C-terminal core peptide that will become the mature MccJ25.[8][13]
-
mcjB : Encodes a protein with protease activity, responsible for cleaving the leader peptide from the McjA precursor.[8][15] McjB is an ATP-dependent cysteine protease.[16][17]
-
mcjC : Encodes a lactam synthetase that catalyzes the formation of the defining isopeptide bond between the N-terminal glycine (B1666218) (Gly1) and the γ-carboxyl group of the glutamate (B1630785) at position 8 (Glu8).[8][15][17]
-
mcjD : Encodes an ABC transporter responsible for exporting the mature MccJ25 out of the producer cell, thereby also conferring immunity to the producer strain.[8][13][16]
The biosynthesis of MccJ25 is a highly regulated process, often induced in the stationary phase of growth and in iron-depleted conditions.[2][13]
Biosynthesis Pathway
The maturation of MccJ25 from its precursor peptide involves a series of coordinated enzymatic steps.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antibacterial Activity of the Peptide this compound Produced by Escherichia coli - Medical Laboratory Journal [mlj.goums.ac.ir]
- 3. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 4. Chemical Modification of this compound Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Computational design of the lasso peptide antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Engineered gene clusters for the production of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. BGC0000581 [mibig.secondarymetabolites.org]
- 15. researchgate.net [researchgate.net]
- 16. Multi-species activity screening of this compound mutants yields antimicrobials with increased specificity towards pathogenic Salmonella species relative to human commensal Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dissecting the Maturation Steps of the Lasso Peptide this compound in vitro | Semantic Scholar [semanticscholar.org]
Methodological & Application
Optimizing Production of the Antimicrobial Peptide Microcin J25 in Bacillus subtilis
Application Notes and Protocols for Researchers and Drug Development Professionals
Abstract
Microcin J25 (MccJ25) is a potent antimicrobial lasso peptide with significant potential as a therapeutic and food preservative. Native production in Escherichia coli is associated with endotoxin (B1171834) contamination, hindering its clinical and industrial applications. Bacillus subtilis, a Gram-positive, non-pathogenic, and industrially robust bacterium, presents a superior alternative for heterologous production. This document provides detailed application notes and experimental protocols for optimizing the expression and yield of MccJ25 in B. subtilis. The strategies outlined herein focus on genetic engineering of the host strain, optimization of the expression cassette, and fermentation process considerations.
Introduction to this compound and Bacillus subtilis as a Production Host
This compound is a 21-amino acid peptide characterized by a unique lasso structure that confers remarkable stability against proteases, extreme pH, and high temperatures.[1][2] Its antimicrobial activity targets Gram-negative bacteria, including pathogenic species of Salmonella and Shigella.[1][3] The biosynthesis of MccJ25 is governed by a four-gene cluster, mcjABCD.[3][4]
-
mcjA : Encodes the 58-amino acid precursor peptide, McjA, which includes a 37-amino acid leader peptide and a 21-amino acid core peptide that will become the mature MccJ25.[3][5]
-
mcjB : Encodes a protease that cleaves the leader peptide from McjA.[5][6][7]
-
mcjC : Encodes a lactam synthetase that cyclizes the core peptide.[5][6][7]
-
mcjD : Encodes an ABC transporter responsible for the export of mature MccJ25 and confers immunity to the producing cell.[3]
Bacillus subtilis is a well-established host for the production of recombinant proteins and peptides due to its high secretion capacity, lack of endotoxins, and GRAS (Generally Recognized As Safe) status.[8][9][10][11] These characteristics make it an ideal chassis for the safe and scalable production of MccJ25.
Strategies for Optimizing this compound Production in B. subtilis
Several key strategies have been identified to enhance the yield of MccJ25 in B. subtilis. These include promoter optimization, host strain engineering to reduce peptide degradation and metabolic burden, and optimization of fermentation conditions.[12][13][14]
Promoter Engineering
The choice of promoter to drive the expression of the mcjABCD gene cluster is critical for achieving high-level production. Both constitutive and inducible promoters have been successfully used. High-level production has been achieved through promoter optimization.[12][13][15][16]
Host Strain Engineering
Modification of the B. subtilis host genome can significantly improve MccJ25 accumulation.
-
Protease Deletion: B. subtilis secretes a number of extracellular proteases that can degrade heterologous proteins. The oligoendopeptidase F (PepF) has been identified as a key factor in the degradation of the MccJ25 precursor peptide.[12][14] Deletion of the pepF gene has been shown to dramatically increase MccJ25 yield.[12][14][17]
-
Sporulation Deficiency: The process of sporulation can compete with recombinant protein production for cellular resources. Disrupting sporulation, for example, by deleting the sigma factor F gene (sigF), has been shown to enhance MccJ25 production.[12][14]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on optimizing MccJ25 production in B. subtilis.
| Engineered Strain | Genetic Modification | MccJ25 Yield (µM) | Reference |
| Wild-Type Host | - | 0.14 | [14] |
| ΔpepF Mutant | Deletion of the pepF gene | 1.68 | [14] |
| Engineered Strain | Promoter optimization, host strain selection, and recombinant expression | 2.827 | [12][13] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in optimizing MccJ25 production in B. subtilis.
Protocol for Construction of MccJ25 Expression Cassette
This protocol describes the assembly of the mcjABCD gene cluster into a B. subtilis expression vector.
Materials:
-
E. coli strain for cloning (e.g., DH5α)
-
B. subtilis recipient strain (e.g., WB800 or a protease-deficient mutant)
-
Plasmid containing the mcjABCD gene cluster (can be synthesized or amplified from a native producer)
-
B. subtilis expression vector (e.g., pHT01, pDG148)
-
Restriction enzymes and T4 DNA ligase
-
PCR reagents
-
DNA purification kits
-
LB medium and agar (B569324) plates with appropriate antibiotics
Procedure:
-
Amplify the mcjABCD gene cluster using PCR with primers that add appropriate restriction sites for cloning into the chosen B. subtilis expression vector.
-
Digest both the PCR product and the expression vector with the selected restriction enzymes.
-
Ligate the digested mcjABCD fragment into the linearized vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli cells for plasmid amplification.
-
Select for transformants on LB agar plates containing the appropriate antibiotic.
-
Isolate plasmid DNA from positive colonies and verify the correct insertion of the mcjABCD cluster by restriction digestion and DNA sequencing.
Protocol for Transformation of Bacillus subtilis
This protocol is based on inducing natural competence in B. subtilis.[18][19][20][21][22]
Materials:
-
Overnight culture of the recipient B. subtilis strain
-
Competence medium (e.g., MNGE medium)
-
Plasmid DNA containing the MccJ25 expression cassette (100-500 ng)
-
LB agar plates with the appropriate antibiotic for selection
Procedure:
-
Inoculate a single colony of the recipient B. subtilis strain into 10 mL of competence medium.
-
Grow the culture at 37°C with vigorous shaking (250 rpm) until it reaches the late logarithmic or early stationary phase of growth.
-
Add 100-500 ng of the purified plasmid DNA to 1 mL of the competent cell culture.
-
Incubate the mixture at 37°C with shaking for 1-2 hours to allow for DNA uptake.
-
Spread 100-200 µL of the transformation mixture onto LB agar plates containing the appropriate selective antibiotic.
-
Incubate the plates at 37°C for 24-48 hours until colonies appear.
-
Confirm successful transformation by PCR analysis of the genomic DNA from the resulting colonies.
Protocol for Fermentation and MccJ25 Production
Materials:
-
Engineered B. subtilis strain harboring the MccJ25 expression cassette
-
Production medium (e.g., Terrific Broth or a defined minimal medium)
-
Shake flasks or a bioreactor
-
Inducer (if using an inducible promoter, e.g., IPTG, xylose)
Procedure:
-
Inoculate a seed culture of the engineered B. subtilis strain in the production medium.
-
Grow the seed culture overnight at 37°C with shaking.
-
Inoculate the main production culture with the seed culture to an initial OD600 of 0.1.
-
Incubate the production culture at 37°C with vigorous aeration.
-
If using an inducible promoter, add the inducer when the culture reaches the mid-logarithmic phase of growth (OD600 of 0.6-0.8).
-
Continue incubation for 24-72 hours. Collect samples periodically to monitor cell growth (OD600) and MccJ25 production.
-
Harvest the culture supernatant by centrifugation. The supernatant contains the secreted MccJ25.
Protocol for Quantification of MccJ25
MccJ25 in the culture supernatant can be quantified using High-Performance Liquid Chromatography (HPLC) or by a bioassay.
Bioassay Method:
-
Perform serial dilutions of the culture supernatant.
-
Spot the dilutions onto an agar plate seeded with a sensitive indicator strain (e.g., E. coli MC4100).
-
Incubate the plate overnight at 37°C.
-
The concentration of MccJ25 is determined by the highest dilution that shows a clear zone of growth inhibition. The activity is often expressed in arbitrary units (AU)/mL.[1]
Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound.
Experimental Workflow for Optimizing MccJ25 Production
References
- 1. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. BGC0000581 [mibig.secondarymetabolites.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting the Maturation Steps of the Lasso Peptide this compound in vitro | Semantic Scholar [semanticscholar.org]
- 8. An overview and future prospects of recombinant protein production in <i>Bacillus subtilis</i> - ProQuest [proquest.com]
- 9. Engineering Bacillus subtilis for high-value bioproduction: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacillus Subtilis Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 11. Bacillus subtilis Gene Expression System - Creative Biogene [microbiosci.creative-biogene.com]
- 12. researchgate.net [researchgate.net]
- 13. Establishing Heterologous Production of Microcins J25 and Y in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Collection - Establishing Heterologous Production of Microcins J25 and Y in Bacillus subtilis - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Transformation of heterolous DNA in Bacillus subtilis [protocols.io]
- 19. Item - Protocol for the transformation of Bacillus subtilis through inducing natural competence - figshare - Figshare [figshare.com]
- 20. Transformation of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. static.igem.wiki [static.igem.wiki]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocol: Determination of Microcin J25 MIC and MBC Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcin J25 (MccJ25) is a 21-amino acid lasso peptide antibiotic with potent antimicrobial activity against a range of Gram-negative bacteria, including pathogenic strains of Escherichia coli and Salmonella.[1][2][3] Its unique threaded lasso structure confers high stability, making it a promising candidate for therapeutic development.[2][4] MccJ25 exerts its antimicrobial effect through a dual mechanism of action: it inhibits bacterial RNA polymerase (RNAP) and stimulates the production of superoxide (B77818) radicals, which damages the membrane respiratory chain.[1][5]
Accurate determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is crucial for evaluating the efficacy of MccJ25 and other antimicrobial agents. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][7] This document provides a detailed protocol for determining the MIC and MBC of this compound using the broth microdilution method, in accordance with established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[2][8]
Mechanism of Action of this compound
This compound's primary mode of action involves the inhibition of bacterial transcription. It enters the bacterial cell through the outer membrane receptor FhuA and the inner membrane proteins TonB, ExbD, ExbB, and SbmA.[1][5] Once inside, MccJ25 binds to the secondary channel of RNA polymerase, obstructing the path for incoming nucleotides to the catalytic site.[9][10] Additionally, MccJ25 has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress and damage to the cell's respiratory chain.[1][5]
Caption: Mechanism of Action of this compound.
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the broth microdilution method and has been adapted for testing antimicrobial peptides like this compound.[2][11][12]
Materials:
-
This compound (lyophilized powder)
-
Test bacterial strain(s) (e.g., E. coli ATCC 25922)
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[12][13]
-
Sterile polypropylene tubes
-
Solvent for MccJ25 (e.g., sterile deionized water or 0.01% acetic acid)[12]
-
Spectrophotometer
-
Incubator (35 ± 2°C)[6]
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of MccJ25 in a suitable solvent. The concentration should be at least twice the highest concentration to be tested.
-
-
Inoculum Preparation:
-
From an overnight culture on an appropriate agar (B569324) plate, select 3-5 colonies and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Dilute this suspension in fresh MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][11]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well polypropylene plate.
-
Add 200 µL of the MccJ25 stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (growth control, no MccJ25), and well 12 will be the negative control (sterility control, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours.[6]
-
-
MIC Determination:
Protocol for Determining Minimum Bactericidal Concentration (MBC)
The MBC is determined immediately following the MIC determination.[6][7]
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Micropipette and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Plate:
-
From each well that shows no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[6]
-
Spot-plate each aliquot onto a separate, labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
Caption: Workflow for MIC and MBC Determination.
Data Presentation
The results of the MIC and MBC assays should be recorded in a clear and organized manner to allow for easy comparison.
| Bacterial Strain | This compound MIC (µg/mL) | This compound MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| E. coli ATCC 25922 | 0.5 | 1 | 2 | Bactericidal |
| S. enterica serovar Typhimurium ATCC 14028 | 0.25 | 0.5 | 2 | Bactericidal |
| K. pneumoniae ATCC 700603 | 1 | 8 | 8 | Bacteriostatic |
Interpretation of Results:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the antimicrobial agent is bactericidal.[6]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the agent is bacteriostatic.[6]
Conclusion
This application note provides a detailed protocol for the determination of MIC and MBC values of this compound. Adherence to these standardized methods is essential for obtaining accurate and reproducible data, which is critical for the preclinical assessment of this promising antimicrobial peptide. The provided workflow and data presentation format are intended to aid researchers in the systematic evaluation of this compound's antimicrobial properties.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Chemical Modification of this compound Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity [mdpi.com]
- 3. Frontiers | this compound Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions [frontiersin.org]
- 4. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 5. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 7. microchemlab.com [microchemlab.com]
- 8. emerypharma.com [emerypharma.com]
- 9. wanglab-test.lassp.cornell.edu [wanglab-test.lassp.cornell.edu]
- 10. Antibacterial Peptide this compound (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Agar Well Diffusion Assay for Microcin J25 Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcin J25 (MccJ25) is a plasmid-encoded, 21-amino acid bacteriocin (B1578144) produced by some strains of Escherichia coli.[1][2] Its unique lassoed-tail structure confers remarkable stability against proteases, extreme pH, and high temperatures.[3] MccJ25 exhibits potent antimicrobial activity, primarily against Gram-negative bacteria such as Salmonella and pathogenic E. coli, making it a promising candidate for a novel antimicrobial agent.[4][5] The agar (B569324) well diffusion assay is a widely used and effective method to qualitatively and quantitatively assess the antimicrobial activity of substances like MccJ25. This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with a sensitive indicator microorganism. The resulting zone of growth inhibition around the well is proportional to the antimicrobial activity of the substance.
Principle of the Agar Well Diffusion Assay
The agar well diffusion assay is based on the principle that an antimicrobial agent, when placed in a well on an agar plate inoculated with a susceptible bacterium, will diffuse into the medium and inhibit the growth of the microorganism. The size of the resulting clear zone of inhibition is directly related to the concentration and antimicrobial efficacy of the agent. This allows for the determination of the relative antimicrobial activity of a substance and can be used to estimate its minimum inhibitory concentration (MIC).
Experimental Protocols
Materials
-
This compound (MccJ25): Purified or in a cell-free supernatant.
-
Indicator Bacterial Strains:
-
Culture Media:
-
Sterile Equipment:
-
Petri dishes (90 mm or 100 mm)
-
Micropipettes and sterile tips
-
Sterile cork borer or pipette tips for well creation (e.g., 5-7 mm diameter)[7]
-
Glass spreader
-
Incubator (37°C)
-
-
Reagents:
-
Sterile distilled water (SDW) or an appropriate buffer for dissolving MccJ25[1]
-
Phosphate-buffered saline (PBS)
-
Procedure
1. Preparation of Indicator Bacterial Culture:
-
Inoculate a single colony of the indicator bacterium from a fresh agar plate into 5 mL of LB or MHB.
-
Incubate the broth culture overnight at 37°C with shaking (200 rpm) to obtain a stationary phase culture.
-
On the day of the assay, dilute the overnight culture in fresh broth and grow to the early-to-mid logarithmic phase (approximately 2-4 hours).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done by diluting the culture with sterile broth or PBS and measuring the optical density at 600 nm (OD₆₀₀).
2. Preparation of Agar Plates:
-
Prepare MHA or LB agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to 45-50°C in a water bath.
-
In a sterile environment (e.g., a laminar flow hood), add the standardized indicator bacterial suspension to the molten agar to a final concentration of approximately 1 x 10⁶ CFU/mL. A common ratio is 100 µL of the 0.5 McFarland standard suspension per 100 mL of agar.
-
Swirl the flask gently to ensure a uniform distribution of the bacteria.
-
Pour 20-25 mL of the seeded agar into each sterile Petri dish.
-
Allow the agar to solidify completely on a level surface.
3. Preparation of this compound Samples:
-
Dissolve the purified MccJ25 in sterile distilled water (SDW) or a suitable buffer to a known stock concentration.[1]
-
Prepare a series of two-fold dilutions of the MccJ25 stock solution to test a range of concentrations.
4. Agar Well Diffusion Assay:
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 5-7 mm in diameter) in the solidified seeded agar plates.[7]
-
Carefully remove the agar plugs from the wells.
-
Pipette a fixed volume (e.g., 50-100 µL) of each MccJ25 dilution into a separate well.[9][10]
-
Include a negative control well containing only the sterile diluent (SDW or buffer).
-
Optionally, include a positive control well with a known antibiotic (e.g., ampicillin).
-
Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the MccJ25 into the agar before bacterial growth begins.
-
Invert the plates and incubate at 37°C for 18-24 hours.
5. Data Collection and Analysis:
-
After incubation, observe the plates for clear zones of growth inhibition around the wells.
-
Measure the diameter of the inhibition zones (including the well diameter) in millimeters (mm) using a ruler or calipers.
-
Record the measurements for each concentration of MccJ25.
-
The antimicrobial activity is proportional to the diameter of the inhibition zone. A larger diameter indicates higher activity.
Data Presentation
The quantitative results of the agar well diffusion assay can be summarized in a table for easy comparison of the antimicrobial activity of this compound against different bacterial strains and at various concentrations.
| This compound Concentration (µg/mL) | Escherichia coli ATCC 25922 Inhibition Zone Diameter (mm) | Salmonella Newport ATCC 6962 Inhibition Zone Diameter (mm) | Pseudomonas aeruginosa ATCC 27853 Inhibition Zone Diameter (mm) |
| 128 | 25 ± 1.2 | 22 ± 0.9 | 0 |
| 64 | 22 ± 0.8 | 19 ± 1.1 | 0 |
| 32 | 18 ± 1.0 | 16 ± 0.7 | 0 |
| 16 | 15 ± 0.5 | 13 ± 0.6 | 0 |
| 8 | 12 ± 0.9 | 10 ± 0.4 | 0 |
| 4 | 9 ± 0.4 | 7 ± 0.5 | 0 |
| 2 | 6 ± 0.2 | 0 | 0 |
| Negative Control | 0 | 0 | 0 |
Data are presented as mean ± standard deviation from triplicate experiments.
Visualizations
Experimental Workflow
Caption: Workflow of the agar well diffusion assay for this compound.
Mechanism of Action of this compound
Caption: Dual mechanism of action of this compound in E. coli.[11][12]
References
- 1. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 3. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 4. Antibacterial Activity of the Peptide this compound Produced by Escherichia coli - Medical Laboratory Journal [mlj.goums.ac.ir]
- 5. This compound Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Antimicrobial Activity Evaluation of the Recombinant this compound Against the Foodborne Pathogens Salmonella and E. coli O157:H7 by Using a Matrix of Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Frontiers | Assessing the antimicrobial activities of Ocins [frontiersin.org]
- 11. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Purification of Recombinant Microcin J25 using HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcin J25 (MccJ25) is a ribosomally synthesized antimicrobial peptide with a unique "lasso" structure that confers remarkable stability and potent activity against Gram-negative bacteria, including pathogenic strains of Escherichia coli and Salmonella.[1][2] Its mechanism of action involves the inhibition of bacterial RNA polymerase, making it a promising candidate for novel antibiotic development.[3] This document provides a detailed methodology for the expression and purification of recombinant this compound from E. coli cultures, culminating in a highly purified product suitable for research and preclinical studies. The protocol emphasizes a two-step purification strategy involving solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC), a robust and widely used technique for peptide purification.[4][5]
Introduction to this compound and Purification Strategy
MccJ25 is a 21-amino acid peptide characterized by a unique lariat (B8276320) protoknot structure, where the C-terminal tail is threaded through and sterically locked within an N-terminal macrolactam ring. This topology is responsible for its exceptional resistance to proteases, extreme pH, and high temperatures. Recombinant production in E. coli is a common method for obtaining MccJ25 for research purposes.
The purification of recombinant MccJ25 from complex culture media presents a significant challenge. The strategy outlined here employs a multi-step approach to achieve high purity. Following fermentation, the cell culture supernatant is subjected to solid-phase extraction (SPE) using a C18 stationary phase. This initial step serves to concentrate the peptide and remove a significant portion of hydrophilic impurities. The final and critical purification step is performed by preparative RP-HPLC, which separates MccJ25 from closely related impurities based on hydrophobicity, yielding a product with purity exceeding 99%.[4]
Experimental Protocols
This section details the step-by-step procedures for the expression and purification of recombinant MccJ25.
Recombinant Expression of this compound in E. coli
-
Bacterial Strain and Plasmid: E. coli strain BL21 or MC4100 harboring a plasmid containing the MccJ25 gene cluster (e.g., pTUC202 or pMJ25) is used for expression.[2][4]
-
Culture Medium: Inoculate a single colony of the expression strain into Luria-Bertani (LB) broth containing the appropriate antibiotics for plasmid maintenance (e.g., kanamycin (B1662678) and ampicillin).[4][5] For larger scale production, a minimal medium such as M9 or a sucrose-based medium can be used.[2]
-
Fermentation:
-
Grow an overnight starter culture at 37°C with shaking (200-250 rpm).
-
Inoculate the production culture (e.g., 1 L of medium in a 2 L flask) with the starter culture.
-
Incubate at 37°C with vigorous shaking (e.g., 200 rpm) for 12-16 hours.[5]
-
-
Harvesting the Supernatant:
-
Transfer the culture to centrifuge bottles.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet the bacterial cells.[5]
-
Carefully decant and collect the supernatant, which contains the secreted MccJ25.
-
Initial Purification by Solid-Phase Extraction (SPE)
-
Cartridge Equilibration: Equilibrate a Sep-Pak C18 cartridge with methanol (B129727) followed by ultrapure water.[6]
-
Sample Loading: Load the clarified supernatant onto the equilibrated C18 cartridge.
-
Washing: Wash the cartridge with water to remove unbound, hydrophilic impurities.
-
Elution: Elute the bound MccJ25 from the cartridge using a solution of acetonitrile (B52724) in water (e.g., 30% v/v) containing 0.1% hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[6]
-
Solvent Evaporation: Remove the acetonitrile from the eluate using a rotary evaporator. The resulting aqueous solution containing partially purified MccJ25 is now ready for HPLC purification.
Final Purification by Preparative RP-HPLC
-
Sample Preparation: Prior to injection, filter the MccJ25 solution from the SPE step through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC System and Column: Utilize a preparative HPLC system equipped with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
-
-
Chromatographic Conditions:
-
Inject the filtered sample onto the column.
-
Elute MccJ25 using a linear gradient of increasing Mobile Phase B concentration.
-
Monitor the elution profile by measuring UV absorbance at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents purified MccJ25.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with the desired purity.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified MccJ25 as a white powder. Store the lyophilized peptide at -20°C or lower for long-term stability.[5]
Data Presentation
The following tables summarize the quantitative data typically obtained during the purification of recombinant MccJ25.
Table 1: Purification Summary of Recombinant this compound
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 1500 | 1.5 x 10^6 | 1000 | 100 | 1 |
| SPE (Sep-Pak C18) | 100 | 1.2 x 10^6 | 12000 | 80 | 12 |
| Preparative RP-HPLC | 43 | 1.0 x 10^6 | 23256 | 67 | 23.3 |
This table is a representative example based on published data; actual values may vary depending on the specific experimental conditions.
Table 2: HPLC Parameters for MccJ25 Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Gradient | 5% to 65% B over 30 min | 25% to 45% B over 40 min |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 20 µL | 1-5 mL |
Visualizations
The following diagrams illustrate the key workflows in the purification of recombinant MccJ25.
Caption: Overall workflow for recombinant this compound purification.
Caption: Detailed workflow of the preparative HPLC purification step.
Conclusion
The protocol described provides a reliable and efficient method for obtaining highly pure recombinant this compound. The combination of solid-phase extraction and reversed-phase HPLC is a powerful strategy for isolating this unique lasso peptide from a complex biological matrix. The purified MccJ25 can be used for a wide range of applications, including structural studies, mechanism-of-action investigations, and as a starting point for the development of new antimicrobial agents. The high degree of purity achievable with this protocol is essential for obtaining accurate and reproducible results in downstream applications.
References
- 1. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Peptide this compound (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Antimicrobial Activity Evaluation of the Recombinant this compound Against the Foodborne Pathogens Salmonella and E. coli O157:H7 by Using a Matrix of Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microcin J25 as a Potential Antibiotic Alternative in Livestock
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic resistance in livestock production necessitates the development of effective alternatives to conventional antibiotics. Microcin (B1172335) J25 (MccJ25), a ribosomally synthesized antimicrobial peptide produced by Escherichia coli, presents a promising solution.[1] This lasso peptide exhibits potent bactericidal activity against a narrow range of Gram-negative bacteria, including key livestock pathogens such as Salmonella and pathogenic E. coli.[2][3] Its remarkable stability under harsh conditions, including high temperatures, extreme pH, and proteolytic enzymes, further enhances its potential as a feed additive.[1]
These application notes provide a comprehensive overview of MccJ25, including its mechanism of action, in vivo efficacy data from poultry and swine studies, and detailed protocols for its production, purification, and antimicrobial activity assessment.
Mechanism of Action
Microcin J25 exerts its antimicrobial effect through a dual and independent mechanism of action, primarily targeting bacterial RNA polymerase (RNAP) and inducing oxidative stress.[4][5]
-
RNA Polymerase Inhibition: MccJ25 enters the bacterial cell through the outer membrane receptor FhuA and inner membrane proteins TonB, ExbD, ExbB, and SbmA.[4][5] Once inside, it binds to the secondary channel of bacterial RNAP, physically obstructing the path of incoming nucleotides to the active site, thereby inhibiting transcription.[6]
-
Induction of Oxidative Stress: MccJ25 has been shown to stimulate the production of reactive oxygen species (ROS), specifically superoxide (B77818) radicals (O₂⁻), within the bacterial cell.[4][5] This leads to damage of the membrane respiratory chain and contributes to cell death.[5]
Figure 1: Mechanism of action of this compound.
In Vivo Efficacy in Livestock
Poultry (Broiler Chickens)
Studies have demonstrated the beneficial effects of dietary MccJ25 supplementation in broiler chickens, particularly when challenged with pathogenic E. coli and Salmonella.
Table 1: Effects of MccJ25 on Growth Performance in Broiler Chickens Challenged with E. coli and Salmonella [2][7]
| Treatment Group | Dosage | Body Weight Gain (g) (Day 1-42) | Feed Conversion Ratio (G:F) (Day 1-42) |
| Control | - | 2450 | 1.65 |
| Challenge | 0 mg/kg MccJ25 | 2250 | 1.80 |
| MccJ25 | 0.5 mg/kg | 2430 | 1.68 |
| MccJ25 | 1.0 mg/kg | 2480 | 1.66 |
| Antibiotic | 20 mg/kg Colistin (B93849) Sulfate | 2460 | 1.67 |
Table 2: Effects of MccJ25 on Intestinal Morphology in Broiler Chickens (Day 42) [2]
| Treatment Group | Dosage | Duodenum Villus Height (μm) | Jejunum Villus Height (μm) |
| Challenge | 0 mg/kg MccJ25 | 1200 | 950 |
| MccJ25 | 0.5 mg/kg | 1450 | 1150 |
| MccJ25 | 1.0 mg/kg | 1550 | 1250 |
| Antibiotic | 20 mg/kg Colistin Sulfate | 1350 | 1050 |
Dietary supplementation with MccJ25 has been shown to improve body weight gain and feed conversion ratio in challenged broilers, with effects comparable to the antibiotic colistin sulfate.[2][7] Furthermore, MccJ25 supplementation significantly improved intestinal morphology by increasing villus height in the duodenum and jejunum, which is indicative of enhanced gut health and nutrient absorption.[2] MccJ25 also reduced the fecal counts of E. coli and the infection rate of Salmonella.[2]
Swine (Weaned Pigs)
In weaned pigs, MccJ25 has been evaluated as a potential substitute for antibiotics to mitigate post-weaning stress and improve performance.
Table 3: Effects of MccJ25 on Growth Performance in Weaned Pigs (Day 0-28) [1]
| Treatment Group | Dosage | Average Daily Gain (g/d) | Diarrhea Incidence (%) |
| Control | Basal Diet | 350 | 15 |
| MccJ25 | 1.0 mg/kg | 420 | 8 |
| MccJ25 | 2.0 mg/kg | 450 | 5 |
| Antibiotic | 20 mg/kg Colistin Sulfate | 430 | 7 |
Supplementation with MccJ25 in the diet of weaned pigs led to a significant improvement in average daily gain and a reduction in the incidence of diarrhea.[1] The performance of pigs receiving 2.0 mg/kg of MccJ25 was comparable or even superior to those receiving antibiotics.[1] Additionally, MccJ25 improved the apparent total tract digestibility of nutrients and positively modulated the fecal microbiota by increasing the numbers of beneficial Lactobacillus and Bifidobacterium while decreasing E. coli counts.[1]
Experimental Protocols
Production and Purification of this compound
This protocol is adapted from established methods for the production and purification of MccJ25.[8][9]
Figure 2: Workflow for MccJ25 production and purification.
Materials:
-
E. coli strain MC4100 carrying the pTUC202 plasmid
-
M9 minimal medium
-
Centrifuge
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol (B129727), Acetonitrile, Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system (optional)
-
Lyophilizer
Procedure:
-
Culture Preparation: Inoculate a pre-culture of E. coli MC4100 (pTUC202) into M9 minimal medium supplemented with chloramphenicol (17 µg/mL).[9]
-
Incubation: Incubate the culture for 3 days at 37°C with shaking.[9]
-
Harvesting: Centrifuge the culture to pellet the bacterial cells. The supernatant contains the secreted MccJ25.[8]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and other impurities.
-
Elute MccJ25 with a solution of acetonitrile in water (e.g., 30-50% acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid or TFA).[8][9]
-
-
RP-HPLC Purification (Optional): For higher purity, the eluted fraction can be further purified by preparative RP-HPLC using a C18 column and a gradient of acetonitrile in water with an acidic modifier.[9]
-
Lyophilization: Lyophilize the purified fractions to obtain MccJ25 as a powder.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of MccJ25 against target bacteria.[3][9][10]
Figure 3: Workflow for MIC determination.
Materials:
-
Purified MccJ25
-
Target bacterial strain (e.g., Salmonella enterica, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare MccJ25 Dilutions: Prepare a stock solution of MccJ25. Perform serial two-fold dilutions of MccJ25 in MHB in the wells of a 96-well plate.
-
Prepare Bacterial Inoculum: Grow the target bacteria in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.[3][10]
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the MccJ25 dilutions. Include a positive control (bacteria in broth without MccJ25) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[9]
-
Determine MIC: The MIC is the lowest concentration of MccJ25 at which no visible bacterial growth (turbidity) is observed.[9]
Table 4: Reported MIC Values of MccJ25 against Livestock Pathogens
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |
| Salmonella Newport | ATCC 6962 | 0.03 | ~0.063 | [3] |
| Escherichia coli | K88 (ETEC) | - | 0.03 | [10] |
| Escherichia coli | K99 (ETEC) | - | 0.03 | [11] |
| Salmonella Pullorum | CVCC1791 | - | 0.03 | [11] |
Safety and Toxicity
Studies in mice have indicated a safe threshold for the oral administration of MccJ25. While low to moderate doses (4.55 and 9.1 mg/kg) were well-tolerated and even showed beneficial effects on gut health, a high dose (18.2 mg/kg) was associated with increased intestinal permeability and an imbalance in gut microbiota.[12][13] It is important to note that the effective doses used in livestock studies (0.5 to 2.0 mg/kg) are well below these potentially harmful levels.[1][2]
Conclusion
This compound demonstrates significant potential as a viable alternative to in-feed antibiotics for improving the health and performance of livestock. Its potent and specific antimicrobial activity against key pathogens, coupled with its stability and proven in vivo efficacy, makes it an attractive candidate for further development and commercialization. The protocols provided herein offer a foundation for researchers and drug development professionals to produce, evaluate, and further investigate the applications of this promising antimicrobial peptide.
References
- 1. Dietary supplemented antimicrobial peptide this compound improves the growth performance, apparent total tract digestibility, fecal microbiota, and intestinal barrier function of weaned pigs, - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Antimicrobial Peptide this compound on Growth Performance, Immune Regulation, and Intestinal Microbiota in Broiler Chickens Challenged with Escherichia coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions [frontiersin.org]
- 4. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. wanglab-test.lassp.cornell.edu [wanglab-test.lassp.cornell.edu]
- 7. Effect of Antimicrobial Peptide this compound on Growth Performance, Immune Regulation, and Intestinal Microbiota in Broiler Chickens Challenged with Escherichia coli and Salmonella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 11. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Risks Related to High-Dosage Recombinant Antimicrobial Peptide this compound in Mice Model: Intestinal Microbiota, Intestinal Barrier Function, and Immune Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of Microcin J25 in Food Preservation: A Guide for Researchers and Food Safety Professionals
Introduction
Microcin J25 (MccJ25) is a ribosomally synthesized antimicrobial peptide produced by certain strains of Escherichia coli. Its unique "lasso" structure confers remarkable stability against high temperatures, extreme pH values, and proteolytic enzymes, making it a promising candidate for food preservation.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of MccJ25 as a natural food preservative. MccJ25 exhibits potent bactericidal activity against a narrow range of Gram-negative bacteria, including important foodborne pathogens like Salmonella and E. coli.[1][4][5]
Mechanism of Action
This compound employs a dual mechanism of action against susceptible bacteria. Its primary target is the bacterial RNA polymerase (RNAP). After entering the bacterial cell, MccJ25 binds to the β' subunit of RNAP, physically blocking the secondary channel and thereby inhibiting transcription.[4] Additionally, in some bacteria such as Salmonella Newport, MccJ25 can disrupt the cytoplasmic membrane's energization by targeting the respiratory chain, leading to an increase in reactive oxygen species.[4]
Antimicrobial Spectrum and Efficacy
MccJ25 has demonstrated significant antimicrobial activity against various strains of Salmonella and E. coli, including antibiotic-resistant isolates.[4][6] Its efficacy has been evaluated in both laboratory media and various food matrices.
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Recombinant MccJ25 against Foodborne Pathogens
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| S. Pullorum CVCC1791 | 0.03 | 0.25 | |
| S. Pullorum CVCC534 | 8 | 8 | |
| S. Pullorum CVCC1811 | 8 | 8 | |
| S. Typhimurium ATCC14028 | 16 | 4 | |
| E. coli O157:H7 | 16 | 8 | |
| E. coli O157:H7 | 1 | 100 | [7] |
| Salmonella Newport ATCC 6962 | 0.03 µM | 3.71 µM | [8] |
Table 2: Efficacy of MccJ25 in Food Matrices
| Food Matrix | Target Microorganism | Initial Inoculum (CFU/mL) | MccJ25 Concentration | Results | Reference |
| Milk | E. coli O157:H7 | 10³ | 4 x MIC | No viable bacteria after 24h | |
| Milk | E. coli O157:H7 | 10⁴ | 6.25 µg/mL | No viable bacteria detected | [7] |
| Egg Yolk | E. coli O157:H7 | 10³ | 4 x MIC | No viable bacteria after 24h | |
| Egg Yolk (half-diluted) | E. coli O157:H7 | 10⁴ | 50 µg/mL | Complete inhibition | [7] |
| Mincemeat (pork) extract | E. coli O157:H7 | 10³ | 4 x MIC | No viable bacteria after 24h | |
| Meat Extract | E. coli O157:H7 | 10⁴ | 6.25 µg/mL | No viable bacteria detected | [7] |
| Milk, Egg, Meat | Salmonella Pullorum | - | - | Significant reductions | [6] |
Stability of this compound
A key advantage of MccJ25 for food applications is its exceptional stability under various physical and chemical conditions.
-
Thermal Stability: The antimicrobial activity of recombinant MccJ25 is not affected by temperatures as high as 121°C.[4][6]
-
pH Stability: MccJ25 remains active over a wide pH range, from 2.0 to 9.0.[4][6]
-
Enzymatic Stability: It shows resistance to various proteases, including pepsin and trypsin, as well as simulated gastrointestinal fluids.[4][6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the broth microdilution method.
Materials:
-
This compound (recombinant or purified)
-
Target bacterial strains (e.g., Salmonella, E. coli)
-
Mueller-Hinton Broth (MHB) or Luria-Bertani (LB) Broth
-
96-well microtiter plates
-
Spectrophotometer (for OD readings)
-
Agar (B569324) plates (MHA or LB agar)
Procedure:
-
Prepare Bacterial Inoculum: Culture the target bacteria overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilutions of MccJ25: Prepare a stock solution of MccJ25. Perform two-fold serial dilutions of MccJ25 in the broth directly in the 96-well plate. The concentration range should be chosen based on expected efficacy.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the MccJ25 dilutions. Include positive controls (bacteria without MccJ25) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of MccJ25 that completely inhibits visible growth of the bacteria (no turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of MccJ25 that results in a ≥99.9% reduction in the initial bacterial count.
Challenge Study in a Food Matrix (e.g., Milk)
This protocol outlines a method to assess the efficacy of MccJ25 in a liquid food model.
Procedure:
-
Preparation: Sterilize the food matrix (e.g., by autoclaving milk). Prepare a stock solution of MccJ25 and a culture of the target pathogen.
-
Inoculation: Inoculate the sterilized food matrix with the target pathogen to a final concentration of 10³-10⁶ CFU/mL.
-
Treatment: Add MccJ25 to the inoculated food matrix at a predetermined concentration (e.g., 4 x MIC). A control sample without MccJ25 should also be prepared.
-
Incubation: Incubate the samples under conditions that mimic storage or abuse temperatures for the specific food product.
-
Sampling and Plating: At regular intervals (e.g., 0, 6, 12, 24 hours), take samples from both the treated and control groups. Perform serial dilutions and plate on appropriate agar to determine the viable bacterial count (CFU/mL).
-
Analysis: Compare the reduction in bacterial counts in the MccJ25-treated samples to the control samples over time.
Sensory Analysis and Regulatory Status
Sensory Evaluation
Currently, there is a lack of published research specifically evaluating the impact of this compound on the sensory properties (taste, odor, texture, and appearance) of food products. While its antimicrobial efficacy is well-documented, its effect on consumer acceptability is a critical area for future investigation. Standard sensory analysis techniques, such as descriptive analysis and consumer preference tests, should be employed to assess the organoleptic impact of MccJ25 in various food matrices.
Regulatory Status
The regulatory landscape for bacteriocins as food preservatives varies by region. In the United States, bacteriocins are regulated by the Food and Drug Administration (FDA) as food ingredients. They require premarket approval as food additives unless they are determined to be Generally Recognized as Safe (GRAS). To date, nisin is the most well-known bacteriocin (B1578144) with broad regulatory approval for food use. There is currently no specific FDA or European Food Safety Authority (EFSA) approval for the use of this compound as a food preservative. Companies seeking to use MccJ25 in food products would likely need to undergo a thorough safety assessment and petition for regulatory approval.
Conclusion and Future Perspectives
This compound presents a compelling case as a potential natural antimicrobial for food preservation, particularly for targeting Salmonella and E. coli in various food products. Its high stability and potent bactericidal activity are significant advantages. However, further research is critically needed in two key areas:
-
Sensory Impact: Comprehensive sensory evaluations are necessary to ensure that the addition of MccJ25 does not adversely affect the taste, smell, and overall consumer acceptance of food products.
-
Regulatory Approval: A clear pathway for regulatory approval, including extensive safety and toxicological studies, must be pursued to enable its commercial use in the food industry.
Addressing these aspects will be crucial for the successful translation of this compound from a promising antimicrobial peptide to a widely adopted food preservative.
References
- 1. Frontiers | this compound Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lasso Peptide this compound Effectively Enhances Gut Barrier Function and Modulates Inflammatory Response in an Enterotoxigenic Escherichia coli-Challenged Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Bacteriocins in Food: Regulatory Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Modeling of the Gastrointestinal Tract to Study Microcin J25 Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Microcin J25 (MccJ25) is a 21-amino acid lasso peptide with potent antimicrobial activity against Gram-negative bacteria, including pathogenic Escherichia coli and Salmonella species.[1][2][3] Its unique threaded lasso structure confers remarkable stability to high temperatures, extreme pH values, and many proteases, making it a promising candidate for oral antimicrobial therapy.[1][2][3][4] However, for any orally administered therapeutic, assessing its stability in the harsh environment of the gastrointestinal (GI) tract is a critical step in preclinical development. This document provides detailed application notes and protocols for establishing a static in vitro model of the human GI tract to evaluate the stability of MccJ25.
The primary challenge for oral peptide delivery is the enzymatic and pH-driven degradation in the stomach and small intestine.[5][6] In vitro GI models offer a reproducible and ethically sound method to screen the stability of peptides like MccJ25. These models typically consist of a two-stage system simulating the gastric and duodenal/intestinal environments.
Recent studies have shown that MccJ25 is relatively stable under gastric conditions but is susceptible to degradation in the duodenum, primarily by pancreatic enzymes.[1][3][4][7] Specifically, elastase I has been identified as a key enzyme responsible for the breakdown of MccJ25.[1][4] Understanding the extent and nature of this degradation is essential for developing strategies to protect MccJ25 and ensure its delivery to the target site in the lower GI tract.
Experimental Workflow & Signaling Pathways
The following diagrams illustrate the experimental workflow for the in vitro GI model and the key factors influencing MccJ25 stability.
Figure 1: Experimental workflow for in vitro GI stability testing of MccJ25.
Figure 2: Logical diagram of factors influencing MccJ25 stability in the GI tract.
Data Presentation: MccJ25 Stability
The following tables summarize the expected quantitative data for MccJ25 stability in the simulated gastric and intestinal phases.
Table 1: Stability of MccJ25 in Simulated Gastric Fluid (SGF)
| Time (minutes) | MccJ25 Concentration (µg/mL) | % Remaining | Antimicrobial Activity (AU/mL) |
| 0 | 100 | 100 | 16384 |
| 30 | ~98 | ~98 | 16384 |
| 60 | ~95 | ~95 | 16384 |
Data are hypothetical and based on published findings indicating high stability in gastric conditions.[1][3]
Table 2: Stability of MccJ25 in Simulated Intestinal Fluid (SIF)
| Time (minutes) | MccJ25 Concentration (µg/mL) | % Remaining | Antimicrobial Activity (AU/mL) |
| 0 (post-gastric) | ~95 | 100 | 16384 |
| 30 | ~30-40 | ~32-42 | 4096 |
| 60 | ~15-25 | ~16-26 | 8192* |
| 120 | <10 | <11 | 4096 |
*Note: An unexpected transient increase in activity at 60 minutes has been reported, potentially due to the activity of degradation products before further breakdown.[1]
Experimental Protocols
Protocol 1: Preparation of Simulated Gastrointestinal Fluids
This protocol is adapted from the standardized INFOGEST static in vitro digestion method.[8]
1.1 Materials:
-
Pepsin from porcine gastric mucosa (≥250 units/mg)
-
Pancreatin from porcine pancreas (8 x USP specifications)
-
Bile salts (e.g., bovine bile extract)
-
NaCl, KCl, KH2PO4, NaHCO3, MgCl2(H2O)6, (NH4)2CO3, CaCl2(H2O)2
-
HCl and NaOH solutions for pH adjustment
-
Deionized water
1.2 Preparation of Simulated Gastric Fluid (SGF) - for 100 mL:
-
Dissolve 0.2 g NaCl, 0.07 g KH2PO4 in 80 mL of deionized water.
-
Adjust the pH to 3.0 using 1 M HCl.
-
Add 0.32 g of pepsin and dissolve by gentle stirring.
-
Adjust the final volume to 100 mL with deionized water.
-
Warm to 37°C before use.
1.3 Preparation of Simulated Intestinal Fluid (SIF) - for 100 mL:
-
Dissolve 0.68 g KH2PO4 in 80 mL of deionized water.
-
Adjust the pH to 6.8 using 1 M NaOH.
-
Add 1 g of pancreatin and 0.3 g of bile salts and dissolve by gentle stirring.
-
Adjust the final volume to 100 mL with deionized water.
-
Warm to 37°C before use.
Protocol 2: In Vitro Digestion of MccJ25
2.1 Materials:
-
MccJ25 stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Prepared SGF and SIF
-
Shaking incubator or water bath at 37°C
-
pH meter
-
Reaction tubes (e.g., 15 mL or 50 mL conical tubes)
-
Enzyme inhibitors (e.g., protease inhibitor cocktail or heat inactivation)
2.2 Gastric Phase Simulation:
-
Pre-warm the SGF to 37°C.
-
Add MccJ25 stock solution to the SGF to achieve a final concentration of 0.1 mg/mL.[1]
-
Incubate the mixture at 37°C with constant agitation (e.g., 150 rpm).[1]
-
Collect aliquots at specified time points (e.g., 0, 30, and 60 minutes).
-
Immediately quench the enzymatic reaction in the aliquots by either heat inactivation (70°C for 10 minutes) or the addition of a protease inhibitor cocktail.[1] Store samples at -20°C or colder for later analysis.
2.3 Intestinal Phase Simulation:
-
After the final time point of the gastric phase (e.g., 60 minutes), adjust the pH of the remaining gastric digesta to 7.0 with 1 M NaOH.
-
Add SIF components (pancreatin and bile salts) to the neutralized mixture.
-
Continue incubation at 37°C with constant agitation.
-
Collect aliquots at specified time points (e.g., 30, 60, and 120 minutes post-neutralization).
-
Quench the enzymatic reaction in the aliquots as described in step 2.5 and store for analysis.
Protocol 3: Quantification of MccJ25 by RP-HPLC
3.1 Materials and Equipment:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
-
C18 column (e.g., Aeris™ 3.6 µm, PEPTIDE XB-C18, 250 x 4.6 mm).[1]
-
Mobile Phase A: Ultra-pure water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Purified MccJ25 standard for calibration curve.
-
Syringe filters (0.22 µm).
3.2 Sample Preparation:
-
Thaw the quenched samples from the in vitro digestion.
-
Centrifuge the samples (e.g., 12,000 x g for 10 minutes at 4°C) to pellet any precipitates.[1]
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
3.3 HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Generate a standard curve by injecting known concentrations of purified MccJ25 (e.g., 0.025 to 100 µg).[1]
-
Inject the prepared samples.
-
Elute MccJ25 using a linear gradient of Mobile Phase B (e.g., 0% to 50% over a specified time).
-
Monitor the absorbance at 230 nm and 280 nm.[1]
-
Quantify the MccJ25 peak area in the samples and calculate the concentration based on the standard curve.
Protocol 4: Antimicrobial Activity Assay
4.1 Materials:
-
Indicator strain (e.g., Salmonella enterica serovar Enteritidis).
-
Luria-Bertani (LB) broth and agar.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
4.2 Microtiter Plate Assay:
-
Perform two-fold serial dilutions of the collected and quenched samples in LB broth in a 96-well plate.
-
Add a diluted overnight culture of the indicator strain to each well.
-
Incubate the plate at 37°C for 18 hours.[1]
-
Measure the optical density at 600 nm to determine bacterial growth.
-
The antimicrobial activity is expressed in Arbitrary Units per mL (AU/mL), calculated as 2^n * (1000/volume of sample), where 'n' is the number of wells showing complete inhibition of the indicator strain.[1]
This set of protocols provides a robust framework for assessing the stability of this compound in a simulated gastrointestinal environment. The data generated will be invaluable for understanding the potential of MccJ25 as an oral therapeutic and for guiding the development of formulation strategies, such as encapsulation, to protect it from enzymatic degradation in the small intestine. By combining quantitative analysis of the intact peptide with functional antimicrobial activity assays, researchers can gain a comprehensive understanding of the fate of MccJ25 during GI transit.
References
- 1. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 2. Frontiers | this compound Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions [frontiersin.org]
- 3. Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Site-Directed Mutagenesis of the Microcin J25 mcjA Gene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing site-directed mutagenesis on the mcjA gene, which encodes the precursor peptide of the potent antimicrobial lasso peptide, Microcin J25 (MccJ25). This document outlines the biosynthetic pathway of MccJ25, detailed protocols for mutagenesis and functional analysis, and a summary of the effects of various mutations on its antimicrobial activity.
Introduction to this compound
This compound (MccJ25) is a 21-amino acid peptide antibiotic with a unique "lariat-protoknot" structure, where the C-terminal tail is threaded through and trapped within a macrolactam ring.[1] This structure confers remarkable stability against thermal and chemical denaturation.[1][2] MccJ25 is ribosomally synthesized as a 58-amino acid precursor peptide, McjA, which consists of a 37-residue N-terminal leader peptide and a 21-residue C-terminal core peptide.[3][4] The maturation of McjA into the active MccJ25 is a post-translational modification process carried out by two enzymes, McjB and McjC.[3][4][5] McjD is responsible for the export of mature MccJ25 and provides immunity to the producing cell.[1][6] MccJ25 exhibits potent bactericidal activity against a range of Gram-negative bacteria, including pathogenic Escherichia coli, Salmonella, and Shigella species, by inhibiting the bacterial RNA polymerase (RNAP).[1][7][8]
Biosynthesis of this compound
The biosynthesis of MccJ25 is a multi-step process encoded by the mcjABCD gene cluster.[1]
-
Transcription and Translation: The mcjA gene is transcribed and translated to produce the 58-amino acid precursor peptide, McjA.[1][6]
-
Leader Peptide Cleavage: The McjB protein, a protease, recognizes and cleaves the leader peptide from the McjA precursor.[4][5][9]
-
Macrolactam Ring Formation: The McjC protein, a lactam synthetase, catalyzes the formation of an isopeptide bond between the N-terminal Glycine (Gly1) and the side-chain carboxylate of Glutamate (Glu8) of the core peptide, forming the characteristic macrolactam ring.[3][4][5]
-
Export and Immunity: The McjD protein, an ABC transporter, exports the mature MccJ25 out of the cell and confers immunity to the producer strain.[1][3][6]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the mcjA Gene
This protocol describes a general method for introducing point mutations into the mcjA gene using PCR-based site-directed mutagenesis.
1. Primer Design:
- Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation.
- The mutation site should be located in the middle of the primers.
- The primers should have a melting temperature (Tm) of ≥78°C.
2. PCR Amplification:
- Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
- Reaction Mixture:
- 10x Reaction Buffer: 5 µL
- Plasmid DNA template (containing mcjA gene): 10-100 ng
- Forward Primer (10 µM): 1.5 µL
- Reverse Primer (10 µM): 1.5 µL
- dNTPs (10 mM): 1 µL
- High-Fidelity DNA Polymerase: 1 µL
- Nuclease-free water: to 50 µL
- PCR Cycling Conditions:
- Initial Denaturation: 95°C for 2 minutes
- 18-25 cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-65°C for 1 minute
- Extension: 68°C for 1 minute/kb of plasmid length
- Final Extension: 68°C for 7 minutes
3. DpnI Digestion:
- Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.
- Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
4. Transformation:
- Transform competent E. coli cells (e.g., DH5α or BL21) with 5-10 µL of the DpnI-treated PCR product.
- Plate the transformed cells on selective agar (B569324) plates (e.g., LB agar with the appropriate antibiotic).
- Incubate overnight at 37°C.
5. Verification of Mutation:
- Select several colonies and isolate the plasmid DNA.
- Verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Expression and Purification of MccJ25 Variants
1. Expression:
- Inoculate a single colony of E. coli BL21 harboring the plasmid with the mutated mcjA gene into 5 mL of LB medium with the appropriate antibiotic.
- Grow overnight at 37°C with shaking.
- Inoculate 500 mL of fresh LB medium with the overnight culture.
- Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression with an appropriate inducer (e.g., IPTG) if using an inducible promoter.
- Continue to grow for another 16-24 hours at a suitable temperature (e.g., 25-37°C).
2. Purification:
- Harvest the cells by centrifugation.
- The purification of MccJ25 can be performed from the culture supernatant or the cell pellet, depending on the expression system.
- A common method involves solid-phase extraction followed by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
- Monitor the fractions for the presence of MccJ25 using techniques such as mass spectrometry or by assessing antimicrobial activity.
Protocol 3: Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- Grow the target bacterial strain (e.g., E. coli, Salmonella enterica) in a suitable broth medium overnight at 37°C.
- Dilute the overnight culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.[11]
2. Microdilution Assay:
- Prepare a series of twofold dilutions of the purified MccJ25 variant in a 96-well microtiter plate. The concentration range should be chosen based on the expected activity.[12]
- Add an equal volume of the prepared bacterial inoculum to each well.
- Include positive controls (bacteria with no MccJ25) and negative controls (broth only).
- Incubate the plate at 37°C for 18-24 hours.
3. Determination of MIC:
- The MIC is the lowest concentration of the MccJ25 variant at which no visible growth of the bacteria is observed.[11][13]
Quantitative Data on mcjA Mutations
The following table summarizes the effects of various amino acid substitutions in the MccJ25 core peptide on its antimicrobial activity, as determined by the Minimum Inhibitory Concentration (MIC).
| Original Residue | Position | Substituted Residue | Target Organism | Fold Change in MIC relative to Wild-Type | Reference |
| Gly | 1 | Ala | E. coli | >128 | [1] |
| Phe | 3 | Ala | E. coli | 16 | [1] |
| Pro | 4 | Ala | E. coli | 4 | [1] |
| Ile | 5 | Ala | E. coli | >128 | [1] |
| Gly | 6 | Ala | E. coli | 1 | [1] |
| Ser | 7 | Ala | E. coli | 2 | [1] |
| Glu | 8 | Gln | E. coli | >128 | [1] |
| Val | 11 | Ala | E. coli | 1 | [1] |
| Pro | 13 | Ala | E. coli | 1 | [1] |
| Tyr | 14 | Ala | E. coli | 1 | [1] |
| Gly | 16 | Ala | E. coli | 1 | [1] |
| Ile | 17 | Ala | E. coli | 1 | [1] |
| Gly | 18 | Ala | E. coli | 1 | [1] |
| Phe | 19 | Ala | E. coli | >128 | [1] |
| Tyr | 20 | Ala | E. coli | 32 | [1] |
| Gly | 21 | Ala | E. coli | 1 | [1] |
Visualizations
References
- 1. Systematic Structure-Activity Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The lasso structure, biosynthesis, bioactivities and potential applications of this compound: A novel antibacterial agent with unique mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dissecting the Maturation Steps of the Lasso Peptide this compound in vitro | Semantic Scholar [semanticscholar.org]
- 6. Sequence Analysis of the Four Plasmid Genes Required To Produce the Circular Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Peptide this compound (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 11. A Comprehensive Antimicrobial Activity Evaluation of the Recombinant this compound Against the Foodborne Pathogens Salmonella and E. coli O157:H7 by Using a Matrix of Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
Application Notes and Protocols for Enhanced Microcin J25 Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcin (B1172335) J25 (MccJ25) is a potent antimicrobial peptide with a unique lasso structure, making it a promising candidate for drug development. This document provides detailed application notes and protocols for the development of engineered gene clusters to enhance the yield of MccJ25. The protocols cover the design and construction of engineered expression vectors, fermentation, purification, and quantification of MccJ25. Additionally, quantitative data from various engineering strategies are summarized, and key biological pathways are visualized to provide a comprehensive guide for researchers.
Introduction
Microcin J25 is a 21-amino-acid, ribosomally synthesized and post-translationally modified peptide (RiPP) produced by some strains of Escherichia coli.[1][2] Its unique threaded lasso structure, where the C-terminal tail is sterically trapped within a macrolactam ring, confers remarkable stability against thermal and chemical denaturation.[2] The biosynthesis of MccJ25 is governed by a plasmid-borne gene cluster, typically comprising four genes: mcjA, mcjB, mcjC, and mcjD.[3] mcjA encodes the precursor peptide, while mcjB and mcjC are responsible for the post-translational modifications that mature the peptide. mcjD encodes an ABC transporter that confers immunity to the producing cell by exporting the mature MccJ25.[3]
Natural production of MccJ25 is often linked to the stationary phase of bacterial growth and can be limited by culture conditions.[4] Genetic engineering offers a powerful approach to overcome these limitations and significantly enhance the yield of MccJ25, facilitating its large-scale production for research and therapeutic applications.
Data Presentation: Quantitative Yields of Engineered MccJ25
Several strategies have been employed to improve the production of MccJ25, ranging from the engineering of the entire gene cluster to the modification of the biosynthetic enzymes. The following tables summarize the quantitative data on MccJ25 yields from different genetic engineering approaches.
| Engineering Strategy | Host Organism | Vector | Promoter | Yield | Fold Increase | Reference |
| Natural Gene Cluster | E. coli | Wild-type plasmid | Native | Baseline | 1x | [4] |
| Engineered Gene Cluster | E. coli | pBR322 | Constitutive | - | 1.5- to 2-fold | [4] |
| Engineered mcjABCD | E. coli | pBR322 | T7 | 2.4 g/L | - | [5] |
| Engineered mcjABCD | Lactobacillus plantarum | - | - | 4.1 g/L (intracellular) | - | [5] |
| McjB CP60/61 Variant | E. coli | - | - | Baseline | 1x | [2] |
| McjB CP80/81 Variant | E. coli | - | - | - | ~10-fold higher than McjB CP60/61 | [2][6] |
| Heterologous Expression | Bacillus subtilis | - | Optimized | 2.827 µM | - | [7] |
Experimental Protocols
Protocol 1: Construction of an Engineered MccJ25 Expression Vector
This protocol describes the construction of a high-expression vector for MccJ25 production in E. coli.
1. Gene Amplification and Assembly:
- Amplify the mcjA, mcjB, mcjC, and mcjD genes from a wild-type MccJ25-producing plasmid (e.g., pTUC100).
- Design primers to introduce suitable restriction sites for cloning into the expression vector (e.g., pBR322).
- To ensure coordinated expression, the genes should be assembled in a single operon.[5]
2. Vector Construction:
- Digest the expression vector (e.g., pBR322) and the amplified mcjABCD gene cassette with the chosen restriction enzymes.
- Ligate the mcjABCD cassette into the digested vector downstream of a strong, inducible promoter such as the T7 promoter.[5]
- Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).
- Select for positive clones by antibiotic resistance and confirm the insertion by restriction digestion and sequencing.
3. Expression Strain Transformation:
- Transform the confirmed expression vector (e.g., pBR322-T7-mcjABCD) into an appropriate E. coli expression strain (e.g., BL21(DE3)).
- Select for transformed colonies on antibiotic-containing agar (B569324) plates.
Protocol 2: Fermentation for MccJ25 Production
This protocol outlines the steps for the cultivation of engineered E. coli for MccJ25 production.
1. Pre-culture Preparation:
- Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic.
- Incubate overnight at 37°C with shaking at 200-250 rpm.
2. Main Culture Inoculation and Growth:
- Inoculate 200 mL of minimal medium (e.g., M63 or M9 medium) with the overnight pre-culture.[1][3] The medium should be supplemented with glucose, MgSO4, and any necessary vitamins or amino acids.[1][3]
- Incubate at 37°C with vigorous shaking (200-250 rpm).
3. Induction of MccJ25 Expression:
- If using an inducible promoter like T7, monitor the optical density at 600 nm (OD600) of the culture.
- When the OD600 reaches mid-log phase (approximately 0.6-0.8), add the inducer (e.g., IPTG to a final concentration of 1 mM).
- Continue to incubate the culture for 16-24 hours at a suitable temperature (e.g., 30°C) to allow for protein expression and MccJ25 production.
4. Cell Harvest:
- After the incubation period, harvest the bacterial cells by centrifugation at 8,000-12,000 x g for 20 minutes at 4°C.[1][8]
- The supernatant, which contains the secreted MccJ25, should be carefully collected for purification.
Protocol 3: Purification of MccJ25
This protocol details a two-step purification process for isolating MccJ25 from the culture supernatant.
1. Solid-Phase Extraction (SPE):
- Activate a Sep-Pak C18 cartridge by washing with methanol, followed by acetonitrile (B52724), and finally equilibrating with 0.1% formic acid in ultra-pure water.[1]
- Load the culture supernatant onto the equilibrated C18 cartridge.
- Wash the cartridge with 0.1% formic acid in water to remove unbound impurities.
- Elute MccJ25 with a solution of acetonitrile and 0.1% formic acid (e.g., a 1:1 v/v mixture).[1]
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Concentrate the eluted sample from the SPE step, if necessary.
- Inject the sample onto a C18 RP-HPLC column.
- Perform a linear gradient elution with a mobile phase consisting of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile with 0.08% formic acid). A typical gradient would be from 10% to 60% Solvent B over a set period.[1]
- Monitor the elution profile at 214 nm and collect the fractions corresponding to the MccJ25 peak.
- Confirm the purity and identity of the purified MccJ25 by mass spectrometry.
Protocol 4: Quantification of MccJ25
This protocol describes a method for determining the concentration of purified MccJ25.
1. Agar Well Diffusion Assay (Qualitative to Semi-Quantitative):
- Prepare an agar plate seeded with a sensitive indicator strain (e.g., Salmonella enterica ser. Enteritidis).[1]
- Create wells in the agar and add known concentrations of a MccJ25 standard and the purified samples.
- Incubate the plate overnight at 37°C.
- Measure the diameter of the inhibition zones. The concentration of the sample can be estimated by comparing the size of its inhibition zone to those of the standards.
2. RP-HPLC with a Standard Curve (Quantitative):
- Prepare a series of MccJ25 standards of known concentrations.
- Inject each standard onto the RP-HPLC and record the peak area.
- Create a standard curve by plotting peak area versus concentration.
- Inject the purified MccJ25 sample and determine its peak area.
- Calculate the concentration of MccJ25 in the sample using the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for engineered MccJ25 production.
Caption: Comparison of natural vs. engineered MccJ25 gene regulation.
References
- 1. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 2. Structure Prediction and Protein Engineering Yield New Insights into this compound Precursor Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Engineered gene clusters for the production of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN113774006A - An engineering strain highly expressing MccJ25 and its fermentation process - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Establishing Heterologous Production of Microcins J25 and Y in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Microcin J25 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcin J25 (MccJ25) is a potent antimicrobial lasso peptide that exhibits significant activity against Gram-negative bacteria.[1] Its unique threaded structure, consisting of an 8-residue macrolactam ring through which its C-terminal tail is threaded, confers remarkable stability against thermal and proteolytic degradation.[1][2] MccJ25 primarily exerts its antibacterial effect by inhibiting bacterial RNA polymerase (RNAP), obstructing the secondary channel for nucleotide uptake.[3][4] A secondary mechanism involves the stimulation of reactive oxygen species (ROS) production, leading to damage of the membrane respiratory chain.[5][6]
The unique structural features and potent antimicrobial activity of MccJ25 and its analogs make them promising candidates for novel antibiotic development. Mass spectrometry, coupled with liquid chromatography (LC-MS), is an indispensable tool for the characterization, quantification, and structural elucidation of these complex peptides. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of MccJ25 and its analogs, aimed at researchers, scientists, and professionals involved in drug development.
Data Presentation
The quantitative analysis of this compound and its analogs is crucial for understanding their structure-activity relationships. The following tables summarize key quantitative data obtained from mass spectrometry and bioactivity assays.
Table 1: Mass Spectrometry Data for this compound and Analogs
| Peptide | Molecular Weight (Da) | Observed [M+H]+ (m/z) | Key MS/MS Fragments (m/z) | Retention Time (min) | Reference |
| This compound (Native) | 2107.0 | 2108.0, 1054.0 ([M+2H]2+) | 1948.9 (loss of G14T15) | 13.8 | [7][8] |
| t-MccJ25 (Thermolysin-cleaved) | 2107.0 | 2108.0 | - | - | [9] |
| MccJ25-GA (Amidated derivative) | - | - | - | - | [5] |
| h16-MccJ25 | - | - | - | - | [10] |
| h18-MccJ25 | - | - | - | - | [10] |
| Synthesized MccJ25 Derivative | 1518.6 | 1519.9 | - | - | [11] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and a Synthesized Analog
| Organism | MccJ25 MIC (µg/mL) | Synthesized Derivative MIC (µM) |
| Escherichia coli K99 | 0.03 | - |
| Escherichia coli 987P | 0.03 | - |
| Escherichia coli CVCC1522 | 0.03 | - |
| Escherichia coli CVCC1543 | 0.03 | - |
| Escherichia coli (ATCC 35218) | - | 3.9 |
| Salmonella pullorum CVCC1791 | 0.03 | - |
| Other bacterial strains | - | >250 |
Data compiled from[10] and[11].
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of MccJ25 and its analogs. The following protocols are based on established methods for antimicrobial peptide analysis.
Protocol 1: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps for preparing MccJ25 and its analogs from bacterial cultures or for in-vitro assays.
1. Extraction of MccJ25 from Bacterial Culture: a. Culture E. coli strains harboring the MccJ25 expression plasmid in a suitable medium (e.g., M9 minimal medium) at 37°C for 16-24 hours.[10] b. Centrifuge the culture at 12,000 rpm for 20 minutes at 4°C to pellet the cells.[10] c. The supernatant contains the secreted MccJ25. For purification, proceed to reverse-phase HPLC.
2. Protein Precipitation for Complex Samples (e.g., serum, plasma): a. To 100 µL of sample, add 200 µL of 100% ethanol.[12] b. Vortex for 1 minute and incubate on ice for 30 minutes.[12] c. Centrifuge at 17,000 x g for 20 minutes at 4°C.[12] d. Collect the supernatant containing the peptides.
3. Desalting of Peptide Samples: a. Use a C18 ZipTip or equivalent solid-phase extraction (SPE) cartridge.[13] b. Condition the C18 material by washing with 100% acetonitrile (B52724) followed by equilibration with 0.1% formic acid in water. c. Load the peptide sample onto the C18 material. d. Wash with 0.1% formic acid in water to remove salts and other hydrophilic contaminants. e. Elute the peptides with 50% acetonitrile containing 0.1% formic acid. f. Dry the eluted peptides using a vacuum centrifuge.
4. Reconstitution for LC-MS Analysis: a. Reconstitute the dried peptides in a suitable volume (e.g., 50 µL) of 5% acetonitrile with 0.1% formic acid.
Protocol 2: LC-MS/MS Analysis of this compound and Its Analogs
This protocol provides a general framework for the analysis of MccJ25 and its analogs using liquid chromatography coupled to tandem mass spectrometry.
1. Liquid Chromatography (LC) Parameters:
-
Column: Acclaim RSLC Polar Advantage II (2.2 µm, 2.1 × 100 mm) or a similar C18 column.[14]
-
Mobile Phase A: 0.1% formic acid in water.[14]
-
Mobile Phase B: 0.08% formic acid in acetonitrile.[14]
-
Flow Rate: 300 µL/min.[14]
-
Gradient:
-
Injection Volume: 5-10 µL.
2. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 150-2000.
-
Capillary Voltage: 3500 V.[14]
-
Drying Gas Temperature: 200°C.[14]
-
Data Acquisition Mode:
-
Full Scan (MS1): To determine the m/z of the intact peptide and its charge states.
-
Tandem MS (MS/MS): Data-dependent acquisition (DDA) to fragment the most intense precursor ions for structural elucidation. Set collision energy (e.g., 35-40 eV) to induce fragmentation.
-
Visualizations
The following diagrams illustrate the experimental workflow and the mechanisms of action of this compound.
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Dual mechanisms of action of this compound in bacteria.[6][14]
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Antibacterial Peptide this compound (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wanglab-test.lassp.cornell.edu [wanglab-test.lassp.cornell.edu]
- 5. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Analysis of this compound: Distinct Parts of the Threaded Lasso Molecule Are Responsible for Interaction with Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 11. Synthesis of a Peptide Derivative of MicrocinJ25 and Evaluation of Antibacterial and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Mass Spectrometric Identification of Antimicrobial Peptides from Medicinal Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Mouse Model of ETEC Infection to Evaluate the Efficacy of Microcin J25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterotoxigenic Escherichia coli (ETEC) is a leading cause of diarrheal disease in developing countries, particularly affecting children and travelers.[1][2] The pathogenesis of ETEC infection is primarily mediated by two key virulence factors: colonization factors (CFs) that facilitate adherence to the small intestine's epithelial cells, and the subsequent production of heat-labile (LT) and/or heat-stable (ST) enterotoxins.[1][3][4] These toxins disrupt normal intestinal fluid homeostasis, leading to secretory diarrhea.[3] With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Microcin J25 (MccJ25), a lasso peptide bacteriocin, has emerged as a promising candidate due to its potent activity against ETEC.[5][6] MccJ25 exhibits a dual mechanism of action in E. coli, inhibiting RNA polymerase and inducing the production of reactive oxygen species, which damages the bacterial respiratory chain.[7][8][9][10] This document provides detailed protocols for establishing a murine model of ETEC infection and for evaluating the therapeutic efficacy of MccJ25.
Materials and Methods
Bacterial Strains and Culture Conditions
-
ETEC Strain: A well-characterized human ETEC strain (e.g., H10407) should be used.
-
Culture Medium: Luria-Bertani (LB) broth or agar (B569324).
-
Growth Conditions: Cultures should be grown aerobically at 37°C with shaking (for broth cultures).
This compound Preparation
-
MccJ25 can be purified from a producing bacterial strain or synthesized.
-
The concentration and purity of the MccJ25 stock solution should be determined prior to use.
-
The solution should be sterile-filtered and stored at -20°C or as recommended.
Animal Model
-
Mouse Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old.[5]
-
Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Experimental Design
A typical experimental design would include the following groups:
-
Group 1: Control: Mice receiving a sham treatment (e.g., sterile PBS).
-
Group 2: ETEC Infection: Mice infected with ETEC and receiving a vehicle control.
-
Group 3: MccJ25 + ETEC: Mice infected with ETEC and treated with MccJ25.
-
Group 4: MccJ25 Only: Mice receiving only MccJ25 to assess any potential toxicity.
Experimental Protocols
Protocol 1: ETEC Inoculum Preparation
-
Streak the ETEC strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of LB broth and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6).
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 1 x 10^9 CFU/mL). The concentration should be confirmed by serial dilution and plate counting.
Protocol 2: Mouse Model of ETEC Infection
-
Antibiotic Pretreatment: To disrupt the native gut microbiota and facilitate ETEC colonization, provide mice with sterile drinking water containing streptomycin (B1217042) (5 g/L) for 24-48 hours prior to infection.[11][12]
-
Fasting: Withhold food (but not water) for 4-6 hours before oral gavage to ensure efficient delivery of the inoculum to the small intestine.
-
Infection: Orally gavage each mouse with 100 µL of the prepared ETEC inoculum (e.g., 1 x 10^8 CFU).[13]
-
MccJ25 Administration: At a predetermined time point post-infection (e.g., 2 hours), administer MccJ25 or the vehicle control to the respective groups via oral gavage. The dosage of MccJ25 should be based on previous in vitro and pilot in vivo studies.
-
Monitoring: Monitor the mice daily for clinical signs of illness, including body weight loss, diarrhea, and changes in rectal temperature.[5] Diarrhea can be scored based on fecal consistency.
-
Euthanasia and Sample Collection: At the end of the experiment (e.g., 3-5 days post-infection), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
Protocol 3: Assessment of Bacterial Load in Intestinal Tissues
-
Aseptically collect sections of the small intestine (jejunum, ileum) and colon.
-
Weigh each tissue section.
-
Homogenize the tissue in a known volume of sterile PBS using a tissue homogenizer.
-
Perform serial dilutions of the tissue homogenates in sterile PBS.
-
Plate the dilutions onto selective agar plates (e.g., MacConkey agar) to enumerate ETEC colonies.
-
Incubate the plates overnight at 37°C and count the colonies the following day.
-
Calculate the bacterial load as colony-forming units (CFU) per gram of tissue.
Protocol 4: Histopathological Analysis of Intestinal Inflammation
-
Fix intestinal tissue sections in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues, embed them in paraffin, and cut 5 µm sections.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the stained sections under a light microscope for signs of inflammation, such as inflammatory cell infiltration, epithelial changes, and changes in mucosal architecture.[14][15][16]
-
Score the histopathological changes using a standardized scoring system.[14][17][18]
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Clinical Assessment of ETEC-Infected Mice
| Group | Body Weight Change (%) | Diarrhea Score (mean ± SEM) | Rectal Temperature (°C) | Survival Rate (%) |
| Control | ||||
| ETEC Infection | ||||
| MccJ25 + ETEC | ||||
| MccJ25 Only |
Table 2: Bacterial Load in Intestinal Tissues
| Group | Jejunum (log10 CFU/g) | Ileum (log10 CFU/g) | Colon (log10 CFU/g) |
| Control | |||
| ETEC Infection | |||
| MccJ25 + ETEC |
Table 3: Histopathological Scores of Intestinal Inflammation
| Group | Inflammatory Infiltrate | Epithelial Changes | Mucosal Architecture | Total Score |
| Control | ||||
| ETEC Infection | ||||
| MccJ25 + ETEC |
Mandatory Visualizations
Caption: ETEC Pathogenesis Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow.
References
- 1. Enterotoxigenic Escherichia coli: intestinal pathogenesis mechanisms and colonization resistance by gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterotoxigenic Escherichia coli: intestinal pathogenesis mechanisms and colonization resistance by gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biotechrep.ir [biotechrep.ir]
- 5. Lasso Peptide this compound Effectively Enhances Gut Barrier Function and Modulates Inflammatory Response in an Enterotoxigenic Escherichia coli-Challenged Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound Has Dual and Independent Mechanisms of Action in<i>Escherichia coli</i>: RNA Polymerase Inhibition and Inc… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Bacteriocin this compound’s antibacterial infection effects and novel non-microbial regulatory mechanisms: differential regulation of dopaminergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tracking Bioluminescent ETEC during In vivo BALB/c Mouse Colonization [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
Assessing the Impact of Microcin J25 on Gut Microbiota Composition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of Microcin (B1172335) J25 (MccJ25), a potent antimicrobial peptide, on the composition and function of the gut microbiota. MccJ25, a 21-amino acid peptide produced by Escherichia coli, exhibits a narrow spectrum of activity, primarily targeting pathogenic Gram-negative bacteria such as E. coli and Salmonella.[1][2] Its unique lasso-like structure confers remarkable stability against high temperatures, extreme pH, and proteolytic enzymes, making it a promising candidate for therapeutic development.[2]
Introduction to Microcin J25 and its Effects on Gut Microbiota
This compound has demonstrated significant potential in modulating the gut microbial ecosystem. Studies in animal models have shown that dietary supplementation with MccJ25 can lead to improved growth performance, enhanced intestinal barrier function, and beneficial shifts in the fecal microbiota.[3] Notably, MccJ25 has been observed to decrease the abundance of pathogenic E. coli while promoting the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium.[3] Furthermore, MccJ25 treatment has been associated with an increase in the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate (B1204436), which are crucial for gut health.[3]
The primary mechanism of action of MccJ25 involves the inhibition of bacterial RNA polymerase, thereby halting transcription.[4][5][6] It gains entry into target cells by utilizing the outer membrane receptor FhuA and the inner membrane protein SbmA.[4][5] Additionally, MccJ25 can induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to its bactericidal activity.[4][5]
Quantitative Data on Microbiota Modulation
The following tables summarize the quantitative effects of this compound on gut microbiota composition and short-chain fatty acid production as reported in a study on weaned pigs.[3]
Table 1: Effect of Dietary this compound Supplementation on Fecal Microbiota in Weaned Pigs (Day 28)
| Treatment Group | Total Bacteria (log10 copies/g) | Lactobacillus (log10 copies/g) | Bifidobacterium (log10 copies/g) | E. coli (log10 copies/g) |
| Control | 10.12 | 8.56 | 8.15 | 8.23 |
| Antibiotic | 10.25 | 9.02 | 8.54 | 7.85 |
| 0.5 mg/kg MccJ25 | 10.18 | 8.78 | 8.32 | 8.01 |
| 1.0 mg/kg MccJ25 | 10.21 | 8.95 | 8.48 | 7.92 |
| 2.0 mg/kg MccJ25 | 10.28 | 9.11 | 8.63 | 7.78 |
Data adapted from a study on weaned pigs.[3] The antibiotic group received 20 mg/kg colistin (B93849) sulfate.
Table 2: Effect of Dietary this compound Supplementation on Fecal Short-Chain Fatty Acid Concentrations in Weaned Pigs (Day 28)
| Treatment Group | Acetate (μg/mL) | Propionate (μg/mL) | Butyrate (μg/mL) | Total SCFAs (μg/mL) |
| Control | 2850.3 | 1245.7 | 650.1 | 4746.1 |
| Antibiotic | 3450.6 | 1580.2 | 890.4 | 5921.2 |
| 0.5 mg/kg MccJ25 | 3100.5 | 1390.8 | 780.3 | 5271.6 |
| 1.0 mg/kg MccJ25 | 3380.1 | 1550.6 | 870.9 | 5801.6 |
| 2.0 mg/kg MccJ25 | 3510.8 | 1620.4 | 910.2 | 6041.4 |
Data adapted from a study on weaned pigs.[3] The antibiotic group received 20 mg/kg colistin sulfate.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the impact of this compound on gut microbiota.
In Vivo Animal Study Protocol
This protocol outlines a typical in vivo study to evaluate the effects of dietary MccJ25 supplementation.
Caption: Experimental workflow for an in vivo animal study.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats, pigs) relevant to the research question.
-
Acclimatization: House the animals in a controlled environment and provide a standard basal diet for a one-week acclimatization period.
-
Treatment Groups: Randomly assign animals to different treatment groups:
-
Diet Administration: Provide the respective diets to the animals for a predetermined duration (e.g., 28 days).[3]
-
Sample Collection:
-
Collect fresh fecal samples from each animal at the beginning and end of the treatment period. Immediately freeze samples at -80°C for microbiota and SCFA analysis.[3]
-
At the end of the study, euthanize the animals and collect intestinal tissue (e.g., jejunum, ileum, colon) and blood samples.
-
-
Data Analysis: Perform the analyses as described in the subsequent protocols.
16S rRNA Gene Sequencing for Microbiota Composition Analysis
This protocol details the steps for analyzing the gut microbial community structure.
Caption: Workflow for 16S rRNA gene sequencing analysis.
Methodology:
-
Fecal DNA Extraction:
-
Extract total genomic DNA from fecal samples using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions.[3]
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
PCR Amplification:
-
Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V3-V4) using universal primers.
-
Perform PCR in triplicate for each sample to minimize amplification bias.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products and pool them in equimolar concentrations.
-
Prepare the sequencing library using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit).
-
Perform paired-end sequencing on a high-throughput platform such as the Illumina MiSeq.[1]
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads using a pipeline such as QIIME 2 or mothur.
-
Perform quality filtering, denoising (to generate Amplicon Sequence Variants - ASVs), and chimera removal.
-
Assign taxonomy to the ASVs using a reference database (e.g., Greengenes, SILVA).
-
Calculate alpha diversity indices (e.g., Shannon, Simpson) to assess within-sample diversity and beta diversity (e.g., Bray-Curtis, UniFrac) to compare community composition between groups.
-
Use statistical tests (e.g., ANOSIM, PERMANOVA) to determine significant differences in microbial communities between treatment groups.
-
Short-Chain Fatty Acid (SCFA) Analysis
This protocol describes the quantification of major SCFAs in fecal samples.
Methodology:
-
Sample Preparation:
-
SCFA Quantification:
-
Analyze the concentrations of acetate, propionate, and butyrate in the filtered supernatant using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable column and detector.[3]
-
Prepare a standard curve with known concentrations of each SCFA for accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of each SCFA in µg/mL or µmol/g of feces.
-
Use statistical tests (e.g., ANOVA, t-test) to compare SCFA levels between treatment groups.
-
Signaling Pathways
This compound Mechanism of Action in Target Bacteria
This diagram illustrates the dual mechanisms by which MccJ25 exerts its antimicrobial effect on susceptible Gram-negative bacteria.
Caption: Dual mechanism of action of this compound.
This compound is actively transported across the outer and inner membranes of target bacteria via the FhuA receptor and SbmA transporter, respectively.[4][5] Once inside the cytoplasm, it inhibits transcription by binding to RNA polymerase.[4][5][6] Additionally, MccJ25 can stimulate the production of reactive oxygen species, leading to cellular damage and death.[4][5]
MccJ25 and Host Inflammatory Response
This diagram illustrates how MccJ25 can modulate the host's inflammatory response, often triggered by pathogenic bacteria.
Caption: MccJ25 modulation of host inflammatory pathways.
Pathogenic bacteria can release components like lipopolysaccharide (LPS), which activate host immune responses through Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK signaling pathways.[7][8] This, in turn, induces the production of pro-inflammatory cytokines.[7] MccJ25 can mitigate this inflammatory cascade by directly inhibiting the growth of pathogenic bacteria and has been shown to downregulate the NF-κB and MAPK pathways.[7][8]
Conclusion
The application of this compound presents a promising strategy for beneficially modulating the gut microbiota. Its targeted antimicrobial activity against key pathogens, coupled with its stability and positive effects on gut health markers, underscores its potential as a therapeutic agent. The protocols and data presented here provide a framework for researchers and drug development professionals to systematically evaluate the impact of MccJ25 and similar antimicrobial peptides on the complex gut microbial ecosystem. Further research, including well-designed in vivo studies and detailed mechanistic investigations, will be crucial in fully elucidating the therapeutic utility of this compound.
References
- 1. Frontiers | Impact of this compound on the porcine microbiome in a continuous culture model [frontiersin.org]
- 2. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 3. Dietary supplemented antimicrobial peptide this compound improves the growth performance, apparent total tract digestibility, fecal microbiota, and intestinal barrier function of weaned pigs, - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lasso Peptide this compound Effectively Enhances Gut Barrier Function and Modulates Inflammatory Response in an Enterotoxigenic Escherichia coli-Challenged Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Microcin J25
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcin J25 (MccJ25) is a ribosomally synthesized antimicrobial peptide produced by some strains of Escherichia coli.[1][2] Composed of 21 amino acids, MccJ25 has a unique lasso structure that confers high stability.[1][2] Beyond its well-documented antibacterial activity, emerging evidence highlights the potent anti-inflammatory properties of MccJ25, positioning it as a promising candidate for the development of novel anti-inflammatory and antimicrobial agents.[1][2][3] Studies have shown that MccJ25 can mitigate inflammatory responses in various in vitro and in vivo models by modulating key signaling pathways.[1][2][3]
These application notes provide detailed protocols for evaluating the anti-inflammatory effects of this compound, catering to researchers in academia and the pharmaceutical industry. The methodologies described herein cover both cellular (in vitro) and whole-organism (in vivo) models, offering a comprehensive framework for preclinical assessment.
In Vitro Evaluation of Anti-inflammatory Properties
Assessment of Nitric Oxide (NO) Production in Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (such as the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of MccJ25 can be assessed by its ability to inhibit LPS-induced NO production. NO concentration in the cell culture supernatant is measured using the Griess reagent.[4]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of MccJ25 for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a control group with cells treated with vehicle only and an LPS-only group.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.[5]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.[5]
-
Measure the absorbance at 540 nm using a microplate reader.[5]
-
Calculate the nitrite (B80452) concentration based on a standard curve generated with sodium nitrite.[5]
-
Data Presentation:
| Treatment Group | MccJ25 Conc. (µM) | LPS (1 µg/mL) | Nitric Oxide (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control | 0 | - | ||
| LPS Only | 0 | + | 0% | |
| MccJ25 + LPS | X | + | ||
| MccJ25 + LPS | Y | + | ||
| MccJ25 + LPS | Z | + |
Quantification of Pro-inflammatory Cytokines
Principle: MccJ25 has been shown to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[6] The levels of these cytokines in cell culture supernatants or animal serum can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Sample Collection: Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells (as described in the NO assay protocol) or serum from in vivo experiments.
-
ELISA:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
Data Presentation:
| Treatment Group | MccJ25 Conc. (µM) / Dose (mg/kg) | LPS | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Control | 0 | - | |||
| LPS Only | 0 | + | |||
| MccJ25 + LPS | X | + | |||
| MccJ25 + LPS | Y | + | |||
| MccJ25 + LPS | Z | + |
Gene Expression Analysis of Inflammatory Mediators by qPCR
Principle: The anti-inflammatory effects of MccJ25 can also be evaluated by measuring the mRNA expression levels of genes encoding pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, IL-6, and IL-1β.[7] Quantitative Real-Time PCR (qPCR) is a sensitive method for this analysis.
Experimental Protocol:
-
Cell Treatment and RNA Extraction: Treat RAW 264.7 cells with MccJ25 and/or LPS as described previously. After the desired incubation period (e.g., 6-24 hours), lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).[8]
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[8][9]
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[10]
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[9][11]
-
Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.[9]
-
Data Presentation:
| Treatment Group | MccJ25 Conc. (µM) | LPS | Relative iNOS mRNA Expression (Fold Change) | Relative COX-2 mRNA Expression (Fold Change) | Relative TNF-α mRNA Expression (Fold Change) |
| Control | 0 | - | 1.0 | 1.0 | 1.0 |
| LPS Only | 0 | + | |||
| MccJ25 + LPS | X | + | |||
| MccJ25 + LPS | Y | + | |||
| MccJ25 + LPS | Z | + |
Investigation of Inflammatory Signaling Pathways by Western Blot
Principle: MccJ25 is known to exert its anti-inflammatory effects by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] Western blotting can be used to assess the levels of key proteins and their phosphorylation status in these pathways.
Protocol:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with MccJ25 and/or LPS. For analysis of IκBα phosphorylation and degradation, a shorter LPS stimulation time (e.g., 30 minutes) is recommended.[12] For p65 expression, a longer stimulation (e.g., 2-4 hours) may be used.[12] Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[14]
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.[13]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65. Use an antibody against a loading control like β-actin or GAPDH.[13][14]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]
-
Quantify the band intensities using densitometry software.
-
Protocol:
-
Cell Treatment and Lysis: Similar to the NF-κB protocol, treat cells with MccJ25 and LPS.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedures as for the NF-κB pathway.
-
Immunoblotting:
-
Probe the membranes with primary antibodies against the total and phosphorylated forms of key MAPK proteins such as p38, ERK1/2, and JNK.[13]
-
Follow the subsequent steps of washing, secondary antibody incubation, detection, and quantification as described for the NF-κB pathway.
-
Data Presentation (for both pathways):
| Treatment Group | MccJ25 Conc. (µM) | LPS | p-IκBα / Total IκBα Ratio | p-p65 / Total p65 Ratio | p-p38 / Total p38 Ratio | p-ERK / Total ERK Ratio | p-JNK / Total JNK Ratio |
| Control | 0 | - | |||||
| LPS Only | 0 | + | |||||
| MccJ25 + LPS | X | + | |||||
| MccJ25 + LPS | Y | + | |||||
| MccJ25 + LPS | Z | + |
Visualizations:
In Vitro Experimental Workflow
MccJ25 Inflammatory Signaling Pathway
In Vivo Evaluation of Anti-inflammatory Properties
Carrageenan-Induced Paw Edema Model
Principle: This is a widely used model of acute inflammation.[15] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by paw edema.[16][17] The anti-inflammatory effect of MccJ25 is evaluated by its ability to reduce the swelling of the paw.
Experimental Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide the animals into groups: a negative control (vehicle), a carrageenan control, MccJ25 treatment groups (various doses), and a positive control (e.g., indomethacin).[18]
-
Treatment: Administer MccJ25 or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[15][16]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[15][16]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.[18]
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Negative Control | - | ||
| Carrageenan Control | - | 0% | |
| MccJ25 | X | ||
| MccJ25 | Y | ||
| Indomethacin | 10 |
LPS-Induced Systemic Inflammation Model
Principle: Intraperitoneal injection of LPS in mice induces a systemic inflammatory response, mimicking sepsis, characterized by the release of pro-inflammatory cytokines into the bloodstream.[19][20] This model is useful for evaluating the systemic anti-inflammatory effects of MccJ25.
Experimental Protocol:
-
Animals: Use male C57BL/6 or BALB/c mice.
-
Grouping: Similar to the paw edema model, divide the animals into control and treatment groups.
-
Treatment: Administer MccJ25 or vehicle (i.p. or p.o.) prior to or after the LPS challenge.
-
LPS Challenge: Inject a single dose of LPS (e.g., 5-10 mg/kg, i.p.) to induce systemic inflammation.[19]
-
Sample Collection: At a specific time point after LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture for serum preparation. Tissues such as the lung and liver can also be collected for histological analysis.
-
Analysis:
-
Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.
-
Perform histological examination of tissues to assess inflammatory cell infiltration and tissue damage.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) (Mean ± SD) | Serum IL-6 (pg/mL) (Mean ± SD) | Lung Histological Score (Mean ± SD) |
| Control | - | |||
| LPS Only | - | |||
| MccJ25 + LPS | X | |||
| MccJ25 + LPS | Y | |||
| Dexamethasone + LPS | 1 |
Visualizations:
In Vivo Experimental Workflow
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate the mechanisms of action and assess the therapeutic potential of this promising peptide. The provided data presentation tables and workflow diagrams are intended to facilitate experimental design and data interpretation.
References
- 1. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 3. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasin… [ouci.dntb.gov.ua]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lasso Peptide this compound Effectively Enhances Gut Barrier Function and Modulates Inflammatory Response in an Enterotoxigenic Escherichia coli-Challenged Mouse Model [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of inflammation gene expression using qPCR [bio-protocol.org]
- 9. dovepress.com [dovepress.com]
- 10. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
- 11. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Studying the Interaction of Microcin J25 with RNA Polymerase
Audience: Researchers, scientists, and drug development professionals.
Introduction: Microcin (B1172335) J25 (MccJ25) is a 21-amino acid lasso peptide antibiotic that inhibits bacterial transcription by targeting RNA polymerase (RNAP).[1][2] Its unique mechanism of action, which involves binding within and obstructing the secondary channel of RNAP, makes it a compelling subject for both basic research and as a lead compound for novel antibiotic development.[3] These application notes provide an overview of the techniques and detailed protocols to investigate the MccJ25-RNAP interaction.
MccJ25 acts by sterically blocking the path for incoming nucleoside triphosphates (NTPs) to the active site of the enzyme.[3][4] This inhibitory action has been characterized as partial competitive with respect to NTP concentration.[3][5] Genetic and structural studies have pinpointed the binding site to the secondary channel of RNAP, with mutations in the β' subunit conferring resistance to the antibiotic.[6][7][8]
I. Biochemical Assays to Characterize MccJ25 Inhibition of RNAP
A fundamental step in studying the MccJ25-RNAP interaction is to characterize its inhibitory effect on transcription. This is typically achieved through in vitro transcription assays.
A. In Vitro Transcription Inhibition Assay (Abortive and Full-Length)
This assay determines the inhibitory effect of MccJ25 on both the initial stages of transcription (abortive synthesis) and the production of full-length RNA transcripts.
Experimental Workflow:
Caption: Workflow for the in vitro transcription inhibition assay.
Protocol:
-
Reaction Mixture:
-
E. coli RNAP holoenzyme (50 nM)
-
DNA template containing a strong promoter (e.g., T7 A1 or lacUV5) (10 nM)[4]
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA)
-
MccJ25 at desired concentrations (e.g., 0, 1, 10, 100 µM)[3]
-
CpA primer (for abortive initiation) (100 µM)[4]
-
NTPs:
-
-
Procedure:
-
Pre-incubate RNAP holoenzyme with the DNA template in transcription buffer for 10-15 minutes at 37°C to allow the formation of the open promoter complex.[3]
-
Add MccJ25 to the reaction mixtures and incubate for a further 5-10 minutes at 37°C.
-
Initiate the transcription reaction by adding the NTP mix (and primer if applicable).
-
Incubate for 10-15 minutes at 37°C.[4]
-
Stop the reaction by adding an equal volume of stop buffer (e.g., 8 M urea, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denature the samples by heating at 95°C for 3-5 minutes.
-
Separate the RNA products on a high-resolution denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea).
-
Visualize the results by autoradiography and quantify the band intensities using a phosphorimager.[7]
-
Data Presentation:
| MccJ25 (µM) | Abortive Product Formation (% Inhibition) | Full-Length Product Formation (% Inhibition) |
| 1 | Data | Data |
| 10 | Data | Data |
| 100 | 86%[3] | 94%[3] |
| NTP Concentration (µM) | % Inhibition by MccJ25 (10 µM) |
| 12.5 | Data |
| 25 | Data |
| 50 | Data |
| 100 | Data (Inhibition decreases)[3] |
B. Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to determine if MccJ25 affects the initial binding of RNAP to the promoter DNA to form the open complex.
Experimental Workflow:
Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).
Protocol:
-
Probe Preparation:
-
A short DNA fragment containing the promoter of interest (e.g., lacUV5) is labeled, for instance, with a fluorescent dye like Cy3.
-
-
Binding Reaction:
-
Labeled DNA probe (e.g., 1 nM)
-
RNAP holoenzyme (e.g., 20 nM)
-
MccJ25 at various concentrations (e.g., 1, 10, 100 µM)[3]
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 5% glycerol)
-
-
Procedure:
-
Combine the labeled DNA probe, RNAP, and MccJ25 in the binding buffer.
-
Incubate at 37°C for 15-20 minutes to allow complex formation.
-
Load the samples onto a pre-run native polyacrylamide gel (e.g., 4-6%).
-
Run the gel at a low voltage in a cold room to prevent dissociation of the complexes.
-
Visualize the bands using a fluorescence scanner.
-
Expected Outcome: MccJ25 does not affect the formation of the RNAP-promoter open complex, so the intensity of the shifted band corresponding to this complex should not change in the presence of MccJ25.[3][5]
II. Genetic and Structural Approaches
A. Isolation and Characterization of MccJ25-Resistant Mutants
This genetic approach is powerful for identifying the binding site of MccJ25 on RNAP.
Logical Relationship:
Caption: Logic for identifying the MccJ25 binding site through mutagenesis.
Protocol Outline:
-
Mutagenesis: Perform random mutagenesis on the plasmid-borne rpoC gene using methods like error-prone PCR.
-
Selection: Transform a sensitive E. coli strain with the mutagenized plasmid library and select for colonies that can grow in the presence of a high concentration of MccJ25.
-
Sequencing: Isolate the plasmids from the resistant colonies and sequence the rpoC gene to identify the mutations.
-
Mapping: Map the identified mutations onto the known 3D structure of the bacterial RNAP. The clustering of mutations in a specific region strongly suggests it is the binding site for the inhibitor.
Key Findings from Mutagenesis Studies:
Mutations conferring resistance to MccJ25 predominantly cluster in the secondary channel of RNAP, providing strong evidence that this is the binding site.[3][6][7] A notable mutation is T931I in the β' subunit.[6][7][9]
B. Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique to obtain a high-resolution structure of the MccJ25-RNAP complex, providing direct visualization of the binding mode.
General Workflow:
Caption: General workflow for cryo-EM analysis of the MccJ25-RNAP complex.
Key Structural Insights: Cryo-EM studies have confirmed that MccJ25 binds deep within the secondary channel of RNAP.[10] The lasso structure of MccJ25, with its tail threaded through a macrolactam ring, is crucial for its interaction and inhibitory function.[1][2] The peptide makes extensive contacts with residues of the β' and β subunits within the channel.[10]
III. Quantitative Analysis of Binding
To quantify the binding affinity and kinetics of the MccJ25-RNAP interaction, biophysical techniques can be employed.
Fluorescence-Detected Abortive Initiation Assay
This assay can be used to determine the inhibition constant (Ki) of MccJ25.
Protocol Outline:
-
Perform an abortive initiation assay as described in section I.A, but over a range of NTP concentrations at fixed concentrations of MccJ25.
-
Measure the initial velocity of the formation of the abortive product (e.g., CpApU).
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk) to determine the mode of inhibition and calculate the Ki.
Quantitative Data:
| Parameter | Value | Reference |
| Ki (Inhibition Constant) | 1.2 ± 0.3 µM | [3] |
| α (Partial Competitive Factor) | 8.7 ± 2 | [3] |
| Mode of Inhibition | Partial Competitive | [3][5] |
IV. Concluding Remarks
The study of the interaction between Microcin J25 and RNA polymerase provides a fascinating case study in antibiotic mechanism of action. The techniques outlined here, from classical biochemical assays to cutting-edge structural biology, offer a comprehensive toolkit for researchers to further explore this and other inhibitor-enzyme systems. The unique lasso structure of MccJ25 and its mode of plugging a critical enzyme channel highlight a promising avenue for the development of novel antibacterial agents.[1][2][4]
References
- 1. Structure of this compound, a peptide inhibitor of bacterial RNA polymerase, is a lassoed tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Peptide this compound (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Structure-Activity Analysis of this compound: Distinct Parts of the Threaded Lasso Molecule Are Responsible for Interaction with Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Escherichia coli RNA Polymerase Is the Target of the Cyclopeptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming low yield of Microcin J25 maturation enzymes
Welcome to the Technical Support Center for Microcin (B1172335) J25 (MccJ25) Maturation Enzymes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help overcome the common challenge of low yields for the MccJ25 maturation enzymes, McjB and McjC.
Frequently Asked Questions (FAQs)
Q1: What are the roles of McjB and McjC in Microcin J25 maturation?
A1: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP)[1]. Its maturation from the precursor peptide, McjA, is catalyzed by two enzymes, McjB and McjC[2].
-
McjB: This enzyme is a protease responsible for recognizing and cleaving the N-terminal leader peptide from the McjA precursor[1][3]. It is characterized as an ATP-dependent cysteine protease[3].
-
McjC: This enzyme is a lasso cyclase or lactam synthetase[3]. After the leader peptide is cleaved by McjB, McjC catalyzes the formation of an isopeptide bond between the N-terminal glycine (B1666218) and the side-chain carboxylate of glutamate (B1630785) at position 8 (Glu8) of the core peptide. This creates the characteristic macrolactam ring of the lasso peptide[1][2].
Notably, McjB and McjC are functionally interdependent and likely form a complex to carry out the maturation process; they are only active in the presence of each other[1][3].
Q2: Why are the yields of recombinant McjB and McjC often low?
A2: Obtaining high yields of active McjB and McjC enzymes is a significant challenge for several reasons:
-
Protein Aggregation: The enzymes, especially when overexpressed in E. coli, have a tendency to be insoluble and form high-molecular-weight aggregates or end up in inclusion bodies[1].
-
Host Strain Toxicity: High-level expression of foreign proteins can be toxic to standard expression hosts like E. coli BL21(DE3), leading to poor cell growth and lower protein yields[4].
-
Codon Bias: The native gene sequences for mcjB and mcjC may contain codons that are rare in E. coli, which can slow down or stall translation, reducing the overall yield of full-length protein[4][5].
These difficulties have historically hindered the detailed molecular study of the MccJ25 maturation mechanism[4][5].
Q3: What are the primary strategies to improve the expression and yield of McjB and McjC?
A3: Several strategies have proven effective in overcoming low yields:
-
Codon Optimization: Synthesizing the genes with codons optimized for the expression host (e.g., E. coli) can significantly improve translation efficiency and protein yield, particularly for McjC[4].
-
Choice of Expression Strain: Using specialized E. coli strains such as C41(DE3) or C43(DE3) can enhance the yield of soluble protein. These strains are known for their increased tolerance to the overexpression of toxic or membrane proteins[4].
-
Use of Fusion Tags: Attaching a solubility-enhancing fusion tag, such as the Maltose Binding Protein (MBP), to the N-terminus of the enzymes (especially McjB) can improve their solubility and yield[1][4]. A His6-tag is also commonly used for purification via Immobilized Metal Affinity Chromatography (IMAC)[4].
-
Optimization of Expression Conditions: Lowering the induction temperature (e.g., 15-25°C) and reducing the concentration of the inducer (e.g., IPTG) can slow down protein synthesis, which often promotes proper folding and reduces aggregation[6].
Troubleshooting Guide
This guide addresses specific issues that may arise during the expression, purification, and functional assessment of McjB and McjC.
Issue 1: I see very low or no expression of my target enzyme (McjB or McjC) on an SDS-PAGE gel.
| Potential Cause | Recommended Solution |
| Codon Bias | The gene sequence may not be optimal for E. coli. Solution: Re-clone the gene using a codon-optimized synthetic version. This has been shown to be particularly effective for McjC[4]. |
| Protein Toxicity | High-level expression of the enzyme is toxic to the cells, leading to cell death before significant protein accumulation. Solution: Switch to an E. coli expression strain designed to handle toxic proteins, such as C41(DE3) or C43(DE3)[4]. Also, consider using a vector with a tightly regulated promoter to minimize basal expression before induction[6]. |
| Inefficient Induction | Suboptimal inducer concentration or induction time. Solution: Perform a small-scale expression screen, varying the IPTG concentration (e.g., 0.1 mM to 1.0 mM) and the post-induction incubation time and temperature. |
| Plasmid Instability | The expression plasmid may be unstable or lost from the cell population. Solution: Always grow cultures with the appropriate antibiotic selection. Confirm the integrity of the plasmid by restriction digest or sequencing. |
Issue 2: My expressed protein is mostly in the insoluble fraction (inclusion bodies).
| Potential Cause | Recommended Solution |
| High Expression Rate | Rapid protein synthesis outpaces the cell's folding machinery, leading to aggregation. Solution: Lower the expression temperature to 15-20°C after induction. Reduce the inducer (IPTG) concentration to slow down the rate of transcription/translation[6]. |
| Poor Protein Solubility | The protein itself has poor intrinsic solubility. Solution: Express the protein with a highly soluble fusion partner. An N-terminal His6-MBP tag has been successfully used to enhance the solubility of McjB[4]. |
| Incorrect Disulfide Bonds | The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds that may be required for proper folding. Solution: Use specialized E. coli strains (e.g., Origami™ or SHuffle®) that have a more oxidizing cytoplasm, facilitating disulfide bond formation[7]. |
| Lack of Chaperones | Insufficient levels of cellular chaperones to assist with folding. Solution: Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to aid in the proper folding of the target protein[7]. |
Issue 3: My purified McjB and McjC enzymes show low or no activity in the in vitro maturation assay.
| Potential Cause | Recommended Solution |
| Misfolded/Inactive Protein | Even if soluble, the protein may not be correctly folded. Solution: Review the expression and purification strategy. Lowering the expression temperature is a key step[6]. During purification, ensure buffers are at the optimal pH and ionic strength. Keep the protein on ice at all times. |
| Missing Cofactors | The in vitro reaction is missing essential components. Solution: The maturation reaction requires ATP and Mg²⁺[3]. Ensure these are added to the reaction buffer at appropriate concentrations (e.g., 1-5 mM). A reducing agent like TCEP may also be beneficial[5]. |
| Incorrect Stoichiometry | The ratio of McjA:McjB:McjC is not optimal. Solution: The reported successful ratio for in vitro maturation is 2:1:1 for McjA:His6-MBP-McjB:His6-McjC[5][8]. Titrate the enzyme concentrations to find the optimal ratio for your prep. |
| Enzyme Interdependence | The enzymes were assayed separately. Solution: McjB and McjC are functionally interdependent and must be present simultaneously to process McjA[1][3]. Ensure both enzymes are included in the reaction. |
Quantitative Data Summary
The selection of an appropriate E. coli expression host is critical for maximizing the yield of soluble McjB and McjC. The following table summarizes the relative protein yields observed in different strains from optimization experiments.
Table 1: Comparison of Recombinant McjB and McjC Yields in Different E. coli Strains
| Enzyme Construct | E. coli Strain | Codon Optimization | Relative Yield | Reference |
| His₆-MBP-McjB | BL21(DE3) | Not Specified | Moderate | [4] |
| His₆-MBP-McjB | C41(DE3) | Not Specified | High | [4] |
| His₆-MBP-McjB | C43(DE3) | Not Specified | Highest | [4] |
| His₆-McjC | Rosetta(DE3)pLysS | No | Very Low | [4] |
| His₆-McjC | Rosetta(DE3)pLysS | Yes | Low | [4] |
| His₆-McjC | BL21(DE3) | Yes | Moderate | [4] |
| His₆-McjC | C41(DE3) | Yes | High | [4] |
| His₆-McjC | C43(DE3) | Yes | Highest | [4] |
Data interpreted from SDS-PAGE analysis presented in cited literature. "Relative Yield" is a qualitative summary.
Key Experimental Protocols
Protocol 1: Optimized Expression of His₆-MBP-McjB and His₆-McjC
This protocol is adapted from successful expression optimization studies[4][5].
-
Transformation: Transform the expression plasmid (containing codon-optimized his₆-mcjC or his₆-mbp-mcjB) into chemically competent E. coli C43(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with 10 mL of the overnight starter culture.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.
-
Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at 18°C for 16–20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged McjB and McjC via Ni-NTA Affinity Chromatography
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol). Add lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonication: Sonicate the lysate on ice to shear genomic DNA and complete cell lysis. Use short bursts (e.g., 10 seconds on, 30 seconds off) until the lysate is no longer viscous.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein. Collect the supernatant (soluble fraction).
-
Binding: Add the clarified supernatant to a column containing 2 mL of Ni-NTA resin pre-equilibrated with Lysis Buffer. Allow the lysate to bind to the resin by gravity flow or slow pumping for 1 hour at 4°C.
-
Washing: Wash the resin with 50 mL of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP, 10% glycerol) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with 10 mL of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol). Collect 1 mL fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the purest fractions.
-
Buffer Exchange: If necessary, perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP, 10% glycerol) using dialysis or a desalting column. Store the purified protein at -80°C.
Protocol 3: In Vitro MccJ25 Maturation Assay
This assay is used to confirm the activity of the purified McjB and McjC enzymes[5][8].
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
Reaction Buffer (50 mM Tris-HCl, pH 8.0)
-
MgCl₂ (to a final concentration of 5 mM)
-
ATP (to a final concentration of 2 mM)
-
TCEP (to a final concentration of 1 mM)
-
Purified precursor peptide McjA (e.g., to 20 µM)
-
Purified His₆-MBP-McjB (e.g., to 10 µM)
-
Purified His₆-McjC (e.g., to 10 µM)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.
-
Quenching: Stop the reaction by adding an equal volume of methanol (B129727) or by heating at 95°C for 5 minutes.
-
Analysis: Centrifuge the quenched reaction to pellet precipitated protein. Analyze the supernatant for the presence of mature MccJ25 using LC-MS. The expected mass of mature MccJ25 is approximately 2106 Da.
Visualizations
Caption: The enzymatic pathway for the maturation of MccJ25 from its precursor, McjA.
References
- 1. Structure Prediction and Protein Engineering Yield New Insights into this compound Precursor Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dissecting the maturation steps of the lasso peptide this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. mdpi.com [mdpi.com]
- 8. Merging Flow Synthesis and Enzymatic Maturation to Expand the Chemical Space of Lasso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: McjB-McjC Interdependent Activity In Vitro
Welcome to the technical support center for troubleshooting the in vitro interdependent activity of McjB and McjC in the biosynthesis of Microcin (B1172335) J25 (MccJ25). This resource is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the respective functions of McjB and McjC in MccJ25 biosynthesis?
A1: McjB and McjC are two essential enzymes that catalyze the maturation of the precursor peptide, McjA, into the lasso peptide MccJ25.[1][2] McjB is an ATP-dependent cysteine protease responsible for recognizing and cleaving the N-terminal leader peptide from the McjA precursor.[1][3][4] McjC is a lactam synthetase that catalyzes the formation of an isopeptide bond between the N-terminal amine of the core peptide and the side-chain carboxylate of a glutamate (B1630785) residue (Glu8), forming the characteristic macrolactam ring.[4][5]
Q2: Why is the activity of McjB and McjC considered "interdependent"?
A2: In vitro assays have demonstrated that McjB and McjC are only active in the presence of each other.[4][5] This functional interdependence suggests they form a structural complex to process the McjA precursor in a concerted or nearly concerted fashion.[1][3][5] Neither enzyme can perform its function in isolation, which presents unique challenges for in vitro reconstitution.[5]
Q3: What are the essential components required for a successful in vitro MccJ25 maturation reaction?
A3: A typical in vitro reaction requires the precursor peptide (McjA), both maturation enzymes (McjB and McjC), ATP, and magnesium ions (Mg²⁺).[3] A reducing agent like TCEP may also be included.[6] The reaction is typically performed at a controlled pH, such as 8.0.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Category 1: No or Low Yield of MccJ25 Product
Q: I've assembled the in vitro reaction, but I'm detecting little to no MccJ25 via HPLC-MS or MALDI-TOF MS. What are the common causes?
A: This is a frequent issue stemming from several potential problems. Systematically check the following:
-
Enzyme Integrity and Activity:
-
Degradation/Misfolding: McjB and McjC can be difficult to handle experimentally.[5] Ensure proteins were purified under conditions that maintain their stability and stored correctly (e.g., -80°C with glycerol). Run an SDS-PAGE to confirm the integrity and purity of your enzyme preparations.
-
Inactivity of One or Both Enzymes: The functional interdependence means that if one enzyme is inactive, the entire process fails.[7] Consider expressing and purifying fresh batches of both enzymes.
-
Improper Fusion Tag Cleavage: If using fusion tags (e.g., MBP, His₆), they may sterically hinder the formation of the McjA/McjB/McjC ternary complex.[5] While N-terminal tags are known to be functional, their positioning or the specific protein conformation might be problematic.[4]
-
-
Reaction Components and Conditions:
-
Missing Components: Confirm that McjA, McjB, McjC, ATP, and Mg²⁺ were all added to the reaction mixture. McjB's protease activity is ATP-dependent.[1][4]
-
Incorrect Component Ratios: The stoichiometry of the components is crucial. A common starting point is a 2:1:1 molar ratio of McjA:McjB:McjC.[6][8]
-
Suboptimal Buffer Conditions: Check the pH, salt concentration, and temperature of your reaction buffer. The reaction is typically performed at pH 8.0.[6]
-
-
Precursor Peptide (McjA) Issues:
-
Degradation: The unstructured McjA precursor is highly susceptible to degradation by proteases.[5] Ensure your purified enzyme preparations are free of contaminating proteases.
-
Mutations: If using a mutated McjA, the mutation itself could be the cause. Mutations at highly conserved residues, such as Thr(-2) in the leader peptide, can severely reduce or abolish MccJ25 production.[4][5]
-
Category 2: Protein Expression and Purification
Q: My recombinant McjB and/or McjC are expressing poorly or are found in inclusion bodies. How can I improve the yield of soluble protein?
A: Low yield and poor solubility are well-documented challenges for these enzymes.[5][6][9]
-
Optimize Expression Host and Conditions:
-
Host Strain: Standard expression strains like E. coli BL21(DE3) may not be optimal. Try strains designed to handle difficult or toxic proteins, such as C41(DE3) or C43(DE3), which have shown improved yields for both McjB and McjC.[6][10]
-
Codon Optimization: Optimizing the gene sequence for the expression host (E. coli) can significantly improve protein yields, particularly for McjC.[6][10]
-
Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 16-20°C) for a longer period (12-18 hours) can slow down protein synthesis, promote proper folding, and increase the proportion of soluble protein.
-
Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the lowest possible level that still gives reasonable expression.
-
-
Use Solubility-Enhancing Fusion Tags:
Q: I've purified McjC, but it appears to be forming high-molecular-weight aggregates. How can I address this?
A: McjC has a known tendency to form aggregates, even when fused to an MBP tag.[5]
-
Purification Buffer Additives:
-
Include additives like glycerol (B35011) (5-10%) or non-detergent sulfobetaines in your lysis and purification buffers to help stabilize the protein and prevent aggregation.
-
Maintain a low concentration of a reducing agent like DTT or TCEP throughout the purification process if disulfide bond-mediated aggregation is suspected.
-
-
Chromatography Technique:
-
Perform size-exclusion chromatography (gel filtration) as a final purification step. This will separate the properly folded monomeric/oligomeric protein from high-molecular-weight aggregates.
-
Data Summary
Table 1: Recommended Components and Conditions for In Vitro MccJ25 Maturation
| Component | Recommended Molar Ratio | Typical Concentration | Purpose | Reference |
| McjA | 2 | ~1.5 nmol scale | Precursor Peptide | [6][8] |
| McjB | 1 | ~0.75 nmol scale | Leader Peptidase | [6][8] |
| McjC | 1 | ~0.75 nmol scale | Lasso Cyclase | [6][8] |
| ATP | In excess | 1-2 mM | Energy source for McjB/McjC | [3] |
| MgCl₂ | In excess | 5-10 mM | Required cofactor | [3][6] |
| TCEP | Optional | 1 mM | Reducing Agent | [6] |
| Buffer | N/A | 50 mM Tris-HCl, pH 8.0 | Maintain pH | [6] |
| Temperature | N/A | 25-37 °C | Reaction Temperature | [3] |
Table 2: Example Effects of Key Mutations on MccJ25 Production
| Protein | Mutation | Relative Yield (%) | Rationale for Effect | Reference |
| McjA | T(-2)M | < 1% | The bulky methionine at the critical -2 position likely disrupts binding in the McjB pocket. | [4][5] |
| McjC | S440Y | 2.4% | The larger tyrosine residue creates steric hindrance in the McjC cavity where the McjA core peptide binds. | [5] |
| McjB | F67R | Low / Abolished | Disrupts a key cation-π interaction at the McjB-McjC interface, preventing formation of a proficient complex. | [4] |
| McjB | M108T | Rescue | When paired with McjA T(-2)M, this compensatory mutation restores the interaction and rescues MccJ25 production. | [4][5] |
Visualized Workflows and Pathways
Caption: The MccJ25 maturation pathway.
References
- 1. Dissecting the maturation steps of the lasso peptide microcin J25 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting the Maturation Steps of the Lasso Peptide this compound in vitro | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure Prediction and Protein Engineering Yield New Insights into this compound Precursor Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Merging Flow Synthesis and Enzymatic Maturation to Expand the Chemical Space of Lasso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Microcin J25 Gene Cluster Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing promoter strength for the expression of the Microcin (B1172335) J25 (MccJ25) gene cluster.
Frequently Asked Questions (FAQs)
Q1: What is the basic organization of the natural Microcin J25 (MccJ25) gene cluster?
A1: The MccJ25 gene cluster, naturally found on plasmids in some Escherichia coli strains, consists of four key genes: mcjA, mcjB, mcjC, and mcjD. mcjA encodes the 58-amino-acid precursor peptide, while mcjB and mcjC are responsible for the post-translational modifications that mature the precursor into the active lasso peptide.[1][2] The mcjD gene encodes an ABC transporter responsible for exporting the mature MccJ25 out of the cell, also conferring immunity.[2][3] In the native configuration, mcjA is transcribed from its own promoter, while mcjB, mcjC, and mcjD are co-transcribed as an operon from a separate promoter.[1]
Q2: My MccJ25 expression is very low when using the native promoter. Is this normal?
A2: Yes, this is a common observation. The natural expression of the MccJ25 gene cluster is tightly regulated and typically induced under specific conditions.[4] Expression of mcjA, the precursor peptide gene, is induced when cells enter the stationary phase of growth or when they are subjected to nutrient-poor conditions, such as limitations in carbon or phosphate.[5] Therefore, if you are culturing in rich media and harvesting during the exponential growth phase, you can expect low yields with the native promoter system.
Q3: How can I increase the expression of MccJ25?
A3: To significantly increase MccJ25 expression, it is recommended to replace the native promoter of mcjA with a strong, inducible promoter. This allows for high-level expression during the exponential growth phase. Commonly used and effective promoter systems include the IPTG-inducible T5 or T7 promoters.[1][6][7] By placing the mcjA gene under the control of such a promoter, you can uncouple MccJ25 production from the natural growth-phase-dependent regulation.[4] Additionally, ensuring the entire gene cluster (mcjABCD) is present and correctly oriented in your expression vector is crucial for producing and exporting the mature, active peptide.[1][6]
Q4: I've cloned the MccJ25 gene cluster into an expression vector, but I'm not getting any antimicrobial activity. What could be the issue?
A4: There are several potential reasons for a lack of antimicrobial activity. Here are some troubleshooting steps:
-
Incorrect Gene Cluster Assembly: Verify the integrity and orientation of all four genes (mcjABCD) in your construct through sequencing and restriction mapping. All four genes are required for the production and export of active MccJ25.[1][3]
-
Promoter Issues: If you are using an inducible promoter, ensure that you are adding the inducer (e.g., IPTG for T5/T7 promoters) at the correct concentration and at the optimal cell density (usually during mid-log phase).[7]
-
Inefficient Post-Translational Modification: The mcjB and mcjC genes are essential for processing the McjA precursor.[1][2] If these genes are not expressed correctly, the precursor will not be matured into its active form. You can verify their transcription using RT-PCR.
-
Export Problems: The mcjD gene product is required for exporting MccJ25. Without it, the peptide may accumulate intracellularly and could be inactive or toxic to the host cell.[3]
-
Host Strain Incompatibility: While commonly expressed in E. coli, the choice of strain can impact expression. Strains like E. coli BL21(DE3) are often used for T7 promoter-based expression.[8] It has also been shown that heterologous expression in Bacillus subtilis is possible and can lead to high yields.[9][10]
-
Degradation of MccJ25: Although MccJ25 is remarkably stable, proteolytic degradation by host cell proteases could be a factor. Using protease-deficient strains can sometimes mitigate this.[7]
Q5: How can I quantify the amount of MccJ25 produced?
A5: There are two primary methods for quantifying MccJ25:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a direct and accurate method for quantifying MccJ25. You can generate a standard curve using purified MccJ25 of known concentrations and measure the absorbance at 230 nm or 280 nm.[11]
-
Antimicrobial Activity Assays: These are indirect methods that quantify the biological activity of the produced MccJ25.
-
Agar (B569324) Well Diffusion Assay: A simple qualitative or semi-quantitative method where a cell-free supernatant of your culture is placed in a well on an agar plate seeded with a sensitive indicator strain (e.g., Salmonella enterica). The size of the inhibition zone correlates with the amount of MccJ25.[11]
-
Minimum Inhibitory Concentration (MIC) Assay: A quantitative method where serial dilutions of your sample are incubated with a sensitive indicator strain in liquid culture. The MIC is the lowest concentration that inhibits visible growth.[12] Activity can be expressed in arbitrary units (AU/mL).[11]
-
Troubleshooting Guides
Problem 1: Low or No MccJ25 Yield After Induction
| Possible Cause | Troubleshooting Step |
| Inefficient Promoter Induction | Verify the concentration of the inducer (e.g., IPTG) and the cell density at the time of induction. Perform a time-course experiment to determine the optimal induction time and duration. |
| Plasmid Instability or Loss | Ensure consistent antibiotic selection pressure in your cultures. Low copy number plasmids may require larger culture volumes for sufficient yield.[13] |
| Toxicity of MccJ25 to Host | High-level expression can be toxic. Try lowering the induction temperature (e.g., 16-25°C), reducing the inducer concentration, or using a weaker promoter.[14] |
| Codon Usage Mismatch | If expressing in a heterologous host, optimize the codon usage of the mcj genes for that host. |
| Incorrect Construct Assembly | Re-verify your plasmid construct by sequencing to ensure all genes are in the correct orientation and reading frame. |
Problem 2: High-Level Expression of Insoluble Protein (Inclusion Bodies)
| Possible Cause | Troubleshooting Step |
| Protein Aggregation | Lower the expression temperature post-induction (e.g., 16-25°C) to slow down protein synthesis and promote proper folding.[14] |
| Overwhelming Expression Rate | Reduce the inducer concentration to decrease the rate of transcription and translation. |
| Fusion Tag Issues | If using a fusion tag, consider trying a different, more soluble fusion partner. |
Quantitative Data Summary
| Expression System | Promoter | Host Strain | Reported Yield | Reference |
| Engineered Plasmid | T7 | E. coli | 2.4 g/L | [6] |
| Engineered Plasmid | Not specified | Bacillus subtilis | 2.827 µM | [9][10] |
| Natural Gene Cluster | Native | E. coli | 1.5- to 2-fold lower than engineered cluster | [4] |
| Engineered Gene Cluster | T5 (IPTG-inducible) | E. coli DH5α | Moderately increased (1.5- to 2-fold) | [1][4] |
Experimental Protocols
Protocol 1: Cloning of mcjA under an Inducible Promoter
-
Primer Design: Design PCR primers to amplify the mcjA gene from a template containing the MccJ25 gene cluster. Add restriction sites to the primers that are compatible with your target expression vector's multiple cloning site (MCS).
-
PCR Amplification: Perform PCR to amplify the mcjA gene.
-
Purification: Purify the PCR product and the expression vector using a suitable kit.
-
Restriction Digest: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Ligation: Ligate the digested mcjA insert into the prepared expression vector.
-
Transformation: Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Selection and Verification: Select for positive clones on antibiotic plates. Verify the correct insertion by colony PCR, restriction analysis, and Sanger sequencing.
-
Co-transformation: Co-transform the resulting plasmid (containing inducible mcjA) and a compatible plasmid carrying the mcjBCD operon into an appropriate expression host strain (e.g., E. coli BL21(DE3) for T7 promoters).
Protocol 2: Quantification of MccJ25 by RP-HPLC
-
Sample Preparation: Centrifuge your culture and collect the supernatant. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
HPLC Setup: Use an analytical C18 column. The mobile phase typically consists of Solvent A (ultra-pure water with 0.1% trifluoroacetic acid (TFA)) and Solvent B (acetonitrile with 0.1% TFA).[11]
-
Standard Curve Generation: Prepare a series of dilutions of purified MccJ25 of known concentrations (e.g., from 0.025 µg to 100 µg).[11] Inject each standard onto the HPLC and record the peak area at 230 nm or 280 nm. Plot the peak area against the concentration to generate a standard curve.
-
Sample Analysis: Inject your filtered supernatant onto the HPLC using the same gradient program as for the standards.
-
Quantification: Determine the peak area for MccJ25 in your sample and use the standard curve to calculate its concentration.
Visualizations
Caption: Organization of the native MccJ25 gene cluster.
Caption: Engineered MccJ25 expression system with an inducible promoter.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequence Analysis of the Four Plasmid Genes Required To Produce the Circular Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered gene clusters for the production of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN113774006A - An engineering strain highly expressing MccJ25 and its fermentation process - Google Patents [patents.google.com]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Establishing Heterologous Production of Microcins J25 and Y in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 12. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 14. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
Technical Support Center: Endotoxin Reduction in E. coli-Based Microcin J25 Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing endotoxin (B1171834) contamination during the production of Microcin J25 (MccJ25) in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern in this compound production?
Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria like E. coli.[1][2][3] The lipid A portion of LPS is a potent agonist for Toll-like receptor 4 (TLR4) in mammals, triggering strong pro-inflammatory responses.[1][3][4] For therapeutic proteins like MccJ25, even minute amounts of endotoxin contamination can lead to severe side effects in vivo, including septic shock, tissue injury, and potentially death, compromising the safety and reliability of experimental data.[5][6][7]
Q2: What are the primary sources of endotoxin contamination during MccJ25 production?
The main source of endotoxin contamination is the E. coli host itself. Endotoxins are released from the bacterial cell wall during cell lysis and can also be shed during cell growth.[8] Contamination can also be introduced through non-sterile supplies, media, buffers, and equipment used during the fermentation and purification processes.[9] Key sources include water, cell culture media, serum, and plasticware.[9]
Q3: How can I detect and quantify endotoxin levels in my MccJ25 preparation?
The most common method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) test.[10][11][12][13] This assay utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxins.[12][13] There are three main LAL test methodologies:
-
Gel-Clot Method: A qualitative or semi-quantitative method that provides a positive or negative result based on the formation of a gel clot.[11][14]
-
Turbidimetric Method: A quantitative assay that measures the increase in turbidity as the clot forms.
-
Chromogenic Method: A quantitative and highly sensitive assay where the LAL reagent contains a synthetic substrate that releases a colored product upon reaction with endotoxin. The color intensity is proportional to the endotoxin concentration.[11][14]
Q4: What are the main strategies to reduce endotoxin contamination?
Strategies for reducing endotoxin contamination can be broadly categorized into upstream and downstream approaches.
-
Upstream Strategies: Focus on preventing contamination during the production phase. A key approach is the use of genetically engineered E. coli strains that produce a modified, non-toxic form of LPS.[1][3][4][5]
-
Downstream Strategies: Involve the removal of endotoxins from the purified MccJ25 product. These methods include chromatography, phase separation, and filtration.[2][7][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High endotoxin levels in the final MccJ25 product despite purification. | Ineffective endotoxin removal method. Endotoxin re-introduction from contaminated buffers or equipment. Strong binding of endotoxin to MccJ25. | Optimize the chosen endotoxin removal method (e.g., adjust pH, ionic strength for ion-exchange chromatography). Ensure all solutions and equipment are pyrogen-free.[9] Consider using a combination of removal techniques. |
| Significant loss of MccJ25 during endotoxin removal. | Co-precipitation of MccJ25 with endotoxin. Non-specific binding of MccJ25 to the removal matrix (e.g., chromatography resin). | Modify buffer conditions to disrupt MccJ25-endotoxin interactions (e.g., add non-ionic detergents, adjust salt concentration). Choose a removal method with higher specificity. Optimize elution conditions to recover bound MccJ25. |
| Inconsistent results from the LAL test. | Inhibition or enhancement of the LAL reaction by components in the MccJ25 sample. Improper sample handling leading to contamination. | Perform a validation of the LAL test for your specific MccJ25 preparation to check for interference. Use endotoxin-free tips and tubes for all dilutions and assays. Include positive and negative controls in every assay. |
| Endotoxin levels increase after a purification step. | Contamination of chromatography columns, buffers, or filtration devices. | Sanitize chromatography columns with sodium hydroxide. Use fresh, endotoxin-free buffers for all steps. Use certified pyrogen-free consumables. |
Upstream Strategies for Endotoxin Reduction
A proactive approach to minimizing endotoxin contamination is to address it at the source.
Use of Genetically Engineered E. coli Strains
Several E. coli strains have been engineered to produce a modified lipopolysaccharide that exhibits significantly reduced or no endotoxic activity in humans. These strains are a powerful tool for producing endotoxin-free recombinant proteins.[1][3]
-
Mechanism: These strains typically have mutations in the genes responsible for the final acylation steps of lipid A synthesis. The resulting lipid IVA precursor does not trigger the human TLR4 signaling pathway.[1][3][5]
-
Available Strains: Commercially available low-endotoxin strains include those from Scarab Genomics and Creative BioMart, which have been engineered to produce a modified lipid A structure.[4][5] These strains often maintain growth and protein expression levels comparable to wild-type strains.[5]
Downstream Strategies for Endotoxin Removal
After MccJ25 has been expressed and purified, several methods can be employed to remove contaminating endotoxins.
Ion-Exchange Chromatography (IEC)
This is a widely used and effective method for endotoxin removal.[2][15]
-
Principle: Endotoxins are negatively charged due to phosphate (B84403) groups on the lipid A moiety (pI ~2).[2][15] Anion-exchange chromatography (AEC) utilizes a positively charged resin to bind the negatively charged endotoxins, allowing the target protein to flow through, provided it has a higher pI.[2][15]
-
Considerations: The effectiveness of AEC can be reduced if the target protein is also acidic.[2]
Affinity Chromatography
This method uses ligands with a high affinity for endotoxins.
-
Principle: Immobilized polymyxin (B74138) B, a cationic antibiotic, can be used to bind and remove endotoxins. However, its use can be limited by potential leaching and toxicity. Alternative affinity adsorbents with high specificity for endotoxins are also available.[15]
Two-Phase Aqueous Micellar Extraction
This technique utilizes non-ionic detergents, such as Triton X-114, to partition endotoxins into a detergent-rich phase.[6][16][17]
-
Principle: Triton X-114 is soluble in aqueous solutions at low temperatures but forms a separate, detergent-rich phase above its cloud point (22°C).[6][18] Endotoxins preferentially partition into this detergent-rich phase, while the target protein remains in the aqueous phase.[6][17] This method has been shown to reduce endotoxin levels by over 99% with protein recovery greater than 90%.[17]
Quantitative Data on Endotoxin Removal Methods
| Method | Endotoxin Removal Efficiency | Protein Recovery | Reference(s) |
| Triton X-114 Phase Separation | >99% | >90% | [17] |
| Triton X-114 Phase Separation (single cycle) | 1000-fold reduction | ~98% | [18][19] |
| Activated Carbon Adsorption (1%) | 93.5% | Variable, potential for product loss | [15] |
| Anion-Exchange Chromatography | Highly effective, dependent on protein pI | High, dependent on protein pI | [2][15] |
Experimental Protocols
Protocol 1: Endotoxin Removal using Triton X-114 Phase Separation
This protocol is adapted from published methods and provides a general framework for removing endotoxins from a purified MccJ25 solution.[15][17][18][19]
Materials:
-
Purified MccJ25 solution
-
Triton X-114
-
Endotoxin-free buffers
-
Ice bath
-
Water bath or incubator at 37°C
-
Refrigerated centrifuge
Procedure:
-
Cool the MccJ25 solution to 4°C in an ice bath.
-
Add Triton X-114 to the protein solution to a final concentration of 1% (v/v).
-
Stir the solution gently on ice for 30-60 minutes to ensure thorough mixing.
-
Transfer the solution to a 37°C water bath and incubate for 10-15 minutes to induce phase separation. The solution will become cloudy.
-
Centrifuge the solution at a speed sufficient to pellet the detergent-rich phase (e.g., 10,000 x g for 15 minutes at 25-30°C).
-
Carefully collect the upper aqueous phase containing the MccJ25.
-
For higher purity, repeat the phase separation cycle.
-
To remove residual Triton X-114, perform gel filtration or use an adsorbent resin like Bio-Beads SM-2.
Protocol 2: Limulus Amebocyte Lysate (LAL) Chromogenic Assay
This protocol provides a general outline for quantifying endotoxin levels. Always follow the specific instructions provided by the LAL test kit manufacturer.[10][11][14]
Materials:
-
LAL Chromogenic Assay Kit (containing LAL reagent, chromogenic substrate, and endotoxin standard)
-
Endotoxin-free water (LAL Reagent Water)
-
MccJ25 sample and dilutions
-
Pyrogen-free tubes and pipette tips
-
96-well microplate (pyrogen-free)
-
Incubating microplate reader capable of reading absorbance at the specified wavelength.
Procedure:
-
Standard Curve Preparation: Prepare a series of endotoxin standards by diluting the provided endotoxin standard with LAL Reagent Water according to the kit instructions.
-
Sample Preparation: Dilute the MccJ25 sample with LAL Reagent Water to fall within the range of the standard curve. A dilution series may be necessary.
-
Assay:
-
Add standards and samples to the wells of the 96-well plate in duplicate or triplicate.
-
Add the LAL reagent to each well and mix.
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
Add the chromogenic substrate to each well and continue incubation.
-
Stop the reaction using the stop solution provided in the kit.
-
-
Measurement: Read the absorbance of each well at the wavelength specified by the manufacturer.
-
Calculation: Generate a standard curve by plotting the absorbance versus the endotoxin concentration of the standards. Use the standard curve to determine the endotoxin concentration in the MccJ25 samples, taking into account the dilution factor.
Visualizations
Caption: Workflow for MccJ25 production with integrated endotoxin reduction steps.
Caption: Experimental workflow for Triton X-114 phase separation for endotoxin removal.
References
- 1. Detoxifying Escherichia coli for endotoxin-free production of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 3. Detoxifying Escherichia coli for endotoxin-free production of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scarabgenomics.com [scarabgenomics.com]
- 5. Endotoxin-free Protein Production - Creative BioMart [creativebiomart.net]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. bpi.bioprocessintl.com [bpi.bioprocessintl.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 13. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. sinobiological.com [sinobiological.com]
- 16. LPS removal from an E. coli fermentation broth using aqueous two-phase micellar system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Removal of endotoxin from protein solutions by phase separation using Triton X-114 - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the purification efficiency of Microcin J25 from culture supernatant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification efficiency of Microcin (B1172335) J25 (MccJ25) from culture supernatant.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Overall Yield of Purified Microcin J25
Q1: My final yield of MccJ25 is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common challenge in MccJ25 purification. Several factors throughout the production and purification process can contribute to this issue. Here's a breakdown of potential causes and solutions:
-
Suboptimal Culture Conditions: MccJ25 production is often initiated when bacterial cultures enter the stationary phase.[1] Ensure your culture conditions (media composition, pH, temperature, aeration) are optimized for MccJ25 expression by your specific E. coli strain. Minimal media, such as M63 or M9, are frequently used for MccJ25 production.[2][3]
-
Inefficient Initial Extraction from Supernatant: The initial capture of MccJ25 from the culture supernatant is a critical step. Solid-phase extraction (SPE) with a C18 cartridge is the most common method.[2][4] Incomplete binding to the resin or inefficient elution can lead to significant losses.
-
Troubleshooting:
-
Sample pH: Ensure the pH of your culture supernatant is acidic (e.g., by adding trifluoroacetic acid (TFA) to 0.1%) before loading onto the C18 cartridge to promote binding.
-
Elution Solvent: Use an appropriate concentration of acetonitrile (B52724) (ACN) in your elution buffer. A common starting point is a solution of ACN and water (e.g., 30% v/v ACN) with 0.1% acid (TFA or HCl).[2][4] You may need to optimize the ACN percentage.
-
-
-
Losses During Concentration Steps: After elution from the SPE cartridge, the sample is often concentrated, for example, using a rotary evaporator.[2] MccJ25 can adhere to surfaces, so minimize transfer steps and rinse vessels with the subsequent solvent to recover any adsorbed peptide.
-
Suboptimal HPLC Conditions: Losses can occur during RP-HPLC purification due to poor peak resolution, leading to the collection of mixed fractions, or irreversible binding to the column.
-
Troubleshooting:
-
Gradient Optimization: Adjust the gradient of your mobile phase (typically water/ACN with 0.1% TFA) to ensure a sharp, well-resolved peak for MccJ25.[5]
-
Column Choice: A C18 column is standard for MccJ25 purification.[4][5] Ensure your column is not degraded and is appropriate for peptide separations.
-
-
-
Degradation (Less Common): MccJ25 is known for its remarkable stability against many proteases, extreme pH values, and high temperatures due to its unique lasso structure.[5][6] However, some proteases, like elastase I found in pancreatin, can degrade it.[2] This is more of a concern in specific applications (e.g., simulating gastrointestinal conditions) than during standard laboratory purification.
Issue 2: Purity of the Final MccJ25 Product is Unsatisfactory
Q2: My purified MccJ25 shows multiple peaks on an analytical HPLC. How can I improve its purity?
A2: Contaminants in the final product can interfere with downstream applications. Here’s how to address purity issues:
-
Improve Upstream Purification Steps: The purity of the sample loaded onto the HPLC column will significantly impact the final purity.
-
SPE Wash Steps: Ensure your SPE protocol includes adequate wash steps after loading the supernatant. Washing the C18 cartridge with a low percentage of organic solvent can remove weakly bound impurities before eluting MccJ25.
-
-
Optimize HPLC Separation:
-
Gradient Slope: A shallower gradient during HPLC elution can improve the resolution between MccJ25 and closely eluting contaminants.[7]
-
Flow Rate: Reducing the flow rate can sometimes enhance peak separation.
-
Column Selection: Consider using a high-resolution analytical or semi-preparative C18 column for your final purification step.[4]
-
-
Re-purification: If a single HPLC run is insufficient, you can collect the fractions containing MccJ25, pool them, and reinject them for a second round of purification using the same or a slightly modified gradient.
-
Confirm Peak Identity: Use mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to confirm that the major peak in your chromatogram corresponds to the correct mass of MccJ25 (approximately 2107 Da).[4][8] This will also help identify the nature of the contaminating peaks.
Issue 3: Difficulty in Quantifying MccJ25
Q3: I am unsure about the concentration of my purified MccJ25. What is the best way to quantify it?
A3: Accurate quantification is crucial for any experimental work. Here are the recommended methods:
-
RP-HPLC with a Standard Curve: This is a highly accurate method for quantification.
-
Procedure: Obtain a purified MccJ25 standard of known concentration. Generate a standard curve by injecting known amounts of the standard onto an analytical RP-HPLC column and measuring the peak area at a specific wavelength (e.g., 214 nm, 230 nm, or 280 nm).[4][5] You can then determine the concentration of your unknown sample by comparing its peak area to the standard curve.[5]
-
-
UV Absorbance: MccJ25 contains tyrosine residues, allowing for quantification by measuring absorbance at 278 nm. The molar extinction coefficient (ε278) has been reported as 3,340 M⁻¹ cm⁻¹.[8] This method is faster than HPLC but may be less accurate if other aromatic contaminants are present.
-
Bioactivity Assays: While not a direct measure of concentration, a bioactivity assay (e.g., a spot-on-lawn assay or a microtiter plate-based growth inhibition assay) can determine the antimicrobial activity of your purified MccJ25.[6][9] Activity is often expressed in Arbitrary Units (AU)/mL.[2] This is a good way to confirm that your purified peptide is functional.
Data Presentation
Table 1: Summary of a Typical MccJ25 Purification Scheme
| Purification Step | Sample Volume | Total Protein (mg) | MccJ25 (mg) | Specific Activity (AU/mg) | Yield (%) | Purity (%) |
| Culture Supernatant | 2.25 L | - | - | - | 100 | - |
| Post-SPE (C18) | - | - | 43 | - | - | - |
| Post-HPLC | - | - | - | - | - | >98-99 |
Data synthesized from multiple sources for illustrative purposes. Actual values will vary depending on the specific protocol and culture conditions.[4][10]
Experimental Protocols
Protocol 1: Purification of MccJ25 using Solid-Phase Extraction (SPE) and RP-HPLC
This protocol is a compilation of commonly used methods.[2][4]
1. Preparation of Culture Supernatant: a. Grow the MccJ25-producing E. coli strain (e.g., MC4100 pTUC202) in a suitable medium (e.g., M63) at 37°C with shaking until the culture reaches the stationary phase.[2] b. Centrifuge the culture at 8,000 x g for 20 minutes at 4°C to pellet the cells.[2] c. Carefully decant and collect the supernatant. For large volumes, filtration may be necessary to remove any remaining cells.
2. Solid-Phase Extraction (SPE): a. Cartridge Activation: Activate a Sep-Pak C18 cartridge by washing sequentially with 200 mL of methanol, 200 mL of acetonitrile, and finally 200 mL of ultrapure water, often with 0.1% formic acid or TFA.[5] b. Sample Loading: Load the culture supernatant onto the equilibrated C18 cartridge. c. Washing: Wash the cartridge with ultrapure water to remove unbound contaminants. d. Elution: Elute MccJ25 from the cartridge using a solution of acetonitrile/water (e.g., 30% v/v) containing 0.1% HCl or formic acid.[2][4] e. Concentration: Concentrate the eluted fraction using a rotary evaporator to remove the acetonitrile. The sample can then be lyophilized for storage or redissolved in a suitable buffer for HPLC.[5]
3. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Column: Use a preparative or semi-preparative C18 column.[4] b. Mobile Phase:
- Buffer A: Ultrapure water with 0.1% TFA.[5]
- Buffer B: Acetonitrile with 0.1% TFA.[5] c. Sample Preparation: Dissolve the concentrated or lyophilized sample from the SPE step in Buffer A. Filter the sample through a 0.22 µm filter before injection. d. Purification: Inject the sample onto the HPLC system. Elute MccJ25 using a linear gradient of Buffer B (e.g., 25-100% over a set time).[4] e. Detection: Monitor the elution profile by measuring absorbance at 214 nm (for the peptide bond) or 280 nm (for aromatic residues).[4][5] f. Fraction Collection: Collect the peak corresponding to MccJ25. g. Final Steps: Lyophilize the purified fraction to obtain MccJ25 as a powder. Store at -20°C or -80°C.[6]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common MccJ25 purification issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 3. Chemical Modification of this compound Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity [mdpi.com]
- 4. Frontiers | Impact of this compound on the porcine microbiome in a continuous culture model [frontiersin.org]
- 5. Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Analysis of this compound: Distinct Parts of the Threaded Lasso Molecule Are Responsible for Interaction with Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Microcin J25 Antimicrobial Susceptibility Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Microcin (B1172335) J25 (MccJ25) antimicrobial susceptibility testing (AST). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Inconsistent or Non-reproducible Minimum Inhibitory Concentration (MIC) Values
Question: We are observing significant well-to-well and day-to-day variability in our MccJ25 MIC assays. What are the potential causes and solutions?
Answer:
Variability in MccJ25 MIC values can stem from several factors related to the experimental setup. Here’s a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
| Factor | Potential Cause of Variability | Recommended Solution |
| MccJ25 Stock Solution | Degradation or Aggregation: MccJ25 is a peptide and can be susceptible to degradation if not stored properly. Aggregation can also lead to inaccurate concentrations. | Preparation: Dissolve lyophilized MccJ25 powder in sterile distilled water or a water-acetonitrile mixture (e.g., 60:40, vol/vol) to create a stock solution. To avoid aggregation, a concentrated methanolic solution (e.g., 2 mM) can be prepared initially, followed by serial dilutions in sterile distilled water containing 0.1% Tween 80.[1] Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[2] For short-term storage, 4°C is acceptable, but for long-term stability, frozen storage is recommended. |
| Inoculum Preparation | Incorrect Inoculum Density: The number of bacterial cells in the assay is critical. Too high an inoculum can lead to falsely elevated MICs, while a low inoculum may result in artificially low MICs. | Standardization: Prepare the bacterial inoculum from a fresh overnight culture (18-24 hours) grown on appropriate agar (B569324). Suspend colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration for the specific assay (e.g., 5 x 10⁵ CFU/mL for broth microdilution). |
| Culture Medium | Variations in Media Composition: The composition of the culture medium, particularly the concentration of cations and iron, can significantly impact MccJ25 activity. MccJ25 uptake is dependent on the iron-siderophore transporter FhuA.[3] High iron concentrations in the medium can reduce MccJ25 production and may affect its activity.[3] | Media Selection: Use a standardized and quality-controlled medium such as Mueller-Hinton Broth (MHB) for susceptibility testing. If preparing media in-house, ensure consistency in the source and quality of all components. For studies investigating the mechanism of action, a minimal medium like M9 can be used to control for specific nutrients.[1] |
| Assay Plates and Reading | Edge Effects and Evaporation: In 96-well plates, wells on the outer edges are more prone to evaporation, which can concentrate the MccJ25 and affect bacterial growth. Inconsistent Endpoint Reading: Determining the MIC based on visual turbidity can be subjective. | Plate Incubation: To minimize evaporation, incubate plates in a humidified incubator or use plate sealers. Avoid using the outermost wells for the assay; instead, fill them with sterile broth or water. Endpoint Determination: Read the MIC as the lowest concentration of MccJ25 that causes complete visual inhibition of growth. For ambiguous results, a spectrophotometer can be used to measure the optical density (OD) at 600 nm. |
Troubleshooting Workflow for Inconsistent MICs:
Caption: A logical workflow for troubleshooting inconsistent MccJ25 MIC results.
Issue 2: Susceptible Control Strain Shows Resistance
Question: Our known MccJ25-susceptible control strain is showing growth at high concentrations of MccJ25. What could be the reason?
Answer:
This is a critical issue that points to a fundamental problem with the assay or the bacterial strain itself.
Potential Causes & Solutions:
| Factor | Potential Cause of Resistance | Recommended Solution |
| Bacterial Strain | Contamination: The control strain culture may be contaminated with a resistant organism. Loss of Susceptibility: Spontaneous mutations can lead to resistance, particularly through alterations in the FhuA receptor. | Purity Check: Streak the control strain from the stock culture onto a non-selective agar plate to check for purity and colony morphology. Perform a Gram stain to confirm the expected morphology and staining characteristics. New Culture: Use a fresh culture of the control strain from a reliable stock (e.g., a frozen glycerol (B35011) stock). |
| MccJ25 Activity | Inactive MccJ25: The MccJ25 stock solution may have lost its activity due to improper storage or handling. | Activity Check: Prepare a new stock solution of MccJ25. Test the new stock in parallel with the old stock against the control strain. |
| Experimental Error | Incorrect MccJ25 Concentration: Errors in the preparation of serial dilutions can lead to lower-than-expected concentrations of MccJ25 in the assay wells. | Dilution Verification: Carefully review the dilution scheme and calculations. If possible, use a different set of pipettes to prepare the dilutions to rule out calibration issues. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for MccJ25 susceptibility testing?
A1: The broth microdilution method is widely used and recommended for determining the MIC of MccJ25.[2][4] It is a quantitative method that is amenable to higher throughput. Agar-based methods, such as agar dilution and disk diffusion , can also be used, particularly for screening purposes.
Comparison of Common AST Methods:
| Method | Advantages | Disadvantages |
| Broth Microdilution | Quantitative (provides an MIC value), high-throughput, uses a small amount of reagents. | Can be prone to evaporation and contamination; reading the endpoint can be subjective. |
| Agar Dilution | Quantitative (provides an MIC value), allows for testing of multiple strains simultaneously. | More labor-intensive than broth microdilution, requires larger volumes of media and MccJ25. |
| Disk Diffusion | Simple to perform, low cost, good for screening large numbers of isolates. | Qualitative (provides a zone of inhibition, not an MIC), results can be affected by the diffusion rate of MccJ25 in agar. |
Q2: How should I prepare and store MccJ25 stock solutions?
A2: Lyophilized MccJ25 should be dissolved in sterile distilled water to a desired stock concentration (e.g., 1 mg/mL).[2] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term stability.[2]
Q3: What are the expected MIC ranges for MccJ25 against common susceptible strains?
A3: The MIC of MccJ25 can vary depending on the bacterial species and strain, as well as the testing conditions. However, here are some reported MIC values for reference:
| Organism | Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli | O157:H7 | 1 | [5] |
| Escherichia coli | K99, 987P, CVCC1522, CVCC1543 | 0.03 | [2] |
| Salmonella spp. | Clinically relevant strains | 0.03 | [2] |
| Salmonella Pullorum | CVCC1791 | 0.03 | [6] |
| Salmonella Typhimurium | ATCC14028 | 16 | [6] |
Q4: What is the mechanism of action of MccJ25 and how does resistance develop?
A4: MccJ25 has a unique "lasso" structure and exerts its antimicrobial effect through a multi-step process. Understanding this mechanism is key to interpreting AST results.
MccJ25 Signaling and Action Pathway:
References
- 1. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of iron on microcin 25 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial Activity Evaluation of this compound against Diarrheagenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Antimicrobial Activity Evaluation of the Recombinant this compound Against the Foodborne Pathogens Salmonella and E. coli O157:H7 by Using a Matrix of Conditions - PMC [pmc.ncbi.nlm.nih.gov]
resolving common issues in HPLC purification of Microcin J25
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) purification of Microcin (B1172335) J25 (MccJ25).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the HPLC purification of Microcin J25?
A1: The purification of this compound, a 21-amino acid peptide, is typically achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity. MccJ25, with its unique "lasso" structure, is loaded onto a hydrophobic stationary phase (commonly a C18 column) in a polar mobile phase (like water with an acidic modifier). A gradient of increasing organic solvent (usually acetonitrile) is then applied to elute the peptide. More hydrophobic molecules, like MccJ25, interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute.
Q2: How stable is this compound during HPLC purification?
A2: this compound is exceptionally stable due to its unique lasso structure, which involves a lactam linkage creating a ring through which the C-terminal tail is threaded. This structure confers high resistance to thermal stress, a wide pH range (typically 2.0 to 9.0), and proteolytic enzymes.[1] Under standard RP-HPLC conditions using acidic modifiers like trifluoroacetic acid (TFA) or formic acid, MccJ25 is generally very stable. However, harsh basic conditions should be avoided as they can lead to chemical modifications.
Q3: What type of HPLC column is recommended for MccJ25 purification?
A3: A C18 reverse-phase column is the most commonly used and recommended stationary phase for MccJ25 purification. Both analytical (for purity checks) and preparative (for isolation) C18 columns have been successfully employed. The choice of particle size and column dimensions will depend on the scale of the purification.
Troubleshooting Guide
Peak Shape and Resolution Issues
Q4: Why am I observing broad or tailing peaks for MccJ25 in my chromatogram?
A4: Peak broadening or tailing for MccJ25 can be caused by several factors:
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: The peptide may be interacting with active silanol (B1196071) groups on the silica-based column. Using a high-purity, end-capped C18 column can minimize this. Including a small amount of an acidic modifier like 0.1% TFA in the mobile phase will also help by protonating the silanol groups and reducing these interactions.
-
Inappropriate Mobile Phase: Ensure the mobile phase is properly mixed and degassed. The pH of the mobile phase can also affect peak shape; maintaining an acidic pH (e.g., with 0.1% TFA) is generally optimal.
-
Column Degradation: An old or contaminated column can lead to poor peak shape. Try flushing the column with a strong solvent or replace it if necessary.
Q5: My MccJ25 peak is not well-resolved from other impurities. How can I improve the separation?
A5: To improve the resolution of your MccJ25 peak, consider the following adjustments:
-
Optimize the Gradient: A shallower gradient (a slower increase in the organic solvent concentration over a longer time) can enhance the separation of closely eluting compounds.
-
Change the Organic Modifier: If you are using acetonitrile (B52724), trying methanol (B129727) or a mixture of the two can alter the selectivity of the separation.
-
Adjust the Mobile Phase Additive: Switching between TFA, formic acid, or hydrochloric acid (at low concentrations) can sometimes improve resolution by affecting the peptide's conformation and interaction with the stationary phase.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
-
Use a More Efficient Column: A column with a smaller particle size or a longer length will provide higher resolution.
Retention Time and Elution Problems
Q6: The retention time of my MccJ25 peak is shifting between runs. What is the cause?
A6: Variable retention times are typically due to inconsistencies in the HPLC system or mobile phase:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase solvents are accurately measured, thoroughly mixed, and properly degassed.
-
Fluctuating Column Temperature: Lack of temperature control can cause retention time shifts. Using a column oven to maintain a constant temperature is highly recommended.
-
Insufficient Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Pump Malfunction: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate and, consequently, shifting retention times.
Q7: I am not seeing any peak for MccJ25, or the peak is very small. What should I do?
A7: A low signal or no peak can be due to several reasons:
-
Sample Degradation: While MccJ25 is very stable, ensure your sample has been stored properly (lyophilized and at a low temperature, e.g., -20°C or -80°C) and that the solvent used for reconstitution is appropriate.
-
Injector Issues: There might be a clog in the injector or an issue with the sample loop.
-
Detector Settings: Check that the UV detector is set to an appropriate wavelength for peptide bond detection (typically 214-220 nm) or for the aromatic residues in MccJ25 (~280 nm).
-
Sample Not Eluting: It is possible that the concentration of the organic solvent in your gradient is not high enough to elute the peptide. Try extending the gradient to a higher percentage of organic solvent.
Other Common Issues
Q8: I am observing "ghost peaks" (peaks appearing in blank runs) in my chromatograms. How can I eliminate them?
A8: Ghost peaks are usually due to carryover from previous injections or contamination in the mobile phase or system.
-
Sample Carryover: Implement a needle wash step between injections. If carryover persists, a stronger wash solvent may be needed.
-
Contaminated Mobile Phase: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
-
System Contamination: Flush the entire HPLC system, including the injector and detector, with a strong solvent.
Q9: My HPLC system pressure is unusually high. What could be the problem?
A9: High backpressure is often caused by a blockage in the system.
-
Column Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit. Filtering your sample before injection is crucial. You can try back-flushing the column (if the manufacturer allows) to dislodge particulates.
-
Tubing or Filter Blockage: Check for blockages in the in-line filters or tubing.
-
Injector Blockage: The injector rotor seal may be damaged or clogged.
Quantitative Data
The purity of this compound after RP-HPLC purification is consistently reported to be high, making it a very effective technique for obtaining a pure product.
| Parameter | Reported Value | Source |
| Purity after RP-HPLC | 98-99% | [2] |
| Purity after RP-HPLC | >99.8% | [3] |
| Purity after RP-HPLC | 99.95% | [1] |
Experimental Protocols
Below are representative protocols for the analytical and preparative RP-HPLC purification of this compound.
Sample Preparation
-
Crude Extract: After cell culture and initial extraction (e.g., using solid-phase extraction with an Amberlite XAD resin), the crude MccJ25 extract is typically dried.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent, often a mixture of water and methanol or acetonitrile (e.g., 1:1 v/v), sometimes with a small amount of acid to aid solubility.
-
Clarification: The reconstituted sample should be centrifuged and filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Analytical RP-HPLC Protocol
This protocol is suitable for checking the purity of MccJ25 fractions.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5% to 65% B (linear gradient)
-
45-50 min: 65% to 95% B (column wash)
-
50-55 min: 95% B
-
55-60 min: 95% to 5% B (re-equilibration)
-
Preparative RP-HPLC Protocol
This protocol is designed for the large-scale purification and isolation of MccJ25.
-
Column: C18, 10 µm particle size, 21.2 x 250 mm
-
Mobile Phase A: 5 mM HCl in HPLC-grade water
-
Mobile Phase B: Acetonitrile with 5 mM HCl
-
Flow Rate: 10 mL/min
-
Detection: UV at 214 nm
-
Gradient: 25% to 100% B over a suitable time frame (e.g., 40 minutes), followed by a column wash and re-equilibration.[2]
Visualizations
Experimental Workflow for MccJ25 Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for HPLC Issues
Caption: Decision tree for troubleshooting common HPLC problems.
References
- 1. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Impact of this compound on the porcine microbiome in a continuous culture model [frontiersin.org]
- 3. brieflands.com [brieflands.com]
identifying and removing common contaminants in Microcin J25 preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Microcin J25 (MccJ25). Here, you will find information to identify and remove common contaminants from your MccJ25 preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in a this compound preparation?
A1: this compound, typically produced in E. coli, can be contaminated with several substances derived from the host cells and the purification process itself. The most common contaminants include:
-
Host Cell Proteins (HCPs): Proteins from E. coli that may co-purify with MccJ25.
-
Endotoxins (Lipopolysaccharides - LPS): Components of the outer membrane of Gram-negative bacteria like E. coli, which can elicit strong immune responses.[1][2]
-
Nucleic Acids (DNA and RNA): Genetic material from the host cells.[3][4]
-
MccJ25 Degradation Products: Fragments of MccJ25 that can arise from enzymatic degradation or harsh chemical conditions during purification.[5][6]
-
Process-Related Impurities: Residual solvents, salts, and reagents from the synthesis and purification steps.[7]
Q2: What purity level should I aim for in my MccJ25 preparation?
A2: The required purity level depends on your downstream application. For in vitro assays, a purity of >95% is often sufficient. However, for cell-based assays or in vivo studies, a purity of >98% with very low endotoxin (B1171834) levels is highly recommended to avoid confounding results.[8][9]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of MccJ25 is typically assessed using a combination of analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for determining peptide purity, separating MccJ25 from most impurities.[10]
-
Mass Spectrometry (MS): This technique confirms the identity of the purified peptide by measuring its molecular weight and can help identify contaminants.[11]
Q4: What is the primary mechanism of action of this compound?
A4: this compound has a dual mechanism of action in susceptible bacteria like E. coli:
-
RNA Polymerase Inhibition: MccJ25 binds to the secondary channel of bacterial RNA polymerase, physically blocking the entry of NTPs and inhibiting transcription.[5][12][13]
-
Increased Superoxide Production: MccJ25 can also induce the production of reactive oxygen species (superoxide), which can damage the cell membrane and contribute to cell death.[1][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield
| Problem | Possible Causes | Solutions |
| Low recovery of crude peptide after precipitation. | Incomplete precipitation. | Use a larger volume of cold diethyl ether and allow sufficient time for the peptide to precipitate.[15] |
| Low recovery after HPLC purification. | 1. Suboptimal HPLC gradient.2. Poor solubility of the peptide in the mobile phase.3. Adsorption of the peptide to vials or tubing. | 1. Optimize the HPLC gradient to ensure the target peptide peak is well-separated from impurities.[15]2. Adjust the mobile phase composition to improve solubility.3. Use low-adsorption vials and tubing. |
| Peptide aggregation. | The peptide sequence is prone to aggregation. | Work with dilute solutions and consider adding organic solvents or chaotropic agents if compatible with your purification method. |
Low Purity
| Problem | Possible Causes | Solutions |
| Co-eluting impurities in HPLC. | Impurities have similar hydrophobicity to MccJ25. | 1. Optimize the HPLC gradient, flow rate, and column temperature for better separation.[16]2. Consider using an orthogonal purification method, such as ion-exchange chromatography, before the final RP-HPLC step.[14] |
| Presence of truncated or deletion sequences. | Inefficient peptide synthesis. | Implement capping steps during solid-phase peptide synthesis to minimize the formation of deletion sequences.[7][10] |
| High levels of endotoxin. | Contamination from the E. coli host or during the purification process. | Implement an endotoxin removal step. (See detailed protocol below). |
| Nucleic acid contamination. | Incomplete removal of host cell DNA and RNA. | Introduce an ion-exchange chromatography step or enzymatic digestion with DNase and RNase. (See detailed protocol below). |
Experimental Protocols
Protocol 1: Endotoxin Removal using Triton X-114 Phase Separation
This protocol is effective for removing endotoxins from peptide solutions.[2][11][17][18][19]
-
Preparation: Cool the MccJ25 solution and a stock solution of 10% (v/v) Triton X-114 to 4°C.
-
Addition of Triton X-114: Add Triton X-114 to the peptide solution to a final concentration of 1% (v/v).
-
Incubation: Incubate the mixture at 4°C for 30 minutes with gentle stirring to ensure a homogeneous solution.
-
Phase Separation: Transfer the solution to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy.
-
Centrifugation: Centrifuge the solution at 20,000 x g for 10 minutes at 25°C. Two phases will form: a lower, detergent-rich phase containing the endotoxins, and an upper, aqueous phase containing the purified MccJ25.
-
Collection: Carefully collect the upper aqueous phase.
-
Repeat: For higher purity, repeat the phase separation cycle 1-2 more times.
-
Detergent Removal: Remove residual Triton X-114 from the purified peptide solution using a suitable method like hydrophobic interaction chromatography or by using detergent-removing resins.
Quantitative Data: Endotoxin Removal Efficiency
| Method | Endotoxin Removal Efficiency | Protein Recovery |
| Triton X-114 Phase Separation (1 cycle) | >99%[12] | ~98%[17] |
| Triton X-114 Phase Separation (2 cycles) | >99.9% | ~96% |
| Polymyxin B Affinity Chromatography | Variable, can be >90% | Variable |
Protocol 2: Nucleic Acid Removal using Anion-Exchange Chromatography
This protocol separates negatively charged nucleic acids from the typically less charged or positively charged MccJ25 at a specific pH.[4]
-
Buffer Selection: Choose a buffer with a pH at which MccJ25 has a net positive or neutral charge, while nucleic acids remain strongly negatively charged (e.g., Tris-HCl, pH 7.5).
-
Column Equilibration: Equilibrate a strong anion-exchange column (e.g., Q-Sepharose) with the chosen buffer.
-
Sample Loading: Load the MccJ25 sample onto the column.
-
Flow-through Collection: Collect the flow-through fraction, which should contain the purified MccJ25. Nucleic acids will bind to the column resin.
-
Washing: Wash the column with several column volumes of the equilibration buffer to ensure all MccJ25 has eluted.
-
Elution (Optional): If necessary, elute the bound nucleic acids with a high-salt buffer (e.g., 1-2 M NaCl) to regenerate the column.
-
Analysis: Analyze the flow-through fraction for MccJ25 concentration and purity.
Visualizations
Experimental Workflow: MccJ25 Purification and Contaminant Removal
Caption: Workflow for MccJ25 purification and contaminant removal.
Signaling Pathway: MccJ25 Mechanism of Action
Caption: Dual mechanism of action of this compound in bacteria.
References
- 1. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. interchim.fr [interchim.fr]
- 4. genscript.com [genscript.com]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 7. jpt.com [jpt.com]
- 8. METHODS TO DETECT HOST CELL PROTEINS IN BIOPHARMACEUTICAL – Dr. Zafar H. Zaidi, Center for Proteomics, University of Karachi [proteomics.edu.pk]
- 9. Strategies for Host Cell Protein (HCP) Clearance - Creative Proteomics [creative-proteomics.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. researchgate.net [researchgate.net]
- 12. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. bio-works.com [bio-works.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 18. Endotoxin Removal by Triton X-114 partitioning - Arvys Proteins [arvysproteins.com]
- 19. Optimized Triton X-114 assisted lipopolysaccharide (LPS) removal method reveals the immunomodulatory effect of food proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Microcin J25 HPLC
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC analysis and purification of Microcin J25 (MccJ25).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition in Reverse-Phase HPLC (RP-HPLC) for this compound?
A typical starting point for MccJ25 analysis using RP-HPLC involves a binary solvent system with an acidic modifier.[1] Mobile Phase A is usually HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA), and Mobile Phase B is an organic solvent, most commonly acetonitrile (B52724), also containing 0.1% TFA or FA.[1][2] A C18 column is frequently the column of choice for peptide separations like this.[3]
Q2: What is the role of additives like Trifluoroacetic Acid (TFA) or Formic Acid (FA) in the mobile phase?
Acidic additives, or ion-pairing agents, are crucial for achieving good peak shape in peptide chromatography.[3] They work by suppressing the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, which minimizes unwanted secondary interactions with the peptide.[4][5] TFA is a strong ion-pairing agent that often yields sharp peaks, making it excellent for UV detection. Formic acid is a weaker agent but is more volatile and compatible with mass spectrometry (MS) as it is less likely to cause ion suppression.[2]
Q3: Should I use isocratic or gradient elution for MccJ25 analysis?
Gradient elution is almost always recommended for peptide analysis, including for MccJ25.[1][6] In this technique, the concentration of the organic solvent (Mobile Phase B) is gradually increased over the course of the run.[7] This allows for the effective separation of complex mixtures and ensures that peptides with varying hydrophobicities are eluted as sharp, well-resolved peaks.[8] An isocratic elution, where the mobile phase composition remains constant, is generally not suitable for complex peptide samples.[7]
Q4: How does the choice of organic solvent (Acetonitrile vs. Methanol) affect the separation?
Acetonitrile is the most common organic solvent for peptide RP-HPLC due to its low viscosity and excellent UV transparency.[3][9] Methanol (B129727) is a viable, cost-effective alternative.[9] The choice of solvent can alter separation selectivity.[4] If you are struggling to resolve MccJ25 from an impurity, switching from acetonitrile to methanol (or vice versa) can change the elution order and may improve the separation.[4]
Troubleshooting Guide
Issue 1: My this compound peak is tailing.
Peak tailing, where the latter half of the peak is drawn out, is a common issue in peptide chromatography.
-
Cause: Secondary interactions between the peptide and the stationary phase are a primary cause.[10] This often occurs if the mobile phase pH is not low enough to suppress silanol activity on the column.[5][11]
-
Solution 1: Check Mobile Phase pH: Ensure your acidic additive (e.g., 0.1% TFA or FA) is properly mixed to maintain a low pH (typically between 2 and 3).[12] TFA is a stronger ion-pairing agent and can be more effective at reducing tailing than formic acid.
-
Solution 2: Column Health: The column may be old or contaminated.[11] Strongly retained impurities can bind to the column inlet, causing peak distortion.[10] Try flushing the column or, if necessary, replacing it.
-
Solution 3: Metal Chelation: Certain analytes can interact with trace metals in the stainless-steel components of the HPLC system.[10] Using a mobile phase with additives that can act as chelating agents may help.
Issue 2: My peak is broad and not sharp.
Broad peaks can significantly reduce resolution and sensitivity.
-
Cause: A common reason is a mismatch between the sample solvent and the initial mobile phase.[4][11] If the sample is dissolved in a solvent much stronger (i.e., with a higher organic percentage) than the starting mobile phase, the peak will broaden.
-
Solution 1: Match Sample Solvent: Whenever possible, dissolve your MccJ25 sample in the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% TFA) or a weaker solvent.[4]
-
Cause: Extra-column volume can also lead to peak broadening.[11] This refers to the volume within the system outside of the column itself, such as in long tubing or fittings.
-
Solution 2: Minimize Dead Volume: Use tubing with a narrow internal diameter and ensure all fittings are secure to minimize dead volume.[5]
-
Cause: Air bubbles in the system can interfere with the flow and cause broad peaks.[4]
-
Solution 3: Degas Mobile Phase: Always degas your mobile phase solvents before use to remove dissolved air.[4]
Issue 3: I am seeing poor resolution between MccJ25 and an impurity.
Poor resolution occurs when two or more compounds elute too closely together.
-
Cause: The mobile phase composition is not optimized to differentiate between the compounds.
-
Solution 1: Optimize the Gradient: Adjusting the gradient slope is a powerful tool. A shallower gradient (a slower increase in the percentage of organic solvent) will increase the run time but often significantly improves the resolution of closely eluting peaks.[7]
-
Solution 2: Change the Organic Solvent: As mentioned in the FAQs, switching from acetonitrile to methanol can alter selectivity and may resolve co-eluting peaks.[4]
-
Solution 3: Adjust the pH: The ionization state of peptides can impact their retention.[12] While MccJ25 is stable over a wide pH range, small adjustments to the mobile phase pH can sometimes improve selectivity.[13]
Data Presentation
Table 1: Typical Mobile Phase Compositions for MccJ25 RP-HPLC
| Component | Mobile Phase A | Mobile Phase B | Purpose |
| Aqueous Solvent | HPLC-Grade Water | - | Primary polar solvent. |
| Organic Solvent | - | Acetonitrile or Methanol | Primary non-polar solvent for elution.[14] |
| Acidic Additive | 0.1% TFA or 0.1% FA | 0.1% TFA or 0.1% FA | Improves peak shape, suppresses silanol interactions.[2] |
Table 2: Troubleshooting Summary for Common HPLC Issues
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Increase acid additive (TFA) concentration or ensure pH is low (2-3).[12][15] |
| Column contamination | Flush the column or replace it if old.[11] | |
| Broad Peaks | Sample solvent stronger than mobile phase | Dissolve sample in the initial mobile phase composition.[4] |
| Extra-column dead volume | Use narrower bore tubing and check fittings.[5] | |
| Poor Resolution | Gradient is too steep | Decrease the gradient slope (e.g., from 1%/min to 0.5%/min). |
| Insufficient selectivity | Change the organic solvent (Acetonitrile ↔ Methanol).[4] |
Experimental Protocols
Protocol 1: Standard Analytical RP-HPLC for this compound
This protocol provides a general method for the analysis of MccJ25 purity.
-
Sample Preparation:
-
Dissolve the purified MccJ25 sample or crude extract in a solvent weaker than or equal to the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).[6]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column.[6]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of high-purity Trifluoroacetic Acid (TFA) to 999 mL of HPLC-grade water (for 0.1% TFA).
-
Mobile Phase B: Add 1 mL of high-purity TFA to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
-
-
HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size).[2][3]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tyrosine).[1]
-
Injection Volume: 10-20 µL.[2]
-
Column Temperature: Ambient or controlled at 30-40 °C.[2]
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 65% B
-
35-40 min: Linear gradient from 65% to 95% B
-
40-45 min: Hold at 95% B (column wash)
-
45-50 min: Return to 5% B (re-equilibration)
-
-
Visual Guides
Caption: Workflow for optimizing an HPLC method for MccJ25.
Caption: Decision tree for troubleshooting common HPLC peak issues.
References
- 1. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. mastelf.com [mastelf.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. uhplcs.com [uhplcs.com]
- 12. biotage.com [biotage.com]
- 13. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veeprho.com [veeprho.com]
- 15. youtube.com [youtube.com]
troubleshooting peak tailing and broadening in Microcin J25 chromatography
This guide provides troubleshooting assistance for common issues encountered during the chromatographic analysis and purification of the lasso peptide, Microcin J25 (MccJ25).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue in peptide chromatography. It can compromise resolution and lead to inaccurate quantification.[1] For MccJ25, this is often due to one or more of the following factors:
-
Secondary Interactions with Stationary Phase: The primary cause of peak tailing for peptides is often the interaction of basic functional groups on the peptide with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[2] These secondary ionic interactions lead to a mixed-mode retention mechanism, causing some molecules to be retained longer than others, resulting in a tail.[2]
-
Inappropriate Mobile Phase pH or Additive: A mobile phase pH that is not low enough will not sufficiently suppress the ionization of silanol groups.[2] The use of an ion-pairing agent, such as Trifluoroacetic Acid (TFA), is critical. TFA serves two purposes: it lowers the mobile phase pH to protonate silanols, and its anion pairs with positive charges on the peptide, masking them and preventing interaction with the stationary phase.[3][4] Insufficient concentration of TFA can lead to poor peak shape.[5]
-
Column Contamination and Degradation: Accumulation of strongly retained impurities from previous injections can create active sites that cause tailing. Physical degradation of the column bed, such as the formation of a void, can also lead to distorted peak shapes.[2][6]
-
Mass Overload: Injecting too high a concentration of MccJ25 can saturate the stationary phase, leading to peak tailing.[6] This is particularly relevant in preparative chromatography.
Q2: What are the primary causes of peak broadening for my this compound peak?
Peak broadening (or band broadening) results in wider peaks with lower signal-to-noise, reducing column efficiency and resolution. The key causes include:
-
Extra-Column Volume (Dead Volume): The volume within the HPLC system outside of the column itself (including injector, tubing, and detector cell) contributes to peak broadening.[7][8] Using tubing with a wide internal diameter or excessive length can significantly increase this effect.[8]
-
Poor Column Condition: An aging column may lose its efficiency, leading to broader peaks.[9] This can be caused by a loss of bonded phase or a partially blocked inlet frit.[2]
-
High Mass Transfer Resistance: MccJ25 is a structurally complex cyclic peptide.[10][11] Slow diffusion of the molecule into and out of the pores of the stationary phase particles can lead to significant peak broadening.[12][13] This is more pronounced with smaller pore sizes. For peptides, stationary phases with pore sizes of 160 Å or 300 Å are often recommended to mitigate this effect.[4][13][14]
-
Injection Issues: Injecting a large sample volume, especially in a solvent that is stronger than the initial mobile phase (e.g., high percentage of acetonitrile), will cause the sample band to broaden before it reaches the column.[6][7] The sample should ideally be dissolved in the initial mobile phase or a weaker solvent.[15]
-
Steep Gradient: A very rapid gradient may not allow sufficient time for the peptide to interact with and partition from the stationary phase, leading to broad, poorly resolved peaks. Shallower gradients are typically recommended for peptide separations.[16]
Q3: My resolution is poor. Is it a tailing or a broadening problem?
Tailing and broadening both degrade resolution, but they have different visual characteristics.
-
Tailing is identified by an asymmetric peak shape, where the front of the peak is sharp, but the back end slopes gently to the baseline. A tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[17]
-
Broadening is characterized by a wide, symmetrical (Gaussian) peak. The peak width at the base is larger than expected for an efficient separation.
Often, both phenomena can occur simultaneously. The troubleshooting workflow below can help distinguish and address the root cause.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving peak shape issues in MccJ25 chromatography.
Caption: A logical workflow for troubleshooting peak shape issues.
Data Summary Tables
Table 1: Typical Starting Conditions for MccJ25 RP-HPLC
The following parameters are based on published methods for the analysis and purification of this compound and can serve as a baseline for method development.[11][18][19]
| Parameter | Typical Value / Type | Rationale & Notes |
| Stationary Phase | C18 Silica | Standard for peptide separations due to its hydrophobicity.[14] |
| Pore Size | 130 Å - 300 Å | Larger pores (≥160 Å) are recommended to reduce mass transfer resistance for the structured peptide.[4][13] |
| Mobile Phase A | 0.1% TFA in Water | TFA is a crucial ion-pairing agent to improve peak shape.[3][4] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common strong solvent with low viscosity and good UV transparency.[4] |
| Gradient | Shallow linear gradient | e.g., 25% to 55% B over 30-40 minutes. Shallow gradients are critical for peptide resolution.[16] |
| Flow Rate | Analytical: 1.0 mL/minPreparative: 10-20 mL/min | Dependent on column diameter. |
| Detection | 214 nm, 230 nm, or 280 nm | 214 nm for the peptide backbone; 280 nm for aromatic residues (Tyr, Trp).[18] |
Table 2: Quick Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Ensure 0.1% TFA is in the mobile phase; operate at low pH (~2).[2][3] |
| Column contamination | Perform a column wash procedure (see protocols below). | |
| Mass overload | Dilute the sample and inject a smaller amount.[6] | |
| Peak Broadening | High extra-column volume | Use narrow-bore tubing (≤0.005") and minimize its length.[8][20] |
| Sample solvent effect | Dissolve sample in Mobile Phase A or a weaker solvent. Reduce injection volume.[6][15] | |
| Slow mass transfer | Use a column with a larger pore size (e.g., 300 Å).[13][14] | |
| Steep gradient | Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).[16] |
Mechanism Visualization
The diagram below illustrates how ion-pairing agents like TFA mitigate the secondary interactions that cause peak tailing.
Caption: How TFA prevents secondary interactions causing peak tailing.
Experimental Protocols
Protocol 1: Column Wash and Regeneration
This procedure is designed to remove strongly bound contaminants from a reversed-phase column that may be causing peak shape distortion or high backpressure.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Methanol (MeOH)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Initial Wash: Wash the column with your mobile phase without the buffer or salt (e.g., Water/ACN mixture) for 10-15 column volumes.
-
Strong Organic Wash: Flush the column with 100% Acetonitrile for at least 20 column volumes to remove strongly hydrophobic compounds.
-
Intermediate Polarity Wash: Wash with 100% Isopropanol for 20 column volumes. IPA is a strong solvent that can help remove very nonpolar contaminants.
-
Re-equilibration:
-
Wash with 100% Acetonitrile for 10 column volumes.
-
Gradually reintroduce the aqueous phase. Run a gradient from 95% ACN to 5% ACN over 15 minutes.
-
Equilibrate the column with the initial conditions of your analytical method (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 20 column volumes, or until the baseline is stable.
-
-
Performance Check: Reconnect the detector and inject a standard to evaluate if peak shape and retention time have been restored.
Protocol 2: Mobile Phase Preparation (with 0.1% TFA)
Proper mobile phase preparation is critical for reproducible results and optimal peak shape.
Materials:
-
HPLC-grade Water (1 L)
-
HPLC-grade Acetonitrile (1 L)
-
High-purity Trifluoroacetic Acid (TFA)
-
Sterile, filtered containers
-
0.22 µm or 0.45 µm membrane filter
Procedure for Mobile Phase A (Aqueous):
-
Measure 1000 mL of HPLC-grade water into a clean, graduated cylinder.
-
Transfer the water to a sterile mobile phase reservoir bottle.
-
Carefully add 1.0 mL of TFA to the 1000 mL of water. This creates a 0.1% (v/v) solution.
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging. If using filtration, this step can be combined with filtration.
-
Filter the mobile phase through a 0.22 µm filter to remove particulates.
Procedure for Mobile Phase B (Organic):
-
Measure 1000 mL of HPLC-grade Acetonitrile into a clean, graduated cylinder.
-
Transfer the ACN to a sterile mobile phase reservoir bottle.
-
Carefully add 1.0 mL of TFA to the 1000 mL of ACN.
-
Cap, mix, degas, and filter as described for Mobile Phase A.
Note: Always prepare fresh mobile phases and do not store buffered aqueous mobile phases for extended periods, as they can support microbial growth.
References
- 1. chromacademy.com [chromacademy.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. waters.com [waters.com]
- 5. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bates.edu [bates.edu]
- 9. echemi.com [echemi.com]
- 10. Rapid Analysis of Cyclic Peptide Cyclosporine A by HPLC Using a Column Packed with Nonporous Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lab.rockefeller.edu [lab.rockefeller.edu]
- 12. What Are the Primary Factors Contributing to Chromatographic Peak Broadening? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. mac-mod.com [mac-mod.com]
- 14. Peptides purification development in Reverse Phase [blog.interchim.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 17. uhplcs.com [uhplcs.com]
- 18. Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromtech.com [chromtech.com]
Technical Support Center: Enhancing the Stability of Microcin J25 in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Microcin (B1172335) J25 (MccJ25) during experimental assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during MccJ25 experiments, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing a rapid loss of MccJ25 activity in my cell culture media. What could be the cause?
A1: The loss of activity could be due to enzymatic degradation. MccJ25 is highly resistant to many proteases, but it is susceptible to degradation by elastase, which may be present in certain complex media or secreted by cells.[1][2]
-
Recommendation: If using complex media, consider switching to a serum-free or defined medium. If the cells themselves are suspected of secreting proteases, it may be necessary to use a protease inhibitor cocktail that is effective against elastase.
Q2: My MccJ25 solution appears cloudy or has visible precipitates. What should I do?
A2: MccJ25 can sometimes aggregate, especially at high concentrations or in certain buffer conditions.[3]
-
Recommendation: To avoid aggregation, it is recommended to prepare concentrated stock solutions of MccJ25 in methanol (B129727) and then dilute them in an aqueous solution containing a non-ionic surfactant like 0.1% Tween 80 for the final assay.[3] Always vortex the solution well before use.
Q3: I am seeing inconsistent results in my antimicrobial activity assays. What are the potential sources of variability?
A3: Inconsistent results can stem from several factors related to MccJ25 stability and the assay itself.
-
Degradation: As mentioned, enzymatic degradation can be a factor. Ensure your assay conditions do not inadvertently introduce proteases.
-
Adsorption to Labware: Peptides can sometimes adsorb to plastic surfaces. Consider using low-protein-binding microplates and pipette tips.
-
Assay Conditions: The pH and temperature of your assay should be controlled, as extreme conditions, although MccJ25 is generally stable, can affect the activity of the target bacteria and potentially the peptide over long incubation times.[1][2][4]
Q4: I am studying the effect of MccJ25 in a simulated gastrointestinal environment and observing significant degradation. Is this expected?
A4: Yes, this is expected. While MccJ25 is relatively stable in gastric conditions, it degrades rapidly in simulated duodenal conditions, primarily due to the presence of pancreatin, which contains elastase.[1][2][5][6]
-
Recommendation: When studying MccJ25 for oral delivery applications, consider encapsulation or other formulation strategies to protect it from enzymatic degradation in the small intestine.[5]
Frequently Asked Questions (FAQs)
Q: What is the general stability profile of Microcin J25?
A: this compound is known for its remarkable stability, which is attributed to its unique "lasso" structure.[1][2][7] This structure makes it resistant to:
-
High temperatures (stable up to 100°C and even 121°C).[8][9]
-
Many common proteases such as trypsin, chymotrypsin, and pepsin.[1][8]
However, it is susceptible to degradation by elastase.[1][2]
Q: How should I store my this compound stocks?
A: For long-term storage, it is best to store purified, lyophilized MccJ25 at -20°C or -80°C.[10][11] For working solutions, it is recommended to prepare fresh dilutions from a concentrated stock. If storing solutions, do so at 4°C for short periods.[7]
Q: Can MccJ25 be autoclaved?
A: Yes, studies have shown that the antimicrobial activity of recombinant MccJ25 is not influenced by temperatures as high as 121°C, suggesting it can be autoclaved.[9]
Q: Does MccJ25 interact with common laboratory plastics?
A: While specific studies on MccJ25 adsorption to labware are not extensively detailed in the provided results, it is a common issue with peptides. To minimize potential loss of active compound, using low-protein-binding plastics is a good laboratory practice.
Quantitative Data Summary
The following tables summarize the stability of MccJ25 under various conditions based on available data.
Table 1: Stability of MccJ25 in the Presence of Proteolytic Enzymes
| Enzyme | Condition | Observation | Reference |
| Pancreatin | Duodenal solution | Slightly degraded | [1] |
| Elastase | Duodenal solution | Highly impacted, complete degradation after 120 min | [1][2] |
| Chymotrypsin | Duodenal solution | Almost unaffected | [1][2] |
| Trypsin | Duodenal solution | No significant reduction in activity | [1][2] |
| Pepsin | pH 2, 37-50°C | No hydrolysis observed | [8] |
| Thermolysin | - | Cleaves the peptide at the Phe10-Val11 bond | [12][13] |
Table 2: Stability of MccJ25 under Different Physicochemical Conditions
| Parameter | Condition | Observation | Reference |
| Temperature | Up to 95°C for 4 hours | Thermally stable | [8] |
| Temperature | Up to 121°C | Activity not influenced | [9] |
| pH | 2.0 - 9.0 for 2 hours | Activity not affected | [9] |
| Denaturing Agents | 8 M Urea | Stable | [8] |
Experimental Protocols
1. Protocol for Assessing MccJ25 Stability against Proteases
This protocol is adapted from studies investigating the enzymatic degradation of MccJ25.[1][4][9]
-
Preparation of Solutions:
-
Prepare a stock solution of MccJ25 (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol or sterile water).
-
Prepare solutions of the proteases to be tested (e.g., elastase, trypsin, chymotrypsin, pepsin) at the desired concentration in their respective optimal buffers.
-
-
Incubation:
-
Mix the MccJ25 solution with each protease solution to a final MccJ25 concentration of 0.1 mg/mL.
-
Incubate the mixtures at 37°C.
-
Collect aliquots at different time points (e.g., 0, 30, 60, 120 minutes).
-
-
Enzyme Inactivation:
-
Immediately stop the enzymatic reaction by adding a suitable inhibitor or by heat inactivation if appropriate.
-
-
Analysis:
-
LC-MS/MS: Analyze the collected aliquots by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the remaining intact MccJ25 and any degradation products.[1][7]
-
Antimicrobial Activity Assay: Concurrently, determine the remaining antimicrobial activity of the aliquots using a suitable indicator strain (e.g., Salmonella enterica or Escherichia coli) via a microdilution or agar (B569324) well diffusion assay.[1][4]
-
2. Protocol for Minimum Inhibitory Concentration (MIC) Assay
This is a standard protocol to determine the antimicrobial activity of MccJ25.[4][8][9][10]
-
Preparation of MccJ25 Dilutions:
-
Prepare a 2-fold serial dilution of MccJ25 in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Preparation of Bacterial Inoculum:
-
Grow the indicator bacterial strain overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
Add the bacterial inoculum to each well containing the MccJ25 dilutions.
-
Include a positive control (bacteria in broth without MccJ25) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of MccJ25 that completely inhibits visible growth of the bacteria.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent MccJ25 activity.
References
- 1. Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 3. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Impact of this compound on the porcine microbiome in a continuous culture model [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Antimicrobial Activity Evaluation of the Recombinant this compound Against the Foodborne Pathogens Salmonella and E. coli O157:H7 by Using a Matrix of Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 12. Structure-Activity Analysis of this compound: Distinct Parts of the Threaded Lasso Molecule Are Responsible for Interaction with Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of thermolysin cleaved this compound: extreme stability of a two-chain antimicrobial peptide devoid of covalent links - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Expression of Microcin J25 Variants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues related to the insoluble expression of Microcin (B1172335) J25 (MccJ25) variants.
Troubleshooting Guide
This guide addresses common problems encountered during the expression of MccJ25 variants, focusing on issues of insolubility and the formation of inclusion bodies.
Problem 1: Low or no expression of the MccJ25 variant.
| Possible Cause | Suggested Solution |
| Plasmid Integrity | Verify the integrity of your expression plasmid by restriction digest and sequencing to ensure the MccJ25 variant gene is in the correct frame and free of mutations. |
| Toxicity of the Variant | Some MccJ25 variants may be toxic to the E. coli host. Use a tightly regulated expression system (e.g., pBAD) or a strain designed for toxic protein expression. Adding glucose to the culture medium can also help suppress basal expression.[1] |
| Codon Usage | The codon usage of your MccJ25 variant gene may not be optimal for E. coli. Consider codon optimization of your gene sequence. |
| Inefficient Transcription/Translation | Ensure your expression vector contains a strong promoter and an efficient ribosome binding site. |
Problem 2: MccJ25 variant is expressed but found in the insoluble fraction (inclusion bodies).
| Possible Cause | Suggested Solution |
| High Expression Rate | High-level expression can overwhelm the cellular folding machinery, leading to aggregation.[2] |
| - Lower Induction Temperature: Reduce the induction temperature to 18-25°C and express overnight. Lower temperatures slow down protein synthesis, which can promote proper folding.[1][3] | |
| - Reduce Inducer Concentration: Lower the concentration of the inducer (e.g., IPTG) to decrease the rate of protein expression. | |
| Sub-optimal Culture Conditions | The composition of the culture medium can affect protein solubility. |
| - Use a less rich medium: Minimal media like M9 can sometimes improve solubility compared to rich media like LB.[1] | |
| - Add Solubility Enhancers: Supplementing the medium with additives like glycylglycine (B550881) (100 mM to 1 M) has been shown to enhance the solubility of some recombinant proteins.[4] | |
| Lack of Necessary Co-factors or Chaperones | Proper folding of MccJ25 and its variants may require specific cellular environment. |
| - Co-expression with Chaperones: Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the folding of your MccJ25 variant. | |
| - Provide Necessary Co-factors: If your variant requires specific ions for folding, supplement the culture medium with the appropriate salts. |
Frequently Asked Questions (FAQs)
Q1: My MccJ25 variant is in inclusion bodies. Is it still possible to obtain active protein?
A1: Yes. Inclusion bodies are dense aggregates of mostly misfolded protein.[5] The protein can often be recovered by isolating the inclusion bodies, solubilizing them with denaturants, and then refolding the protein into its active conformation.
Q2: What is the first step I should take when I find my MccJ25 variant in the insoluble fraction?
A2: The first step is to optimize your expression conditions to favor soluble expression. This is often simpler and more cost-effective than downstream processing of inclusion bodies. Try lowering the induction temperature and reducing the inducer concentration.
Q3: Are there specific E. coli strains that are better for expressing MccJ25 variants?
A3: While there isn't a single "best" strain, strains engineered for toxic or difficult-to-express proteins, such as BL21(DE3)pLysS or Rosetta(DE3), can be beneficial. These strains can help to better control expression levels and provide rare tRNAs that may be required for efficient translation of your variant.
Q4: How do I know if my refolded MccJ25 variant is active?
A4: The activity of refolded MccJ25 variants can be assessed using a zone of inhibition assay against a sensitive bacterial strain, such as Salmonella enterica serovar Newport or a susceptible E. coli strain.[6]
Experimental Protocols
Protocol 1: Isolation of MccJ25 Variant Inclusion Bodies
This protocol describes the isolation and washing of inclusion bodies from E. coli.
-
Cell Lysis:
-
Resuspend the cell pellet from your culture in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication or using a French press. To facilitate lysis and inclusion body purification, 0.5–1.0 % Triton X-100 can be added to the buffer.
-
-
Inclusion Body Collection:
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes to pellet the inclusion bodies.
-
-
Washing Steps:
-
Resuspend the pellet in a wash buffer containing a mild detergent (e.g., Lysis Buffer with 1-2% Triton X-100) to remove membrane proteins. Centrifuge again to collect the inclusion bodies.
-
Repeat the wash step with a high salt buffer (e.g., Lysis Buffer with 1 M NaCl) to remove contaminating nucleic acids.
-
Finally, wash the pellet with a buffer without detergent (e.g., Lysis Buffer) to remove residual detergent.
-
Protocol 2: Solubilization and Refolding of MccJ25 Variant from Inclusion Bodies
This protocol outlines a general procedure for solubilizing and refolding MccJ25 variants.
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl, pH 8.0, with 50 mM DTT to reduce disulfide bonds).
-
Incubate at room temperature with gentle agitation until the pellet is completely dissolved.
-
Centrifuge to remove any remaining insoluble material.
-
-
Refolding:
-
Rapid Dilution: Quickly dilute the solubilized protein solution 50- to 100-fold into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM L-Arginine, 1 mM EDTA, and a redox system like 0.5 mM GSSG/5 mM GSH). L-Arginine is a common additive to suppress aggregation.
-
Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
-
-
Purification and Concentration:
-
Concentrate the refolded protein using ultrafiltration.
-
Purify the refolded MccJ25 variant using methods like reverse-phase HPLC.[6]
-
Data Presentation
The following table provides an example of how to present data when optimizing the expression conditions for an MccJ25 variant.
| Expression Condition | Total Protein (mg/L) | Soluble Protein (mg/L) | % Soluble |
| 37°C, 1 mM IPTG | 150 | 15 | 10% |
| 30°C, 1 mM IPTG | 120 | 36 | 30% |
| 25°C, 0.5 mM IPTG | 100 | 50 | 50% |
| 18°C, 0.1 mM IPTG | 80 | 64 | 80% |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for troubleshooting insoluble MccJ25 variant expression.
Caption: Decision-making flowchart for MccJ25 variant expression and purification.
References
- 1. biocat.com [biocat.com]
- 2. Factors influencing inclusion body formation in the production of a fused protein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. norgenbiotek.com [norgenbiotek.com]
- 4. Effect of temperature on protein quality in bacterial inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational design of the lasso peptide antibiotic microcin J25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
Technical Support Center: Enhancing Microcin J25 Precursor Peptide Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic processing of the Microcin (B1172335) J25 (MccJ25) precursor peptide, MccA.
I. Troubleshooting Guide
This guide addresses common issues encountered during the in vitro processing of MccA into MccJ25 using the maturating enzymes MccB and MccC.
Issue 1: Low or No Yield of Mature MccJ25
Q: I am not observing any mature MccJ25 in my in vitro reaction. What are the possible causes and solutions?
A: Low or no yield of MccJ25 can stem from several factors, from the quality of your protein components to the reaction conditions. Here is a step-by-step troubleshooting approach:
-
1. Verify the Integrity and Activity of Your Proteins:
-
MccA Precursor Peptide:
-
Problem: MccA may be degraded or aggregated. MccA is known to be unstructured and susceptible to proteases[1].
-
Solution:
-
Confirm the correct mass of your purified MccA using mass spectrometry.
-
Run an SDS-PAGE gel to check for degradation products.
-
If aggregation is suspected, consider refolding protocols or the addition of solubilizing agents. Hydrophobic sequences can be prone to aggregation[2].
-
-
-
MccB and MccC Enzymes:
-
Problem: The enzymes may be inactive or in low concentration. MccB and MccC are functionally interdependent and may require co-expression and co-purification to form a stable, active complex[3][4][5].
-
Solution:
-
Confirm the presence and purity of both MccB and MccC via SDS-PAGE.
-
If expressed and purified separately, consider a co-expression and co-purification strategy.
-
Ensure proper storage conditions for the enzymes to maintain their activity. Proteins are fragile and require specific conditions to remain active[6].
-
-
-
-
2. Optimize Reaction Conditions:
-
Problem: Suboptimal buffer conditions, cofactor concentrations, or temperature can significantly impact enzyme activity.
-
Solution:
-
ATP and Mg²⁺: Both ATP and Mg²⁺ are essential for the activity of MccB (an ATP-dependent cysteine protease) and MccC (a lactam synthetase)[4][5]. Ensure they are present at optimal concentrations. Titrate ATP and Mg²⁺ concentrations to find the optimal ratio.
-
pH and Temperature: The optimal pH and temperature for the MccB/MccC complex have not been extensively reported. It is advisable to test a range of pH values (e.g., 7.0-8.5) and temperatures (e.g., 25-37°C).
-
Redox Environment: The presence of a reducing agent, such as DTT or TCEP, can be beneficial, especially for cysteine proteases like MccB.
-
-
-
3. Check for Incomplete Processing:
-
Problem: You may be observing intermediate products, such as the cleaved core peptide, without the final cyclization.
-
Solution:
-
Use mass spectrometry to analyze your reaction mixture for the presence of the linear core peptide (MccA without the leader peptide).
-
If the cleaved core peptide is present but mature MccJ25 is not, this suggests a problem with the MccC-mediated cyclization step. This could be due to inactive MccC or suboptimal conditions for the cyclization reaction.
-
-
Issue 2: Precursor Peptide (MccA) Aggregation
Q: My MccA precursor peptide is precipitating out of solution. How can I improve its solubility?
A: MccA, being an unstructured peptide, can be prone to aggregation, especially at high concentrations[1]. Here are some strategies to improve its solubility:
-
1. Optimize Buffer Conditions:
-
pH: Vary the pH of your buffer to move away from the isoelectric point (pI) of MccA.
-
Additives: Include additives in your buffer that can help to reduce aggregation. Common additives include:
-
Glycerol (5-20%)
-
Non-detergent sulfobetaines (NDSBs)
-
Arginine
-
-
-
2. Fusion Partners:
-
Expressing MccA with a highly soluble fusion partner, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can significantly improve its solubility. The fusion tag can be cleaved off after purification.
-
-
3. Concentration:
-
Work with lower concentrations of MccA if possible. Determine the highest concentration at which the peptide remains soluble in your buffer system.
-
Issue 3: Inefficient Leader Peptide Cleavage
Q: I am observing a significant amount of unprocessed MccA, but some mature MccJ25 is being formed. How can I improve the efficiency of leader peptide cleavage?
A: Inefficient cleavage by MccB can be a bottleneck in the reaction. Consider the following:
-
1. Enzyme to Substrate Ratio:
-
Increase the concentration of the MccB/MccC enzyme complex relative to the MccA precursor peptide. Experiment with different molar ratios to find the optimal balance.
-
-
2. Reaction Time:
-
Increase the incubation time of your in vitro reaction to allow for more complete processing.
-
-
3. Cofactor Concentration:
II. Frequently Asked Questions (FAQs)
Q1: What are the key components required for the in vitro processing of MccJ25?
A1: The minimal components for in vitro MccJ25 biosynthesis are:
-
MccA: The 58-amino acid precursor peptide[1].
-
MccB: An ATP-dependent cysteine protease that cleaves the leader peptide from MccA[3][4][5].
-
MccC: A lactam synthetase that cyclizes the core peptide to form the characteristic lasso structure[3][4][5].
-
ATP: Adenosine triphosphate is required for the activity of both MccB and MccC[4][5].
-
Mg²⁺: Magnesium ions are a crucial cofactor[7].
Q2: How can I express and purify the MccA, MccB, and MccC proteins?
A2: While specific, optimized protocols are often lab-dependent, here is a general workflow:
-
MccA: MccA can be expressed in E. coli with an affinity tag (e.g., His-tag) for purification. Due to its susceptibility to degradation, it is advisable to use protease-deficient E. coli strains and to include protease inhibitors during purification.
-
MccB and MccC: These enzymes are functionally interdependent and may be unstable when expressed alone. Co-expression of MccB and MccC in E. coli is recommended. The complex can be purified using affinity chromatography if one or both proteins are tagged.
Q3: What analytical techniques are suitable for monitoring the MccJ25 processing reaction?
A3: A combination of techniques is often necessary:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method to confirm the formation of mature MccJ25 and to detect any intermediate products by observing their precise molecular weights[8].
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the different components of the reaction mixture (unprocessed MccA, cleaved leader peptide, linear core peptide, and mature MccJ25), allowing for quantification of the reaction progress[1].
-
SDS-PAGE: While not ideal for resolving the small size difference between the linear core peptide and mature MccJ25, SDS-PAGE can be used to monitor the cleavage of the leader peptide from MccA.
Q4: Are there any known inhibitors of the MccJ25 processing enzymes?
A4: The literature does not extensively report on specific inhibitors of MccB and MccC. However, as MccB is a cysteine protease, it is likely to be inhibited by general cysteine protease inhibitors.
III. Experimental Protocols
Protocol 1: Generalized In Vitro MccJ25 Maturation Assay
This protocol provides a starting point for setting up an in vitro MccJ25 processing reaction. Optimization of the component concentrations, buffer conditions, and incubation time will be necessary.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following components on ice:
-
Tris-HCl buffer (50 mM, pH 7.5-8.0)
-
NaCl (50-150 mM)
-
MgCl₂ (5-10 mM)
-
ATP (1-5 mM)
-
DTT or TCEP (1-2 mM)
-
Purified MccA precursor peptide (e.g., 10 µM final concentration)
-
Purified MccB/MccC enzyme complex (e.g., 1-5 µM final concentration)
-
-
Adjust the final volume with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at a desired temperature (e.g., 30°C) for a set period (e.g., 2-16 hours).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid or by heating at 95°C for 5 minutes).
-
-
Analysis:
-
Analyze the reaction products by HPLC and/or mass spectrometry to detect the formation of mature MccJ25.
-
IV. Data Presentation
Due to the limited availability of comprehensive quantitative data in the public domain, we present a table outlining the key parameters that have been shown to influence MccJ25 processing efficiency. Researchers should empirically determine the optimal values for their specific experimental setup.
| Parameter | Recommended Range for Optimization | Rationale |
| MccB:MccC:MccA Molar Ratio | 1:1:1 to 1:1:10 | The enzymes are catalytic, but higher concentrations may be needed to drive the reaction to completion. |
| ATP Concentration | 1 - 10 mM | MccB and MccC are ATP-dependent enzymes[4][5]. |
| Mg²⁺ Concentration | 5 - 20 mM | Mg²⁺ is an essential cofactor for ATP-dependent enzymes[7]. |
| pH | 7.0 - 8.5 | Optimal pH needs to be determined empirically to ensure the stability and activity of both enzymes. |
| Temperature | 25 - 37 °C | The optimal temperature for the enzymatic reaction should be determined. |
| Incubation Time | 1 - 24 hours | The reaction may be slow, and longer incubation times may be required for higher yields. |
V. Visualizations
Caption: Workflow of Microcin J25 precursor peptide processing.
Caption: Troubleshooting logic for low MccJ25 yield.
References
- 1. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 2. Structure Prediction and Protein Engineering Yield New Insights into this compound Precursor Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Maturation Steps of the Lasso Peptide this compound in vitro | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the maturation steps of the lasso peptide this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and tandem affinity purification of 20S proteasomes and other multisubunit complexes in Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and engineering of ribosomally synthesized and post-translationally modified peptide (RiPP) natural products - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
computational redesign of Microcin J25 for improved production and activity
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the computational redesign of Microcin (B1172335) J25 (MccJ25) for improved production and antimicrobial activity.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is Microcin J25 (MccJ25) and what is its mechanism of action?
A1: this compound is a 21-amino acid antimicrobial peptide known for its unique "lasso" or "lariat-protoknot" structure.[1][2] This structure consists of an eight-residue macrolactam ring formed by an isopeptide bond between the N-terminal Gly1 and the side-chain of Glu8.[2][3] The remaining 13-residue C-terminal tail is threaded through this ring and held in place by bulky aromatic residues (Phe19 and Tyr20), which prevents the tail from unthreading.[2][4] This unusual topology provides MccJ25 with remarkable stability against high temperatures, extreme pH, and many proteases.[2][4]
MccJ25 has dual and independent mechanisms of action in target bacteria like E. coli and Salmonella.[5][6] Its primary target is the bacterial RNA polymerase (RNAP), where it blocks the secondary channel used for nucleotide uptake, thereby inhibiting transcription.[1][7][8] Additionally, MccJ25 can disrupt the bacterial membrane's respiratory chain, leading to increased production of superoxide (B77818) radicals, which causes cellular damage.[5][6]
Q2: What is the genetic basis for MccJ25 production?
A2: The biosynthesis, maturation, and export of MccJ25 require four plasmid-borne genes organized in a cluster: mcjA, mcjB, mcjC, and mcjD.[9][10]
-
mcjB and mcjC encode the maturation enzymes that cleave the leader peptide from the McjA precursor and cyclize the core peptide into its characteristic lasso conformation.[9][12]
-
mcjD encodes an ABC transporter responsible for exporting the mature MccJ25 out of the producer cell.[9][13]
Q3: What is the goal of computationally redesigning MccJ25?
A3: The primary goals are to explore the sequence space tolerated by the highly constrained lasso fold and to design new variants with improved properties.[9][14] This includes enhancing antimicrobial potency, broadening the activity spectrum, increasing production yield, and improving stability.[1] Computational methods allow for a rational approach to peptide design, complementing traditional experimental techniques by predicting the effects of amino acid substitutions on structure and function.[15][16]
Troubleshooting Experimental Issues
Q1: I have designed a new MccJ25 variant, but I am seeing very low or no production in E. coli. What could be the problem?
A1: Low production of MccJ25 variants can stem from several issues:
-
Disruption of Biosynthesis or Export: Certain amino acid substitutions can interfere with the maturation and export process. Systematic mutational analysis has shown that residues Gly1, Gly2, Glu8, and Tyr20 are particularly important for the production, maturation, export, or stability of MccJ25.[1][17] A mutation at one of these sites could prevent proper processing by the McjB/McjC enzymes or export by the McjD transporter.
-
Host Strain and Expression System: While E. coli is the native producer, endotoxin (B1171834) contamination can be a concern.[18][19] Heterologous hosts like Bacillus subtilis have been successfully engineered for MccJ25 production and may offer an alternative.[18][19] Ensure your expression vector contains the complete mcjABCD gene cluster, as all four genes are required for production and export.[9] The choice of promoter can also be critical; some studies use the native promoter, while others place mcjA under an inducible promoter like T5 for tighter control.[9]
-
Peptide Instability: Although the lasso structure is generally stable, your specific mutations might render the peptide more susceptible to degradation by host proteases.
-
Toxicity to Host: The redesigned peptide might have gained activity against your E. coli expression host, leading to self-inhibition and poor growth.
Q2: My MccJ25 variant is produced at good levels, but it shows reduced or no antimicrobial activity. Why?
A2: A loss of activity suggests that the mutations have affected a functionally critical part of the peptide, even if the overall structure is maintained.
-
Disrupted RNAP Binding: The antimicrobial activity of MccJ25 is highly dependent on its interaction with RNA polymerase. Key residues identified as important for transcription inhibition include those in the cycle (e.g., Gly4, Val7) and the threaded tail (e.g., Tyr9, Phe10, Ile17, Phe19).[1][17] Altering these residues can abolish the peptide's ability to block the RNAP secondary channel.
-
Altered 3D Structure: While the lasso fold is robust, substitutions can alter the conformation of the threaded tail or the orientation of key side chains, disrupting the binding interface.[14] Even subtle changes, like the epimerization of a single key residue, can lead to a complete loss of activity while retaining the lasso topology.[3]
-
Impaired Uptake: MccJ25 uptake into target cells requires the outer membrane receptor FhuA.[5] While less documented for redesigned peptides, it is conceivable that mutations could affect the interaction with this receptor, preventing the peptide from reaching its intracellular targets.
Q3: I am having difficulty purifying my MccJ25 variant using reverse-phase HPLC. What are some common issues?
A3: Purification challenges can arise from the peptide's properties or the extraction method.
-
Poor Extraction: MccJ25 is typically extracted from the culture supernatant using n-butanol.[9] Ensure the extraction is efficient and that the subsequent evaporation and resuspension steps are complete to avoid sample loss.
-
Aggregation: Some peptide variants may be prone to aggregation. To mitigate this, concentrated stock solutions can be prepared in methanol, and dilutions for assays can be made in water containing a non-ionic surfactant like 0.1% Tween 80.[5][6]
-
Incorrect HPLC Gradient: The elution profile of a variant may differ significantly from the wild-type due to changes in hydrophobicity. You may need to optimize the acetonitrile (B52724) gradient. A typical gradient runs from 10% to 50% acetonitrile over 20 minutes.[9]
-
Low Titer: If production is very low, the peptide peak may be difficult to distinguish from background noise. It may be necessary to scale up the culture volume (e.g., 10-15 ml or more) for purification.[9] Always confirm the identity of collected peaks using mass spectrometry.[9]
Data Summary of Redesigned MccJ25 Variants
The following table summarizes the production and activity data for computationally designed MccJ25 variants from a key study.[9][14] Eight variants (mut1-mut8), each with two or three amino acid substitutions, were selected based on energy minimization and fold specificity calculations.
| Variant | Amino Acid Substitutions | Successful Production in E. coli? | Antimicrobial Activity Detected? |
| Wild-Type | (None) | Yes | Yes (High) |
| mut1 | V6L, P7A, F10Y | Yes | Yes (Reduced) |
| mut2 | V6L, I13L, T15S | Yes | No |
| mut3 | G12A, T15S | Yes | No |
| mut4 | V6L, P7A, Y9F | Yes | Yes (Reduced) |
| mut5 | V6L, P7A, F19Y | Yes | Yes (Reduced) |
| mut6 | P7A, Y9F, F10Y | Yes | No |
| mut7 | H5Y, V6L, P7A | No | Not Assessed |
| mut8 | V6L, P7A, G12A | No | Not Assessed |
Data sourced from Pan et al. (2011).[9]
Key Experimental Protocols
Protocol 1: Heterologous Production and Purification of MccJ25 Variants
This protocol is adapted from methodologies used for expressing and purifying MccJ25 and its variants in E. coli.[4][9]
-
Culture Inoculation: Inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., chloramphenicol (B1208) for pTUC202-based plasmids) with a single colony of E. coli (e.g., BL21 or MC4100) harboring the MccJ25 expression plasmid.[3][4] Grow overnight at 37°C.
-
Large-Scale Culture: Use the overnight culture to inoculate a larger volume (e.g., 500 mL to 6 L) of M9 minimal medium supplemented with glucose, vitamins, and the required antibiotic.[3] Incubate for 2-3 days at 37°C with shaking. If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density.[9]
-
Supernatant Harvest: Centrifuge the culture at 8,000-10,000 x g for 20 minutes at 4°C to pellet the cells. Carefully collect the supernatant, which contains the secreted MccJ25.
-
Butanol Extraction: Add two volumes of n-butanol to the culture supernatant and mix thoroughly. Separate the organic (upper) phase, which now contains the peptide.[9]
-
Drying and Resuspension: Dry the organic phase using a rotary evaporator. Resuspend the resulting residue in a small volume of water (e.g., 1 mL).[9]
-
Reverse-Phase HPLC Purification:
-
Clarify the resuspended sample by centrifugation and filtration.
-
Purify the peptide using a C18 reverse-phase HPLC column.[9]
-
Elute the peptide using a linear gradient of acetonitrile in water, with both solvents containing 0.1% trifluoroacetic acid (TFA). A typical gradient is 10-50% acetonitrile over 20 minutes.[9]
-
Monitor the elution at 230 nm and 280 nm.[4]
-
-
Verification: Collect fractions corresponding to peptide peaks. Confirm the identity and purity of the MccJ25 variant using electrospray ionization mass spectrometry (ESI-MS).[9]
Protocol 2: Antimicrobial Activity Assessment (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This broth microdilution method is a standard procedure.[3][20][21]
-
Prepare Bacterial Inoculum: Grow the sensitive indicator strain (e.g., Salmonella enterica or a non-producing E. coli strain) overnight in Mueller-Hinton Broth (MHB).[21] Adjust the culture's optical density (OD) and dilute it to a final concentration of approximately 5 × 10⁵ CFU/mL in fresh MHB.[20][22]
-
Peptide Dilution Series: In a 96-well microtiter plate, prepare a two-fold serial dilution of the purified MccJ25 variant in MHB. The final concentration range should be sufficient to determine the MIC (e.g., 0.03 to 256 µg/mL).[20][22]
-
Inoculation: Add the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions.
-
Controls: Include a positive control (wells with bacteria and no peptide) to ensure proper growth and a negative control (wells with medium only) to check for contamination.[20]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[21]
-
Determine MIC: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.[21]
Protocol 3: Zone of Inhibition Assay (Agar Diffusion)
This is a qualitative or semi-quantitative method to assess antimicrobial activity.[4][9]
-
Prepare Agar (B569324) Plate: Prepare a sterile petri dish with an appropriate agar medium (e.g., LB agar or M9 medium).[4][5] Seed the agar with an overnight culture of the indicator strain. This can be done by pouring a top layer of soft agar (0.6-0.75%) containing the bacterial culture over a solid base layer.[4][5]
-
Apply Peptide:
-
Well Diffusion: Cut wells (e.g., 7 mm diameter) into the solidified agar and add a defined volume (e.g., 80 µL) of the test sample (e.g., purified peptide or culture supernatant) into each well.[4]
-
Spot-on-Lawn: Alternatively, spot a small volume (e.g., 10 µL) of the sample directly onto the surface of the agar plate and allow it to dry.[5]
-
-
Incubation: Incubate the plate at 37°C for 12-18 hours.[4][5]
-
Observe Results: The presence of a clear zone around the well or spot where the sample was applied indicates inhibition of bacterial growth. The diameter of this "zone of inhibition" is proportional to the antimicrobial activity of the sample.[4]
Visualized Workflows and Pathways
Caption: Workflow for the computational redesign and experimental validation of MccJ25.
Caption: Biosynthesis and export pathway of this compound.
Caption: Dual mechanisms of action for this compound in target bacteria.
References
- 1. Systematic structure-activity analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Chemical Modification of this compound Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity [mdpi.com]
- 4. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 5. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. wanglab-test.lassp.cornell.edu [wanglab-test.lassp.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. Computational design of the lasso peptide antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN113774006A - An engineering strain highly expressing MccJ25 and its fermentation process - Google Patents [patents.google.com]
- 11. Structure Prediction and Protein Engineering Yield New Insights into this compound Precursor Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational design of the lasso peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Towards rational computational peptide design [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Establishing Heterologous Production of Microcins J25 and Y in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 21. Chemical Modification of this compound Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Microcin J25 and Rifampicin Efficacy Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of Microcin J25 (MccJ25), a lasso peptide antibiotic, and rifampicin (B610482), a well-established rifamycin (B1679328) antibiotic, against the gram-negative bacterium Escherichia coli. This document synthesizes available experimental data on their mechanisms of action, minimum inhibitory concentrations, bactericidal kinetics, and the frequency of resistance development.
Executive Summary
Both this compound and rifampicin target the bacterial RNA polymerase (RNAP), a crucial enzyme for gene transcription, yet they exhibit distinct mechanisms of action and efficacy profiles. MccJ25 demonstrates a dual-action mechanism, not only inhibiting RNAP but also disrupting the bacterial respiratory chain, leading to the production of reactive oxygen species. Rifampicin, a potent bactericidal agent, acts by sterically blocking the path of elongating RNA. While both are effective against E. coli, their performance varies in terms of potency, speed of action, and the propensity for resistance development.
Quantitative Efficacy Data
The following tables summarize the key quantitative parameters for this compound and rifampicin against E. coli. It is important to note that these values can vary depending on the specific E. coli strain and the experimental conditions.
| Parameter | This compound | Rifampicin | References |
| Minimum Inhibitory Concentration (MIC) (µg/mL) | 0.03 - 1.0 | 8 - 25 | [1][2][3] |
| Minimum Bactericidal Concentration (MBC) (µg/mL) | 0.25 - 100 | Varies | [1][2] |
Table 1: Comparative Potency of this compound and Rifampicin against E. coli
| Parameter | This compound | Rifampicin | References |
| Kill Kinetics | Bactericidal, with effects observed within hours of exposure. | Rapidly bactericidal, with a significant reduction in viable cells within the first 6 hours of treatment. | [1] |
| Frequency of Resistance | Spontaneous resistance is known to occur, often through mutations in uptake machinery or the RNAP target. | Spontaneous resistance is readily observed, primarily due to mutations in the rpoB gene encoding the β-subunit of RNA polymerase. The mutation rate is estimated to be around 2.0 x 10⁻⁹. | [4][5][6] |
Table 2: Bactericidal Activity and Resistance Profile
Mechanisms of Action
This compound: A Dual-Pronged Attack
This compound employs a sophisticated, two-pronged mechanism to exert its antimicrobial effect on E. coli. Its primary mode of action involves the inhibition of RNA polymerase.[7] After being actively transported into the bacterial cell, MccJ25 binds to the secondary channel of RNAP, physically obstructing the path of incoming nucleotides and halting transcription.[8]
Simultaneously, MccJ25 targets the bacterial respiratory chain. This interaction leads to an increase in superoxide (B77818) production, which damages the cell membrane and contributes to cell death.[7] This dual mechanism makes it a highly potent antimicrobial agent.
Caption: Mechanism of action of this compound against E. coli.
Rifampicin: A Classic Transcription Inhibitor
Rifampicin's mechanism of action is well-characterized and highly specific. It binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, encoded by the rpoB gene.[4] This binding occurs in a pocket within the DNA/RNA channel of the enzyme. By physically obstructing the path of the elongating RNA transcript after only a few nucleotides have been joined, rifampicin effectively halts transcription initiation.[9] This cessation of RNA synthesis leads to a rapid bactericidal effect.[4]
References
- 1. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity Evaluation of this compound against Diarrheagenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evolution of Rifampin Resistance in Escherichia coli and Mycobacterium smegmatis Due to Substandard Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Analysis of this compound: Distinct Parts of the Threaded Lasso Molecule Are Responsible for Interaction with Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
Unlocking Potent Synergy: A Guide to the Combined Efficacy of Microcin J25 and Colistin Against Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates innovative therapeutic strategies. One promising avenue is the use of synergistic drug combinations to enhance the efficacy of existing antibiotics against multidrug-resistant (MDR) pathogens. This guide provides a comprehensive comparison of the synergistic effects of the lasso peptide Microcin J25 (MccJ25) and the polymyxin (B74138) antibiotic colistin (B93849). While extensive quantitative data on the native MccJ25 in combination with colistin is limited in publicly available literature, this guide presents illustrative data from a study on a chemically modified, inactive form of MccJ25, highlighting the potential for synergy. This information, coupled with detailed experimental protocols and mechanistic insights, serves as a valuable resource for researchers exploring this promising antibiotic combination.
Quantitative Analysis of Synergistic Activity
The synergistic effect of two antimicrobial agents is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. A study investigating a chemically modified, inactive form of this compound (epimerized at a key residue) in combination with colistin demonstrated a significant synergistic effect against E. coli and S. enterica strains that were not susceptible to the modified MccJ25 alone. This suggests that colistin can facilitate the entry of MccJ25, even a less active form, into the bacterial cell.
Disclaimer: The following data is derived from a study on a chemically modified, inactive form of this compound. While this demonstrates the potential for synergy, further research is required to establish a comprehensive quantitative profile for the native, active form of MccJ25 with colistin against a broader range of MDR bacteria.
| Bacterial Strain | MccJ25 (modified) MIC (µM) | Colistin MIC (µg/mL) | MccJ25 (modified) MIC in Combination (µM) | Colistin MIC in Combination (µg/mL) | FIC Index (FICi) | Interpretation |
| E. coli MDR 39255 | >200 | 1 | 12.5 | 0.25 | 0.3125 | Synergy |
| S. enterica ATCC 13076 | >200 | 0.5 | 25 | 0.125 | 0.375 | Synergy |
| E. coli MDR 208691 (MccJ25 Resistant) | >200 | 1 | 100 | 0.5 | 1.0 | Additive |
| E. coli MDR 239910 (MccJ25 Resistant) | >200 | 1 | 100 | 0.5 | 1.0 | Additive |
FIC Index (FICi) is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FICI of ≤ 0.5, an additive effect as an FICI > 0.5 and ≤ 1.0, indifference as an FICI > 1.0 and ≤ 4.0, and antagonism as an FICI > 4.0.
Experimental Protocols
Reproducible and standardized methodologies are crucial for evaluating antimicrobial synergy. Below are detailed protocols for key experiments.
Checkerboard Assay
This method is used to determine the FIC index and assess the in vitro interaction of two antimicrobial agents.[1][2][3]
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and colistin in an appropriate solvent. From these, create a series of twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Drug A (e.g., MccJ25) is serially diluted along the y-axis, and Drug B (e.g., colistin) is serially diluted along the x-axis.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits bacterial growth. The FIC index is then calculated for each combination.
Time-Kill Curve Assay
This assay provides information on the rate of bacterial killing over time and can confirm the bactericidal or bacteriostatic nature of the drug combination.[4][5][6][7]
-
Inoculum Preparation: Prepare a bacterial suspension with a starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Experimental Setup: Prepare culture tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a specific concentration, e.g., 0.5 x MIC)
-
Colistin alone (at a specific concentration, e.g., 0.5 x MIC)
-
This compound and colistin in combination (at the same concentrations)
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect aliquots from each tube.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar (B569324) plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Membrane Permeabilization Assay
This assay is used to assess the ability of an agent to disrupt the bacterial cell membrane.
-
Bacterial Preparation: Harvest mid-logarithmic phase bacteria, wash, and resuspend them in a suitable buffer (e.g., HEPES).
-
Fluorescent Probe: Add a fluorescent probe that cannot penetrate intact bacterial membranes, such as propidium (B1200493) iodide (PI) or SYTOX Green.
-
Antimicrobial Addition: Add the antimicrobial agents (MccJ25 alone, colistin alone, and the combination) to the bacterial suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization, allowing the probe to enter the cell and bind to nucleic acids.
-
Data Analysis: Compare the rate and extent of fluorescence increase between the different treatment groups.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the proposed synergistic action, the following diagrams are provided.
Caption: Experimental workflow for assessing the synergy of MccJ25 and colistin.
Caption: Proposed mechanism for the synergistic action of colistin and this compound.
Mechanism of Synergistic Action
The proposed mechanism for the synergy between this compound and colistin is a "door-opener" effect.[8]
-
Colistin's Role: Colistin, a polycationic peptide, interacts with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria.[9][10] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to disorganization and increased permeability of the outer membrane.[11]
-
This compound's Role: this compound is a lasso peptide that typically requires specific outer and inner membrane proteins for uptake into susceptible bacteria. Its primary intracellular target is the RNA polymerase, which it inhibits, thereby halting transcription and leading to cell death.
-
Synergy: In the presence of colistin, the permeabilized outer membrane allows for an increased and potentially non-specific uptake of this compound into the bacterial cell, bypassing the need for its specific transporters.[8] This enhanced intracellular concentration of MccJ25 leads to a more potent inhibition of RNA polymerase and, consequently, a synergistic bactericidal effect. This hypothesis is supported by the observation that even an inactive form of MccJ25 shows synergy with colistin, suggesting that the primary barrier to its action in resistant strains is cellular entry.
Conclusion and Future Directions
The combination of this compound and colistin represents a promising strategy to combat infections caused by multidrug-resistant bacteria. The available data, although limited to a modified form of MccJ25, strongly suggests a synergistic interaction where colistin facilitates the entry of MccJ25, leading to enhanced antimicrobial activity.
For researchers and drug development professionals, this guide highlights the need for further investigation into this combination. Key future directions include:
-
Comprehensive in vitro studies: Conducting checkerboard and time-kill assays with native this compound and a diverse panel of clinically relevant MDR Gram-negative bacteria to establish a robust quantitative dataset.
-
In vivo efficacy studies: Evaluating the synergistic effect of this combination in animal models of infection to assess its therapeutic potential.
-
Toxicity studies: Investigating the potential for reduced toxicity by using lower doses of each agent in combination.
-
Mechanism clarification: Further elucidating the precise molecular mechanisms of synergy, including the impact on the bacterial membrane and the kinetics of MccJ25 uptake.
By pursuing these research avenues, the scientific community can fully explore the potential of the this compound and colistin combination as a valuable addition to our arsenal (B13267) against the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Pharmacodynamic Characterization of Resistance versus Heteroresistance of Colistin in E. coli Using a Semimechanistic Modeling of Killing Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro synergy of Farnesyltransferase inhibitors in combination with colistin against ESKAPE bacteria | PLOS One [journals.plos.org]
- 4. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restoring colistin sensitivity in colistin-resistant gram-negative bacteria: combinatorial use of α-terpineol and colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effect between Colistin and Bacteriocins in Controlling Gram-Negative Pathogens and Their Potential To Reduce Antibiotic Toxicity in Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
Unveiling the Two-Faced Attack of Microcin J25: A Comparative Guide to its Dual Mechanisms of Action in Diverse Bacteria
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dual mechanisms of action of the antimicrobial peptide Microcin (B1172335) J25 (MccJ25) across different bacterial strains. We delve into the experimental data and protocols that validate its unique ability to simultaneously inhibit essential cellular processes, offering a comprehensive resource for those exploring novel antibiotic strategies.
Microcin J25, a lasso peptide antibiotic, exhibits a potent bactericidal effect against a range of Gram-negative bacteria by employing a sophisticated, dual-pronged attack. It uniquely targets two fundamental and independent cellular processes: transcription by inhibiting RNA polymerase (RNAP) and cellular respiration by disrupting the proton motive force and inducing oxidative stress.[1][2][3][4][5] This guide will dissect these two mechanisms, presenting comparative data on its efficacy in various bacterial strains and detailing the experimental methodologies used to elucidate its action.
Dual Mechanisms of Action: A Closer Look
MccJ25's lethality stems from its ability to cripple bacterial cells from within through two distinct and independent pathways.[1][2][3][4][5]
-
Inhibition of RNA Polymerase: MccJ25 obstructs the secondary channel of bacterial RNA polymerase, a critical passage for incoming nucleotide triphosphates (NTPs) to reach the enzyme's active site.[6][7][8] This physical blockage effectively halts transcription, a process vital for bacterial survival and proliferation.[6] The binding site for MccJ25 is located deep within this secondary channel.[8]
-
Disruption of the Cell Membrane and Respiration: MccJ25 also targets the bacterial cell membrane, leading to a cascade of detrimental effects. It disrupts the membrane potential, inhibits oxygen consumption, and stimulates the production of reactive oxygen species (ROS), specifically superoxide (B77818) (O₂⁻).[1][2][5][9][10] This assault on the respiratory chain ultimately leads to oxidative stress and cell death.[1][2][5] Initially observed in Salmonella enterica, this mechanism was later confirmed in Escherichia coli strains with enhanced MccJ25 uptake.[1][2][11]
The uptake of MccJ25 into the bacterial cell is a critical prerequisite for its action and is mediated by the outer membrane receptor FhuA and the TonB-ExbB-ExbD energy-transducing complex.[1][2]
Comparative Efficacy Across Bacterial Strains
The effectiveness of MccJ25 varies among different bacterial species and even strains. This variability is often linked to the expression levels of the FhuA receptor, which governs the intracellular concentration of the peptide.[1][2] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of MccJ25 against a selection of Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli K99 | 0.03 µg/mL | [12][13] |
| Escherichia coli 987P | 0.03 µg/mL | [12][13] |
| Escherichia coli CVCC1522 (ETEC) | 0.03 µg/mL | [12][13] |
| Escherichia coli CVCC1543 (ETEC) | 0.03 µg/mL | [12][13] |
| Escherichia coli O157:H7 | 1 µg/mL | [14] |
| Salmonella pullorum CVCC1791 | 0.03 µg/mL | [12][13] |
| Salmonella enterica serovar Newport | 0.03 µM | [15] |
Experimental Validation: Protocols and Methodologies
The dual mechanisms of MccJ25 have been elucidated through a series of key experiments. Below are detailed protocols for some of the fundamental assays used to validate its activity.
In Vitro Transcription Assay
This assay is used to directly measure the inhibitory effect of MccJ25 on RNA polymerase activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified bacterial RNA polymerase, a DNA template (e.g., a plasmid containing a specific promoter), and ribonucleotide triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-³²P]UTP).
-
Incubation: Add varying concentrations of MccJ25 to the reaction mixtures and incubate at 37°C to allow transcription to occur.
-
Termination and Precipitation: Stop the reaction by adding a stop solution (e.g., containing EDTA and carrier RNA). Precipitate the newly synthesized RNA transcripts using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated RNA on filter paper, wash to remove unincorporated radiolabeled rNTPs, and quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the level of transcription.
-
Analysis: Compare the levels of transcription in the presence and absence of MccJ25 to determine its inhibitory effect.
Oxygen Consumption Measurement
This experiment assesses the impact of MccJ25 on bacterial respiration.
Protocol:
-
Cell Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase, harvest the cells by centrifugation, and wash them with a suitable buffer.
-
Respirometer Setup: Resuspend the bacterial cells in a buffer and place them in the chamber of a Clark-type oxygen electrode or a similar respirometer.
-
Baseline Measurement: Record the basal rate of oxygen consumption.
-
MccJ25 Addition: Inject a known concentration of MccJ25 into the chamber.
-
Data Recording: Continuously monitor and record the oxygen concentration in the chamber over time.
-
Analysis: Calculate the rate of oxygen consumption before and after the addition of MccJ25 to determine its effect on cellular respiration.[9][10]
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular production of ROS, such as superoxide, induced by MccJ25.
Protocol:
-
Cell Loading: Incubate the bacterial cells with a fluorescent ROS-sensitive probe, such as 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H₂DCFDA), which fluoresces upon oxidation by ROS.[10]
-
MccJ25 Treatment: Add MccJ25 to the cell suspension and incubate for a specific period.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell suspension using a fluorometer or a fluorescence microscope.
-
Analysis: An increase in fluorescence intensity in MccJ25-treated cells compared to untreated controls indicates an increase in intracellular ROS production.[10]
Visualizing the Mechanisms and Workflows
To further clarify the intricate processes involved, the following diagrams illustrate the signaling pathways of MccJ25's dual action and the experimental workflows.
References
- 1. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound Has Dual and Independent Mechanisms of Action in<i>Escherichia coli</i>: RNA Polymerase Inhibition and Inc… [ouci.dntb.gov.ua]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of transcription inhibition by peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wanglab-test.lassp.cornell.edu [wanglab-test.lassp.cornell.edu]
- 8. pnas.org [pnas.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Proton motive force dissipation precludes interaction of this compound with RNA polymerase, but enhances reactive oxygen species overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 14. Antibacterial Activity Evaluation of this compound against Diarrheagenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Microcin J25 and Other Antimicrobial Peptides (AMPs)
A Comprehensive Guide for Researchers and Drug Development Professionals
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules with diverse mechanisms of action. This guide provides a detailed comparative analysis of Microcin J25 (MccJ25), a unique lasso peptide, with two other well-characterized AMPs: LL-37, a human cathelicidin, and Polymyxin B, a cyclic lipopeptide. This objective comparison, supported by experimental data and detailed methodologies, aims to inform researchers, scientists, and drug development professionals in their pursuit of new therapeutic strategies.
Executive Summary
This guide offers a side-by-side comparison of this compound, LL-37, and Polymyxin B, focusing on their structural differences, mechanisms of action, antimicrobial efficacy, and cytotoxicity.
-
This compound stands out due to its unique lasso structure and dual mechanism of action, which involves the inhibition of bacterial RNA polymerase and the generation of reactive oxygen species.
-
LL-37 is a linear, alpha-helical peptide that primarily acts by disrupting the bacterial cell membrane, but also exhibits intracellular activities.
-
Polymyxin B is a cyclic lipopeptide that potently disrupts the outer membrane of Gram-negative bacteria by interacting with lipopolysaccharide (LPS).
The subsequent sections will delve into the specifics of each peptide, presenting quantitative data in tabular format for easy comparison and providing detailed experimental protocols for key assays.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and performance metrics of this compound, LL-37, and Polymyxin B. It is important to note that the presented data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: General Characteristics of Selected Antimicrobial Peptides
| Feature | This compound | LL-37 | Polymyxin B |
| Class | Lasso Peptide (Bacteriocin) | Cathelicidin | Lipopeptide |
| Source | Escherichia coli | Human | Paenibacillus polymyxa |
| Structure | 21-amino acid lariat (B8276320) protoknot | 37-amino acid linear, α-helical | 10-amino acid cyclic peptide with a fatty acid tail |
| Primary Target | RNA Polymerase, Respiratory Chain | Bacterial Cell Membrane | Lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) Against Common Pathogens
| Organism | This compound (µg/mL) | LL-37 (µg/mL) | Polymyxin B (µg/mL) |
| Escherichia coli | 0.03 - 1.0[1][2][3] | <10[4] | 0.5 - 4.0[5] |
| Salmonella enterica | 0.03 - 0.5[1][2][3] | <10[4] | Not widely reported |
Note: MIC values can vary significantly depending on the specific strain and the assay conditions used.
Table 3: Cytotoxicity Profile Against Mammalian Cells
| Peptide | Cell Line | Assay | Key Findings |
| This compound | IPEC-J2, RAW 264.7, MCF-7 | CCK-8, MTT | Low cytotoxicity observed, with no significant effect on cell viability even at high concentrations (e.g., 256 µg/mL on IPEC-J2 cells)[1][6]. Showed cytotoxic effects on breast cancer cells at lower concentrations (IC50 ~1.2 µg/mL)[7][8]. |
| LL-37 | Human osteoblasts, NIH-3T3, HeLa | MTT, LDH release | Cytotoxicity is concentration-dependent and cell-type specific. Can induce cytotoxicity and increase plasma membrane permeability[9][10]. Some truncated versions show reduced cytotoxicity[11][12]. |
| Polymyxin B | HeLa, HEK-293, HK-2 | MTT, 51Cr release | Dose-dependent cytotoxicity observed. Known for its nephrotoxicity, which is associated with DNA damage in kidney cells[13][14][15]. |
Mechanisms of Action: A Deeper Dive
The efficacy of these AMPs stems from their distinct mechanisms of action, which are visualized in the diagrams below.
This compound: A Dual-Pronged Attack
This compound exhibits a sophisticated dual mechanism of action. It is actively transported into susceptible Gram-negative bacteria where it inhibits bacterial transcription by binding to the secondary channel of RNA polymerase (RNAP), effectively blocking the passage of nucleotides.[16] Independently, MccJ25 can also induce the production of superoxide (B77818) radicals, leading to oxidative stress and damage to the respiratory chain.[5]
LL-37: Membrane Disruption and Beyond
The primary antimicrobial activity of the cationic and amphipathic LL-37 peptide is the disruption of bacterial cell membranes.[6][17] It interacts with the negatively charged components of the bacterial membrane, leading to pore formation and loss of membrane integrity. Furthermore, LL-37 can translocate into the cytoplasm and interact with intracellular targets, modulating various cellular processes.[18]
Polymyxin B: A Potent Membrane Disruptor
Polymyxin B's mechanism of action is potent and specific to Gram-negative bacteria. Its cationic polypeptide ring interacts with the anionic lipid A moiety of LPS in the outer membrane, displacing divalent cations that stabilize the LPS layer. This initial interaction is followed by the insertion of its hydrophobic fatty acid tail into the membrane, leading to a detergent-like effect that disrupts both the outer and inner membranes, ultimately causing cell death.[9][19][20]
References
- 1. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. frontiersin.org [frontiersin.org]
- 4. sm.unife.it [sm.unife.it]
- 5. journals.asm.org [journals.asm.org]
- 6. Protective Ability of Biogenic Antimicrobial Peptide this compound Against Enterotoxigenic Escherichia Coli-Induced Intestinal Epithelial Dysfunction and Inflammatory Responses IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LL-37-induced host cell cytotoxicity depends on cellular expression of the globular C1q receptor (p33) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LL-37-induced human osteoblast cytotoxicity and permeability occurs independently of cellular LL-37 uptake through clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Polymyxin B-mediated lysis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Polymyxin B causes DNA damage in HK-2 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Peptide this compound (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Escherichia coli RNA Polymerase Is the Target of the Cyclopeptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Unraveling the Secrets of a Lasso Peptide: A Guide to Validating Microcin J25's Activity Through Mutagenesis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Microcin (B1172335) J25 (MccJ25) and its mutants, offering insights into the critical amino acid residues that govern its potent antimicrobial activity. We delve into the experimental data, detailed protocols, and the intricate signaling pathways that underpin the function of this unique lasso peptide.
Microcin J25, a 21-amino acid peptide with a unique "lariat" or "lasso" structure, exhibits remarkable stability and potent inhibitory activity against Gram-negative bacteria, primarily by targeting bacterial RNA polymerase (RNAP).[1][2] Its unusual threaded topology, where the C-terminal tail is threaded through and trapped within a macrolactam ring, makes it an attractive candidate for novel antibiotic development. Understanding the structure-activity relationship of MccJ25 is paramount for designing more effective and specific antimicrobial agents. This guide summarizes the key findings from systematic mutagenesis studies, providing a comparative analysis of wild-type MccJ25 and its variants.
Performance Comparison: The Impact of Single Amino Acid Substitutions
Systematic mutagenesis studies, most notably the comprehensive scanning mutagenesis performed by Pavlova and colleagues, have been instrumental in identifying the amino acid residues crucial for MccJ25's production, stability, and antimicrobial function.[1] The following table summarizes the effects of single amino acid substitutions at key positions on the activity of MccJ25. The data is presented as the relative activity compared to the wild-type peptide, where 100% indicates full activity and 0% indicates a complete loss of function.
| Residue Position & Wild-Type Amino Acid | Substitution | Relative Production/Stability (%) | Relative RNAP Inhibition (%) | Relative Growth Inhibition (%) | Key Function(s) of the Wild-Type Residue |
| Ring (Residues 1-8) | |||||
| Gly1 | Alanine | <10 | - | - | Essential for precursor processing and ring formation. |
| Gly2 | Alanine | <10 | - | - | Crucial for peptide production and stability. |
| Gly4 | Alanine | >90 | <20 | <10 | Important for RNAP inhibition and bacterial growth inhibition. |
| Pro7 | Alanine | >90 | <20 | <10 | Critical for RNAP inhibition and bacterial growth inhibition. |
| Glu8 | Alanine | <10 | - | - | Essential for the formation of the macrolactam ring with Gly1. |
| Loop (Residues 9-18) | |||||
| Tyr9 | Alanine | >90 | <20 | <10 | Key residue for potent inhibition of RNA polymerase. |
| Phe10 | Alanine | >90 | >90 | <10 | Important for bacterial growth inhibition, but not directly for RNAP inhibition. |
| Tail (Residues 19-21) | |||||
| Phe19 | Alanine | >90 | <20 | <10 | Acts as a "steric lock" to maintain the lasso structure; critical for RNAP inhibition and bacterial growth inhibition. |
| Tyr20 | Alanine | <10 | - | - | Essential for the stability of the lasso structure. |
Note: The data presented is a summary of findings from multiple studies, with the work of Pavlova et al. (2008) being a primary source for the systematic analysis. The percentages are approximations based on the qualitative and quantitative data reported in the literature.
Comparative Efficacy with Other Antimicrobial Peptides
While direct head-to-head comparative studies are limited, the minimum inhibitory concentrations (MICs) of MccJ25 against various pathogens demonstrate its high potency, often in the nanomolar range. For context, the following table provides a comparison of MccJ25's activity with that of other well-known antimicrobial peptides, Colistin and Polymyxin B, against common Gram-negative bacteria. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Antimicrobial Peptide | Target Organism | MIC Range (µg/mL) |
| This compound | Escherichia coli | 0.03 - 5.0 |
| Salmonella enterica | 0.03 - 2.5 | |
| Colistin | Escherichia coli | 0.12 - 8.0 |
| Salmonella enterica | 0.25 - 4.0 | |
| Pseudomonas aeruginosa | 0.5 - 4.0 | |
| Acinetobacter baumannii | 0.5 - 2.0 | |
| Polymyxin B | Escherichia coli | 0.12 - 4.0 |
| Salmonella enterica | 0.25 - 2.0 | |
| Pseudomonas aeruginosa | 0.5 - 2.0 | |
| Acinetobacter baumannii | 0.25 - 1.0 |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Site-Directed Mutagenesis of the mcjA Gene
This protocol outlines the generation of MccJ25 variants through the targeted mutation of its precursor gene, mcjA.
-
Template Plasmid: A plasmid containing the MccJ25 biosynthesis gene cluster, including mcjA, is used as the template for mutagenesis.
-
Primer Design: Mutagenic primers (typically 25-45 bases in length) are designed to contain the desired nucleotide change flanked by 10-15 bases of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥78°C.
-
PCR Amplification: The plasmid is amplified by PCR using a high-fidelity DNA polymerase. The PCR cycle typically consists of an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step.
-
Template Removal: The parental, methylated DNA template is digested with the restriction enzyme DpnI, which specifically targets methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: The resulting mutant plasmid is transformed into a suitable E. coli expression strain.
-
Sequence Verification: The entire mcjA gene of the resulting plasmids is sequenced to confirm the desired mutation and the absence of any secondary mutations.
Expression and Purification of this compound and its Mutants
This protocol describes the production and isolation of MccJ25 and its variants from bacterial cultures.
-
Bacterial Culture: The E. coli strain carrying the plasmid with the wild-type or mutant mcjA gene is cultured in a minimal medium (e.g., M9 minimal medium) to induce MccJ25 production.[3]
-
Harvesting: The bacterial cells are harvested by centrifugation.
-
Extraction: The supernatant, containing the secreted MccJ25, is collected. The peptide is then extracted from the supernatant using a hydrophobic resin (e.g., Amberlite XAD-16).[3]
-
Purification: The extracted peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[4] The purity and identity of the peptide are confirmed by mass spectrometry.[5]
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the antimicrobial efficacy of MccJ25 and its mutants by measuring the minimum concentration required to inhibit bacterial growth.[4][6]
-
Bacterial Inoculum Preparation: The target bacterial strain (e.g., E. coli, Salmonella enterica) is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).
-
Peptide Dilution Series: A two-fold serial dilution of the purified peptide is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Visualizing the Molecular Mechanisms and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of MccJ25's action, the experimental workflow for mutagenesis, and the logical relationship of key amino acid residues to its function.
Caption: Dual mechanisms of this compound action.
Caption: Experimental workflow for MccJ25 mutagenesis.
Caption: Key residues for MccJ25 function.
References
- 1. Systematic structure-activity analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lasso structure, biosynthesis, bioactivities and potential applications of this compound: A novel antibacterial agent with unique mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Microcin J25: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers and drug development professionals on the antibacterial potency of the lasso peptide, Microcin (B1172335) J25, detailing its performance in laboratory settings versus live animal models.
Microcin J25 (MccJ25) is a ribosomally synthesized antimicrobial peptide with a unique lasso structure that confers remarkable stability.[1][2] This peptide antibiotic has garnered significant interest for its potent activity against Gram-negative bacteria, particularly pathogenic strains of Escherichia coli and Salmonella.[3][4][5] This guide provides a detailed comparison of the in vitro and in vivo efficacy of MccJ25, supported by experimental data and protocols to aid in the evaluation of its therapeutic potential.
In Vitro Efficacy: Potent and Targeted Antibacterial Activity
The in vitro activity of MccJ25 is characterized by low minimum inhibitory concentrations (MICs) against susceptible bacteria. Its primary mechanism of action involves the inhibition of bacterial RNA polymerase (RNAP), effectively halting transcription.[3][6][7][8][9] MccJ25 binds within the secondary channel of RNAP, obstructing the path for incoming nucleotides.[7][9] A secondary mechanism involves the induction of oxidative stress through the increased production of superoxide (B77818) radicals.[3][6]
Minimum Inhibitory Concentrations (MIC)
The MIC is a fundamental measure of an antimicrobial agent's in vitro potency. MccJ25 has demonstrated potent activity against a range of clinically relevant Gram-negative pathogens.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli AZ1 | 1.0 | [4] |
| Salmonella CVCC519 | 0.5 | [4] |
| Escherichia coli ATCC25922 | 1.0 | [4] |
| Escherichia coli K99 | 0.03 | [10] |
| Escherichia coli 987P | 0.03 | [10] |
| Salmonella pullorum CVCC1791 | 0.03 | [10] |
| Enterotoxigenic E. coli (ETEC) CVCC1522 | 0.03 | [10] |
| Enterotoxigenic E. coli (ETEC) CVCC1543 | 0.03 | [10] |
| Salmonella Newport | ~0.063 (0.03 µM) | [11] |
In Vivo Efficacy: Promising Therapeutic Outcomes in Animal Models
In vivo studies are critical for assessing the therapeutic potential of an antimicrobial agent in a complex biological system. MccJ25 has shown significant efficacy in various mouse models of infection, demonstrating its ability to reduce bacterial burden, mitigate disease symptoms, and improve survival rates.
Efficacy in a Mouse Model of Salmonella Infection
A study using a mouse model of Salmonella Newport infection demonstrated the potent in vivo activity of MccJ25. Treatment with MccJ25 significantly reduced the bacterial load in the spleen and liver by two to three orders of magnitude compared to control mice.[12] This indicates that the potent in vitro activity of MccJ25 against Salmonella translates effectively to a live infection model.[12]
Protective Effects in an Enterotoxigenic E. coli (ETEC) Challenge Model
In a mouse model challenged with ETEC, pretreatment with MccJ25 demonstrated significant protective effects. The MccJ25-treated group exhibited reduced body weight loss, lower diarrhea scores, and improved survival rates compared to the untreated ETEC-infected group.[13] Furthermore, MccJ25 administration was associated with a significant decrease in the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, indicating its ability to modulate the host inflammatory response.[13]
Efficacy Against Multidrug-Resistant E. coli in a Mouse Infection Model
In a mouse infection model using a cocktail of multidrug-resistant (MDR) E. coli strains, administration of MccJ25 effectively improved the host's defense.[2][10] The treatment helped in controlling the intestinal inflammation and preventing the dissemination of the bacteria.[2][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of MccJ25 is typically determined using the broth microdilution method according to the guidelines of the Clinical & Laboratory Standards Institute (CLSI).[10][14]
-
Preparation of MccJ25: MccJ25 is dissolved in sterile distilled water to create a stock solution.[10]
-
Serial Dilutions: Two-fold serial dilutions of MccJ25 are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[4][10][14]
-
Bacterial Inoculum: Bacterial strains are grown overnight, and the culture is adjusted to a concentration of approximately 5 x 10^5 CFU/mL.[4]
-
Inoculation: Each well containing the serially diluted MccJ25 is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 16-24 hours.[4]
-
MIC Determination: The MIC is defined as the lowest concentration of MccJ25 that completely inhibits visible bacterial growth.[4]
Caption: Workflow for MIC Determination.
In Vivo Mouse Infection Model
Animal models are essential for evaluating the in vivo efficacy and protective capabilities of MccJ25.
-
Infection: Mice are challenged with a pathogenic bacterial strain, such as ETEC or a cocktail of MDR E. coli, via oral gavage or intraperitoneal injection.[10][12]
-
Treatment: A treatment group receives MccJ25, typically through oral gavage, either as a pretreatment or post-infection.[10][13] Control groups receive a placebo (e.g., PBS).
-
Monitoring: Mice are monitored for clinical symptoms such as body weight loss, diarrhea, and survival rate.[13]
-
Bacterial Load and Cytokine Analysis: At the end of the experiment, organs such as the spleen, liver, and intestines are harvested to determine the bacterial load. Blood samples may be collected to measure serum cytokine levels using ELISA.[12][13]
Caption: Workflow for In Vivo Efficacy Study.
Signaling Pathway: Dual Mechanism of Action
This compound exerts its antibacterial effect through a dual mechanism of action inside the bacterial cell.
Caption: Dual Mechanism of Action of this compound.
Conclusion
This compound demonstrates potent antibacterial efficacy both in vitro and in vivo. Its low MIC values against a range of Gram-negative pathogens highlight its intrinsic antimicrobial activity. Importantly, this in vitro potency translates to significant therapeutic effects in animal models of infection, where it reduces bacterial burden, alleviates disease symptoms, and enhances survival. The dual mechanism of action, targeting both transcription and inducing oxidative stress, likely contributes to its effectiveness. These findings underscore the potential of this compound as a promising candidate for the development of new antimicrobial therapies, particularly for infections caused by multidrug-resistant bacteria. Further research, including preclinical and clinical studies, is warranted to fully elucidate its therapeutic utility.
References
- 1. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 2. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasin… [ouci.dntb.gov.ua]
- 3. journals.asm.org [journals.asm.org]
- 4. Effect of Antimicrobial Peptide this compound on Growth Performance, Immune Regulation, and Intestinal Microbiota in Broiler Chickens Challenged with Escherichia coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions [frontiersin.org]
- 6. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial peptide this compound inhibits transcription by binding within and obstructing the RNA polymerase secondary channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
- 10. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Lasso Peptide this compound Effectively Enhances Gut Barrier Function and Modulates Inflammatory Response in an Enterotoxigenic Escherichia coli-Challenged Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
comparative study of Microcin J25 stability with other bacteriocins
A comprehensive analysis of the stability of Microcin (B1172335) J25 compared to other leading bacteriocins reveals its exceptional resilience, a critical attribute for therapeutic and food preservation applications. This guide provides a comparative overview of the stability profiles of Microcin J25, Nisin, Pediocin PA-1, Enterocin AS-48, and Lacticin 3147, supported by experimental data and detailed methodologies.
This compound (MccJ25), a lasso peptide bacteriocin (B1578144), exhibits remarkable stability across a wide range of temperatures and pH levels, and demonstrates notable resistance to various proteolytic enzymes.[1][2][3] This inherent robustness, conferred by its unique threaded lasso structure, sets it apart from many other bacteriocins, positioning it as a promising candidate for applications requiring sustained antimicrobial activity in challenging environments.
Comparative Stability Analysis
The stability of bacteriocins is a key determinant of their efficacy. The following table summarizes the stability of this compound and other prominent bacteriocins under different environmental stressors.
| Bacteriocin | pH Stability | Temperature Stability | Proteolytic Enzyme Stability |
| This compound | Stable in a wide range of pH 2.0 to 9.0.[4] | Highly stable, withstands temperatures up to 121°C.[4][5] | Resistant to pepsin, trypsin, and chymotrypsin.[2][5] Degraded by elastase.[2][6] |
| Nisin | Most stable at acidic pH (e.g., pH 3), loses activity at neutral to alkaline pH.[7][8] | Thermostable, especially at acidic pH; can withstand autoclaving at 121°C at pH 3.[7] | Susceptible to proteolytic enzymes such as pancreatin (B1164899) and α-chymotrypsin.[8] |
| Pediocin PA-1 | Stable over a broad pH range (e.g., pH 2-9).[9] | Thermally stable, retaining activity after heating up to 100°C for 30 minutes.[9] | Sensitive to various proteolytic enzymes, including pepsin, trypsin, and proteinase K.[9][10] |
| Enterocin AS-48 | Remarkably stable over a wide pH range, even at extremes.[1][11] | Very heat stable.[1][11] | Degraded by intestinal proteases like trypsin and pepsin.[1] |
| Lacticin 3147 | Stable at physiological pH.[12] | Heat-stable.[12] | Remains active in the presence of pepsin but is degraded by α-chymotrypsin.[13] |
Mechanisms of Action: A Visual Guide
The distinct mechanisms by which these bacteriocins exert their antimicrobial effects are crucial to understanding their activity and potential applications.
This compound enters bacterial cells through the FhuA outer membrane receptor and is transported across the inner membrane by the TonB-ExbB-ExbD complex.[14][15] Inside the cell, it has a dual mechanism of action: inhibiting RNA polymerase and disrupting the respiratory chain, which leads to an increase in reactive oxygen species and ultimately cell death.[14][15][16]
Nisin exerts its antimicrobial activity by binding to Lipid II, a crucial component for bacterial cell wall synthesis.[17][18][19] This interaction leads to both the inhibition of cell wall formation and the creation of pores in the cell membrane, resulting in cell death.[19][20]
Pediocin PA-1 targets the mannose phosphotransferase system (Man-PTS) in the bacterial cell membrane.[21][22] Binding to this receptor induces a conformational change that facilitates the insertion of the bacteriocin into the membrane, leading to pore formation and cell death.[21][23][24]
Enterocin AS-48, a circular bacteriocin, directly interacts with and inserts into the bacterial cytoplasmic membrane.[1][25] This leads to membrane permeabilization and the formation of pores, ultimately causing cell death.[1][26]
Experimental Protocols
Standardized methods are essential for the comparative assessment of bacteriocin stability. Below are detailed protocols for commonly used stability assays.
I. Thermal and pH Stability Assays
This protocol assesses the stability of a bacteriocin at various temperatures and pH levels.
1. Preparation of Bacteriocin Solution:
-
Prepare a stock solution of the purified bacteriocin in sterile, deionized water or a suitable buffer.
2. pH Stability Assessment:
-
Aliquot the bacteriocin solution into separate tubes.
-
Adjust the pH of each aliquot to a range of values (e.g., 2, 4, 6, 8, 10) using sterile HCl or NaOH.
-
Incubate the samples at a specific temperature (e.g., 37°C) for a defined period (e.g., 2 hours).
-
After incubation, neutralize the pH of all samples to 7.0.
3. Thermal Stability Assessment:
-
Aliquot the bacteriocin solution (at a constant pH, typically 7.0) into separate tubes.
-
Incubate the tubes at a range of temperatures (e.g., 60°C, 80°C, 100°C for 30 minutes, and 121°C for 15 minutes).
-
Allow the samples to cool to room temperature.
4. Activity Assay (Agar Well Diffusion Method):
-
Prepare agar (B569324) plates seeded with a sensitive indicator bacterium.
-
Create wells in the agar using a sterile cork borer.
-
Add a fixed volume (e.g., 50 µL) of the treated bacteriocin samples and an untreated control to separate wells.
-
Incubate the plates under appropriate conditions for the indicator strain.
-
Measure the diameter of the inhibition zones around the wells. The retention of a clear zone indicates stability.
II. Proteolytic Enzyme Stability Assay
This protocol determines the susceptibility of a bacteriocin to degradation by proteases.
1. Preparation of Solutions:
-
Prepare a stock solution of the purified bacteriocin.
-
Prepare solutions of various proteolytic enzymes (e.g., pepsin, trypsin, chymotrypsin, proteinase K) in their respective optimal buffers.
2. Enzyme Treatment:
-
Mix the bacteriocin solution with each enzyme solution at a specific ratio (e.g., 1:1 v/v).
-
Incubate the mixtures at the optimal temperature for each enzyme (e.g., 37°C) for a set duration (e.g., 2-4 hours).
-
As a control, incubate the bacteriocin solution with the buffer alone.
3. Enzyme Inactivation (Optional but Recommended):
-
Inactivate the enzymes by heat treatment (e.g., boiling for 5-10 minutes), if the bacteriocin is known to be heat-stable. This prevents further enzymatic activity during the subsequent activity assay.
4. Activity Assay (Microtiter Plate Method):
-
Perform serial twofold dilutions of the enzyme-treated bacteriocin samples and the control in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of a sensitive indicator bacterium.
-
Incubate the plate under appropriate conditions.
-
Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine bacterial growth.
-
The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the bacteriocin that inhibits the visible growth of the indicator strain. A significant increase in the MIC of the treated sample compared to the control indicates degradation of the bacteriocin.[27][28][29][30]
References
- 1. The Cyclic Antibacterial Peptide Enterocin AS-48: Isolation, Mode of Action, and Possible Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Impact of this compound on the porcine microbiome in a continuous culture model [frontiersin.org]
- 4. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lacticin 3147, a Broad-Spectrum Bacteriocin Which Selectively Dissipates the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. After a century of nisin research - where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pediocin PA-1, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Enterocin AS-48 as Evidence for the Use of Bacteriocins as New Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bbrc.in [bbrc.in]
- 28. Bacteriostatic activity and partial characterization of the bacteriocin produced by L. plantarum sp. isolated from traditional sourdough - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ijprajournal.com [ijprajournal.com]
Confirming the Lasso Structure of Microcin J25 Variants Using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Microcin (B1172335) J25 (MccJ25) and its variants, with a focus on the application of mass spectrometry to confirm their unique lasso topology. The structural integrity of the lasso fold is critical for the antimicrobial activity of MccJ25, making its accurate characterization essential for research and development. This document outlines the experimental data and protocols that differentiate the native lasso structure from its non-lasso topoisomers.
Introduction to Microcin J25 and its Lasso Structure
This compound (MccJ25) is a 21-amino acid antibacterial peptide produced by Escherichia coli.[1][2] Its potent activity against Gram-negative bacteria stems from its unique and highly stable "lasso" or "lariat" structure.[1] This intricate topology is characterized by an isopeptide bond between the N-terminal glycine (B1666218) (Gly1) and the γ-carboxyl group of the glutamic acid at position 8 (Glu8), forming an eight-residue macrolactam ring.[1] The C-terminal tail of the peptide (residues 9-21) is threaded through this ring and is sterically hindered from unthreading by the bulky side chains of phenylalanine at position 19 (Phe19) and tyrosine at position 20 (Tyr20).[1][3] This mechanically interlocked architecture confers remarkable stability to MccJ25 against heat, proteases, and denaturing conditions.[2][3]
The biological activity of MccJ25 is intrinsically linked to its three-dimensional structure. The lasso fold is essential for its interaction with the bacterial RNA polymerase, its cellular target.[2][3] Variants of MccJ25 that fail to adopt or maintain this lasso structure are typically devoid of antimicrobial activity.[1] Therefore, robust analytical methods are required to confirm the lasso topology of newly discovered or engineered MccJ25 variants.
The Role of Mass Spectrometry in Lasso Structure Confirmation
Mass spectrometry (MS) has emerged as a powerful tool for the structural characterization of lasso peptides.[4][5] It offers a rapid and sensitive means to differentiate the lasso topoisomer from its unthreaded, branched-cyclic counterpart. Key MS-based techniques employed for this purpose include:
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to confirm the elemental composition of the peptide and the formation of the isopeptide bond, which results in the loss of a water molecule (18 Da) compared to the linear precursor.[1]
-
Tandem Mass Spectrometry (MS/MS): This is the cornerstone of lasso structure confirmation. By inducing fragmentation of the peptide ions, MS/MS experiments reveal structural information. The lasso topology exhibits a characteristic resistance to fragmentation within the macrolactam ring. Specific fragmentation patterns, such as the generation of mechanically interlocked product ions, serve as a unique signature of the threaded structure.[5] Techniques like Collision-Induced Dissociation (CID) and Electron Capture Dissociation (ECD) are utilized to probe the peptide's structure.[4][5]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. The compact lasso structure can often be distinguished from the more extended branched-cyclic form by its different drift time or collision cross-section (CCS).[6][7]
Comparison of this compound Variants by Mass Spectrometry
The following table summarizes the mass spectrometry data for native MccJ25 and its key variants, highlighting the differences that confirm their respective structures.
| Peptide Variant | Molecular Mass (Da) | Key MS/MS Fragmentation Characteristics | Inferred Structure | Antimicrobial Activity |
| Native MccJ25 | 2107.0 | Resistant to fragmentation in the Gly1-Glu8 ring. Shows characteristic rotaxane fragment ions. Loss of water from the parent ion is a prominent feature.[1][8] | Lasso | Active |
| Linear MccJ25 | 2125.0 | Readily fragments along the entire peptide backbone. No resistance to fragmentation in the N-terminal region. | Linear | Inactive[1] |
| Branched-Cyclic MccJ25 (Unthreaded) | 2107.0 | Similar mass to the lasso form, but lacks the characteristic mechanically interlocked fragment ions. The C-terminal tail fragments independently of the ring. | Branched-Cyclic | Inactive |
| h16-MccJ25 (Δ13-17) | Expected mass consistent with deletion | Retains key fragmentation patterns indicative of the lasso structure. | Lasso | Active[2] |
| h18-MccJ25 (Δ15-17) | Expected mass consistent with deletion | Retains key fragmentation patterns indicative of the lasso structure. | Lasso | Active[2] |
Experimental Protocols
Sample Preparation and Purification of MccJ25 and Variants
-
Bacterial Culture and Peptide Production: MccJ25 and its variants can be produced by culturing E. coli strains harboring the necessary expression plasmids.[6][9]
-
Extraction and Purification: The peptide is typically purified from the culture supernatant. A common method involves solid-phase extraction followed by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]
-
Column: C18 column (e.g., XBridge Peptide BEH C18, 300 Å).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 10% to 90% of solvent B over a specified time (e.g., 60 minutes).
-
Detection: UV absorbance at 215 nm and 280 nm.
-
-
Fraction Collection and Verification: Fractions corresponding to the peptide of interest are collected, lyophilized, and resuspended in an appropriate solvent for mass spectrometry analysis.
Mass Spectrometry Analysis
-
High-Resolution Mass Spectrometry (e.g., ESI-Q-TOF):
-
Sample Preparation: The purified peptide is diluted in a solution of 50% acetonitrile and 0.1% formic acid in water.
-
Instrumentation: An electrospray ionization-quadrupole-time of flight (ESI-Q-TOF) mass spectrometer is used.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 100-2500.
-
Data Analysis: The acquired spectra are analyzed to determine the accurate mass of the [M+H]⁺, [M+2H]²⁺, and/or [M+3H]³⁺ ions.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Instrumentation: A variety of instruments can be used, including MALDI-ion trap, ESI-Q-TOF, or FT-ICR mass spectrometers.
-
Precursor Ion Selection: The ion corresponding to the peptide of interest (e.g., [M+2H]²⁺) is isolated.
-
Fragmentation: Collision-Induced Dissociation (CID) is applied with varying collision energies to induce fragmentation.
-
Fragment Ion Analysis: The resulting fragment ions are mass-analyzed. The fragmentation pattern is carefully examined for signatures of the lasso topology, such as the presence of mechanically interlocked fragments and the absence of fragmentation within the ring.
-
-
Ion Mobility-Mass Spectrometry (IM-MS):
-
Instrumentation: A mass spectrometer equipped with an ion mobility cell (e.g., Waters Synapt G2-Si).
-
Sample Infusion: The sample is introduced via nano-electrospray ionization.
-
Data Acquisition: Data is acquired over a specific m/z range, and the drift times of the ions are recorded.
-
Data Analysis: The arrival time distribution is analyzed to differentiate between different topoisomers based on their collision cross-sections.
-
Visualizations
Caption: Workflow for confirming the lasso structure of a peptide using mass spectrometry.
Caption: Structural comparison of a lasso peptide versus its branched-cyclic topoisomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Activity Analysis of this compound: Distinct Parts of the Threaded Lasso Molecule Are Responsible for Interaction with Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structural signatures of the class III lasso peptide BI-32169 and the branched-cyclic topoisomers using trapped ion mobility spectrometry-mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Chemical Modification of this compound Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-species activity screening of this compound mutants yields antimicrobials with increased specificity towards pathogenic Salmonella species relative to human commensal Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of Microcin J25 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Microcin (B1172335) J25 (MccJ25) against other alternatives, supported by experimental data from various animal models. The information compiled here is intended to assist researchers in evaluating the potential of MccJ25 as a novel anti-inflammatory agent.
Executive Summary
Microcin J25, a lasso peptide of bacterial origin, has demonstrated significant anti-inflammatory effects in multiple preclinical animal models. Studies have shown its efficacy in reducing key inflammatory markers and ameliorating clinical signs of inflammation in models of pathogen-induced and chemically-induced inflammation. The primary mechanism of action appears to be the downregulation of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. This guide presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to facilitate a comprehensive understanding of MccJ25's anti-inflammatory potential.
Data Presentation: Quantitative Effects of this compound on Inflammatory Markers
The following tables summarize the quantitative data from studies evaluating the anti-inflammatory effects of MccJ25 in various animal models.
Table 1: Effect of MccJ25 on Serum Cytokine Levels in an ETEC-Induced Inflammation Mouse Model
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable |
| ETEC-Infected | 48.3 ± 5.1 | 62.5 ± 6.3 | 35.1 ± 4.2 |
| MccJ25 (9.1 mg/kg) + ETEC | 25.1 ± 3.2 | 34.2 ± 4.5 | 18.7 ± 2.9* |
* Indicates a statistically significant reduction compared to the ETEC-Infected group (p < 0.01). Data is presented as mean ± SEM.[1]
Table 2: Effect of MccJ25 on Serum Cytokine Levels in an LPS-Induced Inflammation Mouse Model
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | Undetectable | Undetectable |
| LPS-Treated | 152.4 ± 12.8 | 210.7 ± 18.9 |
| MccJ25 (9.1 mg/kg) + LPS | 85.3 ± 9.1 | 115.4 ± 12.3 |
* Indicates a statistically significant reduction compared to the LPS-Treated group (p < 0.05). Data is presented as mean ± SEM.[2]
Table 3: Comparison of MccJ25 and Gentamicin on Serum Cytokine Levels in an ETEC-Challenged Piglet Model
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | 15.6 ± 2.1 | 20.3 ± 2.5 |
| ETEC-Infected | 55.2 ± 6.3 | 68.7 ± 7.1 |
| MccJ25 (9.1 mg/kg) + ETEC | 28.4 ± 3.5 | 35.1 ± 4.2 |
| Gentamicin (10 mg/kg) + ETEC | 35.8 ± 4.1 | 42.6 ± 5.0 |
* Indicates a statistically significant reduction compared to the ETEC-Infected group. Data is presented as mean ± SEM.
Table 4: Effect of MccJ25 on Disease Activity Index (DAI) in a DSS-Induced Colitis Mouse Model
| Treatment Group | Day 3 DAI Score | Day 5 DAI Score | Day 7 DAI Score |
| Control | 0 | 0 | 0 |
| DSS-Treated | 1.5 ± 0.2 | 2.8 ± 0.3 | 3.5 ± 0.4 |
| MccJ25 + DSS | 0.8 ± 0.1 | 1.5 ± 0.2 | 2.1 ± 0.3* |
* Indicates a statistically significant reduction compared to the DSS-Treated group (p < 0.05). DAI is a composite score of weight loss, stool consistency, and bleeding. Data is presented as mean ± SEM.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
ETEC-Induced Intestinal Inflammation Mouse Model
This protocol is adapted from studies evaluating the protective effects of MccJ25 against Enterotoxigenic Escherichia coli (ETEC) infection.[3][[“]][5]
Animals: Female BALB/c mice, 7 weeks old, are used. Animals are acclimatized for one week prior to the experiment.
Experimental Groups:
-
Control Group: Administered sterile phosphate-buffered saline (PBS).
-
ETEC Infection Group: Administered ETEC K88 strain.
-
MccJ25 + ETEC Group: Pre-treated with MccJ25 followed by ETEC K88 administration.
Procedure:
-
MccJ25 Administration: The MccJ25 + ETEC group receives a daily oral gavage of MccJ25 (9.1 mg/kg body weight) for 7 consecutive days. The control and ETEC infection groups receive an equivalent volume of PBS.
-
ETEC Challenge: On day 8, mice in the ETEC and MccJ25 + ETEC groups are challenged with an oral gavage of 5 x 1010 Colony Forming Units (CFU) of ETEC K88. The control group receives sterile PBS.
-
Monitoring: Clinical symptoms such as body weight, rectal temperature, and diarrhea scores are monitored daily.
-
Sample Collection: At the end of the experimental period (e.g., 3 days post-infection), blood samples are collected for cytokine analysis (ELISA), and intestinal tissues are harvested for histopathological examination and gene expression analysis (qRT-PCR).
LPS-Induced Septicemia Mouse Model
This protocol is based on studies investigating the anti-inflammatory effects of MccJ25 in a lipopolysaccharide (LPS)-induced systemic inflammation model.[2][6]
Animals: Female BALB/c mice, 7 weeks old, are used.
Experimental Groups:
-
Control Group: Administered sterile PBS.
-
LPS Group: Injected with LPS from E. coli O111:B4.
-
MccJ25 + LPS Group: Injected with LPS followed by MccJ25 administration.
Procedure:
-
LPS Challenge: Mice in the LPS and MccJ25 + LPS groups are given an intraperitoneal injection of LPS (15 mg/L).
-
MccJ25 Treatment: Approximately 30 minutes after the LPS challenge, the MccJ25 + LPS group is treated with an oral gavage of MccJ25 (4.55 or 9.1 mg/kg body weight).
-
Monitoring and Sample Collection: Survival rates are monitored over 72 hours. For inflammatory marker analysis, mice are euthanized at an earlier time point (e.g., when the survival rate of the LPS group is around 50%), and blood is collected for cytokine measurements.
DSS-Induced Colitis Mouse Model
This protocol is for inducing colitis using dextran (B179266) sulfate (B86663) sodium (DSS) to evaluate the therapeutic potential of MccJ25.[1]
Animals: Male C57BL/6 mice, 8-10 weeks old.
Experimental Groups:
-
Control Group: Receive regular drinking water.
-
DSS Group: Receive DSS in their drinking water.
-
MccJ25 + DSS Group: Receive DSS in their drinking water and are treated with MccJ25.
Procedure:
-
Induction of Colitis: Acute colitis is induced by administering 2.5% (w/v) DSS in the drinking water for 7 consecutive days.
-
MccJ25 Treatment: The MccJ25 + DSS group receives a daily administration of MccJ25 (e.g., via oral gavage) throughout the DSS administration period.
-
Clinical Assessment: The Disease Activity Index (DAI) is calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. The colon is excised, its length is measured, and tissue samples are collected for histological analysis and measurement of inflammatory markers.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: MccJ25 inhibits the NF-κB and MAPK signaling pathways.
Caption: Workflow for the ETEC-induced inflammation mouse model.
Caption: MccJ25's intervention in the inflammatory cascade.
References
- 1. Recombinant antimicrobial peptide this compound alleviates DSS-induced colitis via regulating intestinal barrier function and modifying gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. consensus.app [consensus.app]
- 5. Lasso Peptide this compound Effectively Enhances Gut Barrier Function and Modulates Inflammatory Response in an Enterotoxigenic Escherichia coli-Challenged Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Spectrum: Microcin J25 Versus Broad-Spectrum Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents with unique mechanisms of action is paramount. This guide provides a detailed comparison of the antimicrobial spectrum of Microcin J25 (MccJ25), a plasmid-encoded peptide antibiotic, with that of several conventional broad-spectrum antibiotics. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of MccJ25 as a viable alternative or adjunct to current therapies.
Executive Summary
This compound exhibits potent and targeted activity primarily against Gram-negative bacteria, particularly pathogenic strains of Escherichia coli and Salmonella.[1][2][3][4] Unlike broad-spectrum antibiotics, which indiscriminately target a wide range of bacteria, MccJ25's narrower spectrum could offer advantages in minimizing disruption to the host's beneficial microbiota. This guide presents a quantitative comparison of the minimum inhibitory concentrations (MICs) of MccJ25 and selected broad-spectrum antibiotics, details the experimental protocols for these determinations, and visually represents the underlying mechanisms of action.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the MIC values of this compound and three widely used broad-spectrum antibiotics—Ciprofloxacin, Levofloxacin (B1675101), and Meropenem—against various strains of E. coli and Salmonella. The data is compiled from multiple independent studies to provide a comprehensive overview. Lower MIC values indicate greater potency.
| Organism | Strain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Levofloxacin (µg/mL) | Meropenem (µg/mL) |
| Escherichia coli | K99 | 0.03[2] | - | - | - |
| Escherichia coli | 987P | 0.03[2] | - | - | - |
| Escherichia coli | CVCC1522 (ETEC) | 0.03[2] | - | - | - |
| Escherichia coli | CVCC1543 (ETEC) | 0.03[2] | - | - | - |
| Escherichia coli | O157:H7 | 16[1] | ≤1 (Susceptible)[5] | <0.06 to 4[6] | 0.125 to 0.75[7] |
| Escherichia coli | ATCC 25922 | - | - | 0.03[8] | 0.06[9] |
| Salmonella | S. pullorum CVCC1791 | 0.03[1][2] | - | - | - |
| Salmonella | S. pullorum CVCC534 | 8[1] | - | - | - |
| Salmonella | S. pullorum CVCC1811 | 8[1] | - | - | - |
| Salmonella | S. typhimurium ATCC14028 | 16[1] | - | 0.078 (MIC90)[10] | - |
| Salmonella | S. enterica | - | 0.181 (MIC50 for S. Typhi)[11] | 0.078 (MIC90)[10] | 0.064 (MIC90 for S. Typhi)[12] |
| Salmonella | Newport | 0.063 (converted from 0.03 µM)[3] | - | - | - |
Note: MIC values can vary between studies due to differences in experimental conditions and strains tested. The data presented here is for comparative purposes.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the antimicrobial susceptibility of bacteria. The data presented in this guide was primarily generated using the broth microdilution and agar (B569324) dilution methods, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14]
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the antimicrobial agent is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate, containing a specific concentration of the antimicrobial agent, is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antimicrobial) and a sterility control well (containing medium only) are included. The plate is then incubated at 35 ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent. This is achieved by adding a defined volume of the antimicrobial stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies. A control plate without any antimicrobial agent is also prepared.
-
Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. The plates are then incubated at 35 ± 2°C for 16-20 hours.
-
MIC Determination: Following incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.
Mandatory Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Mechanism of Action of this compound
This compound employs a unique "lasso" structure to exert its antimicrobial effect. Its primary mechanism of action involves the inhibition of bacterial RNA polymerase (RNAP), a crucial enzyme for transcription.
Conclusion
This compound demonstrates potent antimicrobial activity against key Gram-negative pathogens, with MIC values that are, in some cases, significantly lower than those of broad-spectrum antibiotics. Its targeted spectrum and unique mechanism of action make it a compelling candidate for further investigation in the development of new antimicrobial therapies. The data and protocols presented in this guide are intended to support and facilitate such research endeavors.
References
- 1. A Comprehensive Antimicrobial Activity Evaluation of the Recombinant this compound Against the Foodborne Pathogens Salmonella and E. coli O157:H7 by Using a Matrix of Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions [frontiersin.org]
- 4. Antibacterial Activity Evaluation of this compound against Diarrheagenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. academic.oup.com [academic.oup.com]
- 10. Successful treatment of murine listeriosis and salmonellosis with levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revised Ciprofloxacin Breakpoints for Salmonella: Is it Time to Write an Obituary? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimum inhibitory concentration of carbapenems and tigecycline against Salmonella spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
Validating the In Vitro Safety and Cytotoxicity of Microcin J25: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro safety and cytotoxicity profile of Microcin J25 (MccJ25), a potent antimicrobial peptide, with other well-known bacteriocins: nisin, pediocin PA-1, and bactofencin A. The information presented is supported by experimental data from peer-reviewed studies to assist in the evaluation of MccJ25 for potential therapeutic and biopreservative applications.
Executive Summary
This compound demonstrates a superior in vitro safety profile compared to other tested bacteriocins. Across multiple studies, MccJ25 exhibits minimal cytotoxicity against various mammalian cell lines, including intestinal epithelial cells and macrophages, even at concentrations significantly higher than its antimicrobial effective dose. Furthermore, it shows negligible hemolytic activity, a critical indicator of its compatibility with blood components. While nisin, pediocin PA-1, and bactofencin A also show low cytotoxicity at lower concentrations, they exhibit dose-dependent hemolytic activity. This guide summarizes the key quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of the experimental workflow and a proposed mechanism of action.
Data Presentation
Table 1: Comparative Cytotoxicity of Bacteriocins on Caco-2 Cells
| Bacteriocin (B1578144) | Concentration Range (µg/mL) | Cell Line | Assay | Results | Reference |
| This compound | 0.4 - 400 | Caco-2 | LDH Release | No significant cytotoxicity observed | [1] |
| Nisin Z | 0.4 - 400 | Caco-2 | LDH Release | No significant cytotoxicity observed | [1] |
| Pediocin PA-1 (M31L) | 0.4 - 400 | Caco-2 | LDH Release | No significant cytotoxicity observed | [1] |
| Bactofencin A (M14L, M18L) | 0.4 - 400 | Caco-2 | LDH Release | No significant cytotoxicity observed | [1] |
Table 2: Comparative Hemolytic Activity of Bacteriocins
| Bacteriocin | Concentration Range (µg/mL) | Results (% Hemolysis) | Reference |
| This compound | 0.4 - 400 | No hemolytic activity observed | [1] |
| Nisin Z | > 50 | Dose-dependent increase in hemolysis | [1] |
| Pediocin PA-1 (M31L) | > 50 | Dose-dependent increase in hemolysis | [1] |
| Bactofencin A (M14L, M18L) | > 50 | Dose-dependent increase in hemolysis | [1] |
Table 3: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay | Concentration (µg/mL) | Incubation Time | Result | Reference |
| IPEC-J2 | CCK-8 | up to 256 | 24h & 48h | No significant effect on cell viability | [2] |
| IPEC-J2 | LDH Release | up to 256 | 24h & 48h | No significant cytotoxicity | [2] |
| RAW264.7 | MTT | up to 512 | 24h | No significant cytotoxicity | [3] |
| Caco-2 | MTT | up to 512 | 24h | No significant cytotoxicity | [3] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Mammalian cells (e.g., Caco-2, RAW264.7, IPEC-J2) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test bacteriocin (e.g., this compound) or a vehicle control.
-
Incubation: The cells are incubated with the bacteriocins for a specified period (e.g., 24 or 48 hours).
-
Reagent Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution is added to each well.
-
Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Solubilization: If using MTT, a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals. This step is not necessary for CCK-8.
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 450 nm for CCK-8 and 570 nm for MTT). The cell viability is expressed as a percentage relative to the untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Culture and Treatment: Cells are cultured and treated with the bacteriocins as described in the MTT/CCK-8 assay protocol.
-
Supernatant Collection: After the incubation period, the 96-well plate is centrifuged at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. A portion of the supernatant from each well is carefully transferred to a new 96-well plate.
-
Reaction Mixture: An LDH assay reaction mixture, containing a substrate and a catalyst, is added to each well with the supernatant.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Solution: A stop solution is added to each well to terminate the enzymatic reaction.
-
Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 490 nm. The amount of LDH released is proportional to the absorbance, and cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).
Hemolysis Assay
This assay assesses the ability of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.
-
Preparation of Red Blood Cells (RBCs): Freshly collected red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. The washed RBCs are then resuspended in PBS to a specific concentration (e.g., 2% v/v).
-
Treatment: In a 96-well plate, serial dilutions of the test bacteriocins are prepared in PBS.
-
Incubation: The RBC suspension is added to each well containing the bacteriocin dilutions. The plate is then incubated at 37°C for a specified time (e.g., 1 hour).
-
Controls: A negative control (RBCs in PBS only, representing 0% hemolysis) and a positive control (RBCs in a solution of 1% Triton X-100, representing 100% hemolysis) are included.
-
Centrifugation: After incubation, the plate is centrifuged to pellet the intact RBCs.
-
Measurement: The supernatant, containing the released hemoglobin, is transferred to a new flat-bottom 96-well plate. The absorbance of the supernatant is measured at a wavelength of 415 nm or 540 nm using a microplate reader.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
Mandatory Visualization
Caption: Workflow for in vitro cytotoxicity and safety assessment.
Caption: Proposed signaling pathway for this compound-induced effects.
Caption: Potential mechanisms of action for alternative bacteriocins.
References
Comparative Analysis of Wild-Type and Engineered Microcin J25 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial activity of wild-type Microcin (B1172335) J25 (MccJ25) and an engineered variant, [Gly¹⁵]MccJ25. The data presented is compiled from peer-reviewed studies to offer an objective overview of their performance, supported by experimental data and detailed methodologies.
Introduction to Microcin J25
This compound (MccJ25) is a 21-amino-acid peptide antibiotic produced by some strains of Escherichia coli.[1][2][3] It possesses a unique "lasso" structure, where the C-terminal tail of the peptide is threaded through and trapped within a macrolactam ring, conferring remarkable stability against heat, extreme pH, and proteases.[4][5][6] MccJ25 exhibits potent antimicrobial activity, primarily against Gram-negative bacteria such as E. coli and Salmonella species.[1][7][8] Its mechanism of action is dual and independent: it inhibits bacterial RNA polymerase (RNAP), thereby blocking transcription, and it can also stimulate the production of superoxide (B77818) radicals, leading to damage of the cell membrane's respiratory chain.[9][10][11][12] The uptake of MccJ25 into susceptible bacteria is a critical step, requiring the outer membrane receptor FhuA and the inner membrane proteins TonB, ExbD, ExbB, and SbmA.[9][12]
Wild-Type vs. Engineered [Gly¹⁵]MccJ25: A Comparative Overview
Systematic mutational scanning of MccJ25 has led to the creation of numerous engineered variants with altered activity.[10][13][14] One such variant, [Gly¹⁵]MccJ25, where the glycine (B1666218) at position 15 is substituted, has shown higher apparent inhibitory activity against bacterial growth compared to the wild-type MccJ25.[13] This enhanced activity in inhibiting bacterial growth is observed even though its potency in inhibiting purified RNA polymerase is comparable to the wild-type.[13] This suggests that the substitution may improve the peptide's ability to permeate bacterial cells.
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for wild-type MccJ25 and the engineered [Gly¹⁵]MccJ25 against various bacterial strains. Lower MIC values indicate higher antimicrobial activity.
| Bacterial Strain | Wild-Type MccJ25 MIC (µg/mL) | Engineered [Gly¹⁵]MccJ25 MIC (µg/mL) | Reference |
| Escherichia coli AZ1 | 1.0 | Not Reported | [7] |
| Salmonella CVCC519 | 0.5 | Not Reported | [7] |
| Escherichia coli ATCC25922 | 1.0 | Not Reported | [7] |
| Salmonella enterica serovar Newport (ATCC 6962) | 0.03 µM (~0.063 µg/mL) | Not Reported | [15] |
| Escherichia coli K99 | 0.03 | Not Reported | [1][2] |
| Escherichia coli 987P | 0.03 | Not Reported | [1][2] |
| Salmonella pullorum CVCC1791 | 0.03 | Not Reported | [1][2] |
| E. coli (general, for comparison) | Higher than [Gly¹⁵]MccJ25 | Lower than Wild-Type | [13] |
| Shigella flexneri clinical isolate BK 12440 | Higher than [Gly¹⁵]MccJ25 | Lower than Wild-Type | [13] |
Note: While specific MIC values for [Gly¹⁵]MccJ25 are not detailed in the provided search results, the source explicitly states its higher potency in inhibiting bacterial growth compared to the wild-type.[13] The table includes a qualitative comparison for this engineered variant based on this information.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of MccJ25, based on the broth microdilution method as described in multiple studies.[1][4][7][15]
-
Preparation of MccJ25 Stock Solution: Dissolve purified MccJ25 in sterile distilled water or an appropriate solvent.[1][15]
-
Bacterial Culture Preparation: Grow the test bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C with shaking.[4][7]
-
Standardization of Inoculum: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform serial twofold dilutions of the MccJ25 stock solution in the broth medium to obtain a range of concentrations.[1][7]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted MccJ25.
-
Controls: Include a positive control (broth with bacteria, no MccJ25) and a negative control (broth only).[7]
-
Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.[7][15]
-
Determination of MIC: The MIC is defined as the lowest concentration of MccJ25 that completely inhibits visible growth of the bacteria.[7]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Dual mechanism of action of this compound, from cell uptake to inhibition of essential cellular processes.
Experimental Workflow for MccJ25 Activity Assay
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Relationship of MccJ25 Structure and Activity
Caption: The relationship between the structural features of this compound and its antimicrobial activity.
References
- 1. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 3. Antibacterial Activity of the Peptide this compound Produced by Escherichia coli - Medical Laboratory Journal [mlj.goums.ac.ir]
- 4. Chemical Modification of this compound Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity [mdpi.com]
- 5. Fate and Biological Activity of the Antimicrobial Lasso Peptide this compound Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Antimicrobial Peptide this compound on Growth Performance, Immune Regulation, and Intestinal Microbiota in Broiler Chickens Challenged with Escherichia coli and Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic structure-activity analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Systematic Structure-Activity Analysis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | this compound Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions [frontiersin.org]
Unveiling the Gateway: A Comparative Guide to Confirming Microcin J25 Uptake via the FhuA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies used to confirm the crucial role of the outer membrane protein FhuA in the uptake of the antimicrobial peptide Microcin (B1172335) J25 (MccJ25). By examining wild-type and fhuA mutant strains of Escherichia coli, we can elucidate the specific mechanisms of MccJ25 import, a critical step in its bactericidal action.
Quantitative Analysis: Susceptibility of E. coli Strains to Microcin J25
The susceptibility of various E. coli strains to MccJ25 is a key indicator of the involvement of specific proteins in its uptake. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth, serves as a quantitative measure of this susceptibility.
| Strain Description | Genotype/Relevant Characteristics | MIC of MccJ25 (µM) | Reference |
| Wild-Type | E. coli W3110 | 0.6 | [1] |
| FhuA Mutant | E. coli C600 (fhuA⁻) | >10 | [1] |
| Complemented FhuA Mutant | E. coli C600 (fhuA⁻) with FhuA-expressing plasmid | ≤0.02 | [1] |
| TonB Mutant | E. coli W3110 (tonB⁻) | >10 | [1] |
| ExbB-ExbD Mutant | E. coli W3110 (exbBD⁻) | >10 | [1] |
Key Findings:
-
A functional FhuA receptor is essential for MccJ25 activity, as evidenced by the significantly higher MIC in the fhuA⁻ mutant compared to the wild-type strain.[1]
-
Complementation of the fhuA⁻ mutant with a plasmid expressing FhuA restores, and even enhances, susceptibility to MccJ25, confirming FhuA's role as the receptor.[1]
-
Mutations in the TonB-ExbB-ExbD complex, which provides the energy for transport across the outer membrane, also confer resistance to MccJ25, indicating that uptake is an active, energy-dependent process.[1]
Direct Interaction: Binding Affinity of this compound to FhuA
Isothermal Titration Calorimetry (ITC) allows for the direct measurement of the binding affinity between MccJ25 and purified FhuA protein, providing thermodynamic parameters of their interaction.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 1.2 µM | Isothermal Titration Calorimetry | |
| Stoichiometry (n) | ~2:1 (MccJ25:FhuA) | Isothermal Titration Calorimetry |
Interpretation: The micromolar dissociation constant indicates a specific and moderately strong interaction between MccJ25 and the FhuA receptor. The 2:1 stoichiometry suggests that two molecules of MccJ25 may bind to one molecule of the FhuA receptor.
Visualizing the Mechanism and Experimental Design
To better understand the biological processes and experimental setups, the following diagrams illustrate the MccJ25 uptake pathway and a common experimental workflow.
Caption: MccJ25 uptake pathway in E. coli.
Caption: Workflow for Phage T5 competition assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key experiments discussed.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of MccJ25 that inhibits the visible growth of E. coli.
Materials:
-
E. coli strains (wild-type and mutants)
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the E. coli strain into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a starting optical density at 600 nm (OD600) of approximately 0.08-0.1, which corresponds to roughly 1-2 x 108 CFU/mL. Further dilute this culture 1:100 in fresh MHB to obtain the final inoculum of approximately 1-2 x 106 CFU/mL.
-
MccJ25 Dilution Series: Prepare a two-fold serial dilution of MccJ25 in MHB in the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 0.01 µM to 20 µM.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This results in a final bacterial concentration of approximately 5 x 105 CFU/mL. Include a positive control well (bacteria in MHB without MccJ25) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of MccJ25 at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the OD600 with a microplate reader.
Isothermal Titration Calorimetry (ITC)
This biophysical technique directly measures the heat changes associated with the binding of MccJ25 to the FhuA protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Materials:
-
Purified FhuA protein
-
Purified this compound
-
ITC buffer (e.g., 20 mM sodium phosphate, pH 7.3)
-
Isothermal Titration Calorimeter
-
Degassing apparatus
Procedure:
-
Sample Preparation: Both FhuA and MccJ25 must be in the same, extensively dialyzed ITC buffer to minimize heats of dilution. A typical concentration for FhuA in the sample cell is ~25 µM, and for MccJ25 in the injection syringe is ~500 µM.[1]
-
Degassing: Thoroughly degas both protein and peptide solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Titration: Load the FhuA solution into the sample cell (volume is instrument-dependent, e.g., 1.43 mL) and the MccJ25 solution into the injection syringe.[1] Perform a series of small, timed injections (e.g., 28 injections of 10 µL each at 1-minute intervals) of MccJ25 into the FhuA solution.[1]
-
Data Analysis: The heat change upon each injection is measured. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of MccJ25 to FhuA. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) using specialized software to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Phage T5 Infection Competition Assay
This in vivo assay demonstrates that MccJ25 and bacteriophage T5 compete for the same FhuA receptor on the surface of E. coli.
Materials:
-
E. coli strain expressing FhuA (e.g., E. coli F)
-
Bacteriophage T5 stock of known titer (Plaque Forming Units/mL)
-
This compound solutions of various concentrations
-
Luria-Bertani (LB) broth
-
Spectrophotometer
-
Shaking incubator (37°C)
Procedure:
-
Bacterial Culture Growth: Grow an overnight culture of the FhuA-positive E. coli strain in LB broth. The next day, dilute the culture into fresh LB and grow to an early exponential phase (OD600 ≈ 0.2-0.3).
-
Pre-incubation with MccJ25: Aliquot the bacterial culture into several flasks. Add different concentrations of MccJ25 to each flask (e.g., 0, 1, 5, 10 µM). Include a no-MccJ25 control. Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for MccJ25 to bind to FhuA.
-
Phage Infection: Add a predetermined amount of phage T5 to each flask to achieve a specific multiplicity of infection (MOI).
-
Monitoring Lysis: Continue to incubate the cultures at 37°C with shaking. Monitor the bacterial growth/lysis by measuring the OD600 at regular intervals (e.g., every 10-15 minutes) for a period of 1-2 hours.
-
Data Analysis: Plot the OD600 versus time for each MccJ25 concentration. In the absence of MccJ25, a sharp drop in OD600 will be observed as the phage lyses the bacterial cells.[2] The presence of MccJ25 will inhibit or delay this lysis in a dose-dependent manner, demonstrating competition for the FhuA receptor.[2]
This guide provides a foundational framework for understanding and experimentally validating the role of FhuA in this compound uptake. The presented data and protocols offer a starting point for further research into the intricate mechanisms of antimicrobial peptide import and the development of novel therapeutic strategies.
References
validating the efficacy of Microcin J25 against clinical isolates of pathogenic bacteria
A comprehensive analysis of the antimicrobial peptide Microcin (B1172335) J25 (MccJ25) reveals its significant efficacy against a range of clinical bacterial isolates, positioning it as a promising alternative to conventional antibiotics. This guide provides a detailed comparison of MccJ25's performance, supported by experimental data, and outlines the methodologies for its evaluation.
Microcin J25, a lasso peptide of bacterial origin, demonstrates potent antibacterial activity, particularly against Gram-negative pathogens. Its unique "lasso" structure confers remarkable stability, making it an attractive candidate for therapeutic development. This guide delves into the quantitative data supporting its efficacy, compares its activity with standard antibiotics, and provides detailed protocols for key experimental assessments.
Comparative Efficacy of this compound
This compound has shown significant inhibitory and bactericidal effects against various clinical isolates. The following tables summarize the available quantitative data on its performance.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Clinical Isolates
| Bacterial Species | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | Diarrheagenic (DEC) | 1 | 100 | [1] |
| Escherichia coli | K88 | 0.03 | - | [2] |
| Escherichia coli | SWI 437 (Pig stool) | 0.030 | 0.250 | [3] |
| Escherichia coli | SWI 441 (Pig stool) | 0.060 | 0.500 | [3] |
| Escherichia coli | SWI 541 (Pig stool) | 0.500 | 2.000 | [3] |
| Salmonella enterica | Newport | 0.063 (0.03 µM) | 7.8 (3.71 µM) | [4] |
| Salmonella enterica | Clinical Isolates (n=8) | Low | Low | [5] |
| Klebsiella pneumoniae | Clinical Isolate | MIC ≤ 10 µg/mL | - | [4][5] |
| Pseudomonas aeruginosa | MDR Strain | Effective | - | [1] |
| Acinetobacter baumannii | MDR Strain | Effective | - | [1] |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and Other Antibiotics against Salmonella Newport
| Antimicrobial Agent | MIC (µM) |
| This compound | 0.03 |
| Rifampicin (B610482) | 38 |
| Reuterin | 1079 |
Data from a study on Salmonella Newport highlights the significantly lower MIC of MccJ25 compared to rifampicin and reuterin.[4]
A study on the development of resistance showed that over 25 consecutive passages, the MIC of this compound against E. coli K88 remained stable, while the MICs for ciprofloxacin, ampicillin, and tetracycline (B611298) showed a notable increase, suggesting a lower propensity for resistance development with MccJ25.[6]
Mechanism of Action: A Two-Pronged Attack
This compound employs a dual mechanism of action to exert its antibacterial effects.[7][8] After entering the bacterial cell, it primarily targets RNA polymerase, inhibiting transcription.[7][8] Additionally, it can disrupt the bacterial membrane's respiratory chain, leading to an increase in superoxide (B77818) production and subsequent oxidative stress.[7]
The uptake of MccJ25 into Gram-negative bacteria is a multi-step process involving several membrane proteins. This intricate pathway is a key determinant of its spectrum of activity.
Experimental Protocols
Accurate and reproducible experimental methods are crucial for validating the efficacy of antimicrobial agents. The following are detailed protocols for key assays used in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC). The broth microdilution method is commonly used.[9]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates (polypropylene recommended for peptides)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (MHA) plates
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium in MHB overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of the MccJ25 stock solution in MHB in the wells of the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the MccJ25 dilutions.
-
Include a positive control (bacteria in MHB without MccJ25) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of MccJ25 in which there is no visible growth of bacteria.
-
-
MBC Determination:
-
From the wells showing no visible growth, plate a small aliquot (e.g., 10 µL) onto MHA plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[10][11]
Materials:
-
Same as for MIC/MBC assay
Protocol:
-
Preparation:
-
Prepare a bacterial culture in the logarithmic phase of growth, adjusted to a final concentration of approximately 1 x 10⁶ CFU/mL in fresh MHB.[10]
-
Prepare MccJ25 solutions at concentrations that are multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
-
-
Incubation and Sampling:
-
Add the MccJ25 solutions to the bacterial cultures. Include a growth control without MccJ25.
-
Incubate the cultures at 37°C with shaking.
-
At specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a defined volume of appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each MccJ25 concentration and the control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthetic this compound Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The structure and biological aspects of peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Modification of this compound Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. emerypharma.com [emerypharma.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Microcin J25
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Microcin J25 (MccJ25), a potent antimicrobial peptide. Adherence to these procedures is critical for maintaining a safe laboratory environment, ensuring regulatory compliance, and preventing environmental contamination. As specific toxicological and hazardous properties of many research peptides are not extensively documented, a precautionary approach to disposal is mandatory.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1] When handling the lyophilized powder form of MccJ25, which can be easily aerosolized, all manipulations should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[1]
It is imperative to review the Safety Data Sheet (SDS) for any chemical before use, as it outlines specific hazards and first-aid measures.[2] All containers holding this compound, including stock solutions and aliquots, must be clearly labeled with the peptide name, concentration, preparation date, and a "Research Use Only" warning.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials should be treated as chemical waste.[1][3] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1][4] Never dispose of peptides in regular trash or pour solutions down public drains.[2][5]
Step 1: Waste Segregation
All items that have come into contact with this compound must be segregated from general laboratory waste.[1][2] This includes:
-
Unused or expired peptide (in solid or solution form).
-
Contaminated consumables such as pipette tips, tubes, vials, and weighing papers.[1]
-
Contaminated PPE, including gloves and disposable lab coats.[1]
-
Solutions containing the peptide, including used cell culture media.[6]
Step 2: Containerization
Use designated, leak-proof, and clearly labeled hazardous waste containers appropriate for the type of waste.[1][4]
| Waste Type | Recommended Container |
| Solid Waste (e.g., contaminated vials, pipette tips, gloves) | Designated, clearly labeled, and sealable hazardous waste container.[4] |
| Liquid Waste (e.g., unused solutions, culture media) | Separate, leak-proof, and clearly labeled container for chemical waste.[4][5] |
| Sharps Waste (e.g., needles, syringes, broken glassware) | Puncture-resistant, leak-proof sharps container labeled as "Biohazardous and Chemically Contaminated Sharps."[6] |
The waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."[1]
Step 3: Chemical Inactivation (where applicable)
For liquid waste containing antimicrobial peptides, chemical inactivation may be a suitable pre-treatment step if permitted by your institution.[1][6] Sodium hypochlorite (B82951) (bleach) is a strong oxidizing agent that can degrade peptides.[1]
Protocol for Chemical Inactivation:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.[1]
-
Prepare Bleach Solution: Prepare a 10% bleach solution (final concentration of approximately 0.5-1.0% sodium hypochlorite).[1][6]
-
Inactivate Peptide Waste: Slowly add the liquid peptide waste to the bleach solution. A common recommendation is a 1:10 ratio of waste to bleach solution.[1]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation.[1]
-
Neutralization: If required by local wastewater regulations, neutralize the bleach solution.[6]
-
Dispose as Chemical Waste: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your EHS department.[1]
Step 4: Storage and Final Disposal
Store sealed hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and in a secondary containment tray to mitigate potential spills.[1]
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][2]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Improper disposal of antimicrobials is a significant contributor to the development of antimicrobial resistance.[7] The presence of these compounds in landfills and water supplies can contaminate the environment and pose a risk to human and animal health.[7] Therefore, strict adherence to these disposal guidelines is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. benchchem.com [benchchem.com]
- 7. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
